molecular formula C6H9NS B7724666 Thiophene-2-ethylamine CAS No. 64059-34-3

Thiophene-2-ethylamine

Cat. No.: B7724666
CAS No.: 64059-34-3
M. Wt: 127.21 g/mol
InChI Key: HVLUYXIJZLDNIS-UHFFFAOYSA-N
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Description

Thiophene-2-ethylamine is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylethanamine
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InChI

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVLUYXIJZLDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952773
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Molecular Weight

127.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30433-91-1, 64059-34-3
Record name 2-Thiopheneethanamine
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Record name Thiophene-2-ethylamine
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Record name Thiopheneethanamine
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Record name 2-(Thiophen-2-yl)ethan-1-amine
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Record name Thiophene-1-ethylamine
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Foundational & Exploratory

Thiophene-2-ethylamine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30433-91-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and advanced materials. Its unique structure, which combines a thiophene (B33073) ring with an ethylamine (B1201723) side chain, offers distinct reactive properties that are highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and the underlying scientific principles.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is essential to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30433-91-1[5]
Molecular Formula C₆H₉NS[5]
Molecular Weight 127.21 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 200-201 °C at 750 mmHg[5]
Density 1.087 g/mL at 25 °C[5]
Refractive Index n20/D 1.551[5]
Flash Point 88 °C (190.4 °F) - closed cup[5]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes skin irritationSkin Corrosion/Irritation (Category 2)P264: Wash skin thoroughly after handling.
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)P271: Use only outdoors or in a well-ventilated area.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. Below are detailed protocols for two common approaches.

Method 1: From 2-Thiopheneacetonitrile (B147512)

This method involves the reduction of 2-thiopheneacetonitrile.

Experimental Protocol:

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of 2-thiopheneacetonitrile in the same solvent is added dropwise at a rate that maintains a gentle reflux.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Work-up: The resulting granular precipitate is filtered off and washed with fresh solvent. The combined filtrate is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Method 2: From 2-Bromothiophene (B119243) via Grignard Reaction

This multi-step synthesis begins with the bromination of thiophene.[6][7][8][9]

Experimental Protocol:

  • Preparation of 2-Bromothiophene: Thiophene is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like glacial acetic acid or carbon tetrachloride at low temperatures (-10 to 10 °C).[6][7][9] After the reaction is complete, the mixture is worked up by washing with a sodium thiosulfate (B1220275) solution and water, followed by drying and distillation to obtain pure 2-bromothiophene.[7]

  • Formation of 2-Thiophene Magnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF. A small amount of 2-bromothiophene is added to initiate the reaction. Once initiated, the remaining 2-bromothiophene, dissolved in anhydrous THF, is added dropwise to maintain a gentle reflux.[7]

  • Reaction with Ethylene (B1197577) Oxide: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous THF is added slowly. The reaction is highly exothermic and requires careful temperature control.[7]

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Conversion to this compound: The resulting 2-thiophene-ethanol is then converted to the corresponding amine. This can be achieved via a two-step process involving esterification (e.g., with p-toluenesulfonyl chloride) followed by ammonolysis.[6][10] The final product is purified by vacuum distillation.

Synthesis Workflow: From 2-Bromothiophene to this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ethylene Oxide cluster_2 Step 3: Conversion to Amine 2-Bromothiophene 2-Bromothiophene Grignard_Reagent 2-Thiophene Magnesium Bromide 2-Bromothiophene->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate_Alkoxide 2-Thiophene-ethanol 2-Thiophene-ethanol Intermediate_Alkoxide->2-Thiophene-ethanol Acidic Workup Tosyl_Ester 2-Thiophene-ethyl Tosyl Ester 2-Thiophene-ethanol->Tosyl_Ester Tosylation Tosylation (p-TsCl) Tosylation->Tosyl_Ester This compound This compound Tosyl_Ester->this compound Ammonolysis Ammonolysis (NH3) Ammonolysis->this compound

Caption: A multi-step synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its amine group allows for nucleophilic reactions, while the thiophene ring can participate in electrophilic aromatic substitutions and cross-coupling reactions.[11]

Synthesis of Clopidogrel (B1663587) Analogs

Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation.[2][7][12] this compound is a precursor in the synthesis of clopidogrel and its analogs.[11]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation. Clopidogrel's active metabolite covalently binds to this receptor, blocking the downstream signaling.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa Complex Gi->GPIIb_IIIa_active Promotes Activation cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP (VASP-P) PKA->VASP_P Phosphorylates VASP_P->GPIIb_IIIa_active Inhibits Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Complex Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to

Caption: Clopidogrel's mechanism of action via P2Y12 inhibition.

Synthesis of Geldanamycin Derivatives and Hsp90 Inhibition

This compound is utilized in the synthesis of derivatives of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[11] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[13][14][15] Hsp90 inhibitors are therefore a promising class of anti-cancer agents.[13][14][15]

Hsp90 Chaperone Cycle and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Geldanamycin and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function and leading to the degradation of client proteins.[14]

G cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Geldanamycin Derivatives Hsp90_open Hsp90 (Open) Hsp90_open->Hsp90_open Releases ADP + Pi Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed Binds ATP & Client Proteasome Proteasome Hsp90_open->Proteasome Client Protein Ubiquitination Client_Protein Unfolded Client Protein Client_Protein->Hsp90_closed ATP ATP ATP->Hsp90_closed ADP_Pi ADP + Pi Hsp90_closed->Hsp90_open ATP Hydrolysis Folded_Client Folded Client Protein Hsp90_closed->Folded_Client Releases Geldanamycin Geldanamycin Derivative Geldanamycin->Hsp90_open Binds to ATP pocket Degradation Client Protein Degradation Proteasome->Degradation

Caption: Hsp90 chaperone cycle and its inhibition.

Applications in Materials Science

The reactive nature of this compound also makes it a valuable component in the development of advanced materials.

Functionalization of Carbon Nanotubes

This compound can be used to functionalize multi-walled carbon nanotubes (MWCNTs). This process modifies the surface properties of the nanotubes, which can improve their dispersibility in solvents and their interface with other materials in composites.

Experimental Workflow for MWCNT Functionalization:

  • Oxidation of MWCNTs: Pristine MWCNTs are first treated with a strong acid mixture (e.g., a 3:1 mixture of sulfuric acid and nitric acid) under sonication to introduce carboxylic acid groups onto their surface.

  • Acyl Chloride Formation: The carboxylated MWCNTs are then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid groups to more reactive acyl chloride groups.

  • Amidation Reaction: The acyl chloride-functionalized MWCNTs are reacted with this compound in a suitable solvent (e.g., DMF) in the presence of a base (e.g., triethylamine) to form a stable amide linkage.

  • Purification: The functionalized MWCNTs are then repeatedly washed with solvent and centrifuged to remove any unreacted reagents.

Workflow for Carbon Nanotube Functionalization

G Pristine_MWCNT Pristine MWCNTs Acid_Treatment Acid Treatment (H₂SO₄/HNO₃) Pristine_MWCNT->Acid_Treatment Carboxylated_MWCNT Carboxylated MWCNTs (MWCNT-COOH) Acid_Treatment->Carboxylated_MWCNT Thionyl_Chloride Thionyl Chloride (SOCl₂) Carboxylated_MWCNT->Thionyl_Chloride Acyl_Chloride_MWCNT Acyl Chloride MWCNTs (MWCNT-COCl) Thionyl_Chloride->Acyl_Chloride_MWCNT Amidation Amidation Reaction Acyl_Chloride_MWCNT->Amidation T2EA This compound T2EA->Amidation Functionalized_MWCNT Functionalized MWCNTs Amidation->Functionalized_MWCNT Purification Purification (Washing/Centrifugation) Functionalized_MWCNT->Purification Final_Product Purified Functionalized MWCNTs Purification->Final_Product

Caption: Functionalization of multi-walled carbon nanotubes.

Organic Photovoltaics

Thiophene-based compounds are widely used in organic electronics due to their excellent charge transport properties. This compound can be incorporated into the synthesis of donor-acceptor polymers and small molecules for use in the active layer of organic photovoltaic (OPV) devices.

Logical Workflow for OPV Device Fabrication:

  • Synthesis of Photoactive Material: A thiophene-containing polymer or small molecule is synthesized, potentially using this compound as a building block to introduce specific functionalities.

  • Active Layer Deposition: The synthesized photoactive material is blended with an acceptor material (e.g., a fullerene derivative) and deposited as a thin film onto a transparent conductive oxide (TCO) coated substrate, typically by spin coating or printing.

  • Electrode Deposition: A top metal electrode (e.g., aluminum or calcium/aluminum) is deposited onto the active layer via thermal evaporation.

  • Device Encapsulation: The completed device is encapsulated to protect it from oxygen and moisture, which can degrade performance.

Workflow for Organic Photovoltaic Device Fabrication

G Synthesis Synthesis of Thiophene-based Donor Material Blending Blending with Acceptor Material Synthesis->Blending Deposition Active Layer Deposition (e.g., Spin Coating) Blending->Deposition Evaporation Top Electrode Evaporation Deposition->Evaporation Substrate TCO-coated Substrate Substrate->Deposition Encapsulation Device Encapsulation Evaporation->Encapsulation OPV_Device Finished OPV Device Encapsulation->OPV_Device

Caption: Fabrication of an organic photovoltaic device.

Conclusion

This compound (CAS 30433-91-1) is a cornerstone intermediate with significant utility across multiple scientific disciplines. Its robust chemistry allows for the efficient construction of complex molecules, making it an invaluable tool for drug discovery and the development of novel materials. A thorough understanding of its properties, synthesis, and reaction pathways is essential for any researcher or scientist looking to leverage its full potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals in these fields.

References

Thiophene-2-ethylamine: A Core Moiety in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structural and electronic properties, derived from the electron-rich thiophene (B33073) ring, make it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental physicochemical properties, experimental protocols for its characterization, and its role in various applications.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C6H9NS[1][2][3][4][5][6][7]
Molecular Weight 127.21 g/mol [1][2][3][4][7]
Appearance Colorless to yellow liquid[1]
Density 1.087 g/mL at 25 °C[1][5][7]
Boiling Point 200-201 °C at 750 mmHg[1][3][5][7]
Refractive Index n20/D 1.551[1][3][5][7]
Flash Point 88 °C (190.4 °F) - closed cup[7]
CAS Number 30433-91-1[1][2][3][5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established chemical routes. A common laboratory-scale synthesis involves the reduction of 2-(2-nitrovinyl)thiophene (B151962).

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification A 2-Thiophenecarboxaldehyde C Condensation Reaction (e.g., Henry reaction) A->C B Nitromethane B->C D 2-(2-Nitrovinyl)thiophene C->D F Reduction D->F E Reducing Agent (e.g., LiAlH4 in THF) E->F G Crude this compound F->G H Work-up (e.g., Quenching, Extraction) G->H I Distillation under reduced pressure H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 2-(2-Nitrovinyl)thiophene
  • Reaction Setup : A solution of 2-(2-nitrovinyl)thiophene in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically several hours) to ensure the complete reduction of the nitro group.

  • Quenching and Work-up : The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution at 0 °C. The resulting precipitate is removed by filtration.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is used to confirm the presence of the ethylamine (B1201723) and thiophene protons and their respective chemical environments.

    • ¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H and C=C vibrations of the thiophene ring.

Applications in Drug Discovery and Materials Science

This compound is a valuable scaffold in the development of novel therapeutic agents and advanced materials. Its derivatives have been investigated for a range of biological activities and material properties.

Role in Medicinal Chemistry

The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The ethylamine side chain provides a key point for further chemical modification and interaction with biological targets.

The diagram below illustrates the logical relationship of this compound as a starting material for the synthesis of various biologically active compounds.

G cluster_derivatives Bioactive Derivatives A This compound B Antimicrobial Agents A->B Functionalization C Anticancer Agents A->C Functionalization D CNS Active Agents A->D Functionalization

Caption: this compound as a precursor for bioactive compounds.

Applications in Materials Science

In the field of materials science, this compound and its derivatives are utilized in the synthesis of conducting polymers and organic electronic materials. The thiophene unit contributes to the electronic conductivity, while the amine group can be used to tune the material's properties or to anchor it to surfaces. For instance, it has been used to functionalize multiwall carbon nanotubes.[1]

References

A Technical Guide to the Spectroscopic Analysis of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while spectroscopic data for this compound is available, specific, experimentally-derived quantitative values for NMR peaks were not available in the public domain resources surveyed. The data presented is based on established principles of spectroscopy and analysis of analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Predicted Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.00Multiplet1HThiophene (B33073) H5
~ 6.95 - 6.80Multiplet2HThiophene H3, H4
~ 3.10 - 2.90Triplet2H-CH₂- (alpha to thiophene)
~ 2.90 - 2.70Triplet2H-CH₂- (alpha to amine)
~ 1.50 - 1.00Broad Singlet2H-NH₂

¹³C NMR (Carbon NMR) Predicted Data

Chemical Shift (δ) ppmAssignment
~ 145 - 140Thiophene C2 (ipso-carbon)
~ 128 - 123Thiophene C3, C4, C5
~ 45 - 40-CH₂- (alpha to amine)
~ 35 - 30-CH₂- (alpha to thiophene)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Medium, BroadN-H stretch (primary amine)
3120 - 3050MediumC-H stretch (aromatic, thiophene)
2950 - 2850MediumC-H stretch (aliphatic, -CH₂-)
~ 1600WeakN-H bend (primary amine)
1500 - 1400MediumC=C stretch (aromatic, thiophene ring)
~ 850 - 690StrongC-H out-of-plane bend (thiophene)
~ 800 - 600MediumC-S stretch (thiophene ring)

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment
127Moderate[M]⁺ (Molecular Ion)
98High[M - CH₂NH]⁺
97High[Thiophene-CH₂]⁺ (Tropylium-like ion)
30High[CH₂NH₂]⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

    • An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically run. Key parameters include a 30° to 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay and a larger number of scans are often required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (for liquid samples):

    • Neat Liquid (Thin Film Method): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

    • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This method is particularly useful for viscous or strongly absorbing samples.

  • Data Acquisition:

    • A background spectrum of the empty spectrometer (or the clean salt plates/ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

    • The sample is vaporized in a high vacuum environment.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

  • Mass Analysis and Detection:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation and Characterization NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Properties of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Thiophene-2-ethylamine, a versatile heterocyclic amine of significant interest in medicinal chemistry and materials science. This document offers a detailed summary of its boiling point and density, complete with representative experimental protocols for their determination. Furthermore, a logical workflow for a common application of this compound, the functionalization of multi-walled carbon nanotubes, is visually represented.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a chemical formula of C₆H₉NS.[1] It is recognized as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The physical characteristics of this compound are crucial for its handling, reaction optimization, and application development.

The key physical properties of this compound are summarized in the table below:

Physical PropertyValueConditions
Boiling Point 200-201 °C[2][3][4][5]at 750 mmHg
201-202 °C[6]
Density 1.087 g/mL[2][3][4][5]at 25 °C
1.08 - 1.09 g/cm³at 15 °C

Experimental Protocols for Physical Property Determination

The following sections detail representative methodologies for the experimental determination of the boiling point and density of organic liquids such as this compound.

Boiling Point Determination by the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary tube method.

Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly escape.

  • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination by the Pycnometer Method

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for the precise determination of the density of liquids.

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.

  • The mass of the empty, dry pycnometer (m₁) is accurately measured using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water is carefully wiped from the outside.

  • The mass of the pycnometer filled with water (m₂) is measured.

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with this compound at the same temperature as the water, and its mass (m₃) is measured.

  • The density of water (ρ_water) at the experimental temperature is obtained from standard tables.

  • The density of this compound (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Application Workflow: Functionalization of Multi-Walled Carbon Nanotubes

This compound is utilized in materials science for the functionalization of multi-walled carbon nanotubes (MWCNTs). This process modifies the surface properties of the nanotubes, enhancing their dispersibility and allowing for further chemical modifications. A representative workflow for the microwave-assisted functionalization of MWCNTs is depicted below.

experimental_workflow start Pristine MWCNTs acid_treatment Acid Treatment (H₂SO₄/HNO₃) start->acid_treatment washing1 Washing & Drying acid_treatment->washing1 carboxylated_mwcnts Carboxylated MWCNTs (MWCNT-COOH) washing1->carboxylated_mwcnts activation Activation with SOCl₂ carboxylated_mwcnts->activation acyl_chlorinated_mwcnts Acyl-chlorinated MWCNTs (MWCNT-COCl) activation->acyl_chlorinated_mwcnts amine_functionalization Microwave-Assisted Reaction with this compound acyl_chlorinated_mwcnts->amine_functionalization washing2 Washing & Drying amine_functionalization->washing2 final_product Functionalized MWCNTs (f-MWCNTs) washing2->final_product

Microwave-Assisted Functionalization of MWCNTs.

This diagram illustrates a common multi-step process for the covalent functionalization of MWCNTs. Initially, pristine MWCNTs undergo an acid treatment to introduce carboxylic acid groups onto their surface. These carboxylated nanotubes are then activated, typically by conversion to acyl chlorides, to enhance their reactivity. The subsequent reaction with this compound, often accelerated by microwave irradiation, results in the formation of amide linkages, covalently attaching the thiophene (B33073) moiety to the nanotube surface. Each chemical transformation is followed by washing and drying steps to purify the intermediate and final products.

References

Solubility and stability of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Thiophene-2-ethylamine

Introduction

This compound, with the CAS number 30433-91-1, is an aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, consisting of a thiophene (B33073) ring attached to an ethylamine (B1201723) group, imparts unique chemical properties that are of significant interest in drug discovery and development.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC6H9NS[1][3]
Molecular Weight127.21 g/mol [1][4]
AppearanceColorless to pale yellow liquid[1][5]
Boiling Point200-201 °C at 750 mmHg[3][4][5]
Density1.087 g/mL at 25 °C[3][4][5]
Refractive Indexn20/D 1.551[3][4][5]
pKa9.47 ± 0.10 (Predicted)[1][6]
Flash Point88 °C (190.4 °F) - closed cup[4]
Storage ConditionsRefrigerator (+4°C), Keep in dark place, Sealed in dry, Air Sensitive[1][5][6]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems.[7] this compound exhibits varying degrees of solubility in different solvents.

Qualitative Solubility

This compound is described as having moderate solubility in water.[1] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3][6] The parent compound, thiophene, is insoluble in water but soluble in most organic solvents like alcohol and ether.[8]

Quantitative Solubility Data

Stability Profile

Understanding the stability of this compound is essential for its handling, storage, and formulation development.[9][10] The compound is generally stable under normal conditions but can be sensitive to air and may degrade under specific stress conditions.[1][6]

General Stability

This compound is stated to be stable under recommended storage conditions, which include refrigeration, protection from light, and storage in a dry, sealed container.[1][11] It is also noted to be air-sensitive.[5][6]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways.[12][13] While specific forced degradation data for this compound is not available, general knowledge of thiophene and amine chemistry allows for the prediction of potential stability issues.

  • pH Stability: In strongly acidic conditions (pH < 2), the ethylamine group would be protonated. While the thiophene ring itself is relatively stable in mildly acidic conditions, strong acids can lead to reactions.[14][15] Under basic conditions (pH > 10), the amine group would be deprotonated, and the compound may be more reactive.[14][15]

  • Oxidative Stability: Amines and sulfides are susceptible to oxidation.[12] this compound could be oxidized by agents like hydrogen peroxide, potentially leading to the formation of N-oxides, hydroxylamines, sulfoxides, or sulfones.[12][14]

  • Thermal Stability: At elevated temperatures, thermal decomposition may occur.[14] The search results indicate a high boiling point, suggesting reasonable thermal stability at lower temperatures.

  • Photostability: Exposure to light can be a degradation factor for many organic compounds.[10] Storing this compound in a dark place is recommended.[5][6]

Potential Degradation Products

Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[16]

Experimental Methodologies

Detailed experimental protocols are necessary to quantitatively assess the solubility and stability of this compound.

Solubility Determination

Two common methods for determining solubility are the thermodynamic (e.g., shake-flask) and kinetic methods.[7][17]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[7]

Protocol:

  • Preparation: Prepare solutions of different pH values (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.[18]

  • Addition of Compound: Add an excess amount of this compound to a known volume of the prepared buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18] Preliminary tests can help determine the necessary equilibration time.[18]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.[7]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility

This high-throughput method is often used in early drug discovery.[17]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO.[17]

  • Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate.

  • Precipitation Detection: Monitor the solution for the formation of a precipitate as the compound is added. This can be detected by turbidimetry (light scattering).[7]

  • Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.[17]

Stability Assessment (Forced Degradation)

Forced degradation studies expose the drug substance to stress conditions to accelerate degradation.[10][12]

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water or buffer) conditions. Also, prepare samples for oxidative, thermal, and photolytic stress.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Store the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Stress: Expose a solid sample or a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose a solution to a light source according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC. This method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[19]

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products over time. This helps to establish degradation pathways and kinetics.

Visualizations

Experimental Workflow for Solubility and Stability Screening

G Figure 1: General Experimental Workflow for Physicochemical Profiling cluster_0 Compound Acquisition cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis & Reporting A This compound B Kinetic Solubility (High-Throughput) A->B C Thermodynamic Solubility (Shake-Flask) A->C D Forced Degradation Studies A->D F Characterize Solubility & Stability Profile B->F C->F E Identify Degradation Products (LC-MS) D->E E->F G Inform Drug Development Decisions F->G

Caption: Figure 1: General Experimental Workflow for Physicochemical Profiling.

Logical Flow for Forced Degradation Studies

G Figure 2: Logical Flow of Forced Degradation Studies cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Analysis & Characterization cluster_3 Outcome A Acid Hydrolysis F Develop & Validate Stability-Indicating Method (e.g., HPLC) B Base Hydrolysis C Oxidation D Thermal Stress E Photolytic Stress G Analyze Stressed Samples F->G H Quantify Degradation G->H I Identify Degradants (LC-MS) G->I J Elucidate Degradation Pathways H->J I->J K Establish Intrinsic Stability J->K

Caption: Figure 2: Logical Flow of Forced Degradation Studies.

References

Discovery and history of thiophene compounds in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Thiophene (B33073) Compounds

Introduction

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in the fields of organic and medicinal chemistry.[1] Its discovery in the late 19th century as a contaminant in benzene (B151609) initiated over a century of research into its distinct chemical properties and wide-ranging applications.[1] The structural similarity between the thiophene ring and a benzene ring, a principle known as bioisosterism, has established it as a crucial scaffold in drug discovery. This allows for the fine-tuning of pharmacological activities and physicochemical characteristics of bioactive molecules.[1] This technical guide offers a thorough overview of the discovery and history of thiophene research, outlining key synthetic methodologies and their progression, and tracing its path from a coal tar impurity to an essential element in contemporary pharmaceuticals and materials science.[1]

The Serendipitous Discovery of Thiophene

G

Timeline of Key Developments

The discovery of thiophene quickly sparked interest in its synthesis and reactivity. The following timeline highlights significant milestones in the historical progression of thiophene chemistry.[1]

YearMilestoneKey Contributor(s)
1882 Discovered and isolated thiophene from crude benzene as an impurity.[1]Viktor Meyer
1883 Reported the first synthesis of thiophene from acetylene (B1199291) and elemental sulfur.[1][5]Viktor Meyer
1884 Independently reported the synthesis of furans from 1,4-diketones, a method later adapted for thiophenes.[1]Paal and Knorr
1885 Developed a synthesis from 1,4-difunctional compounds.[1]Volhard and Erdmann
1950s Developed a versatile synthesis for substituted thiophenes.[1]Hans Fiesselmann
1966 Reported the synthesis of 2-aminothiophenes, a significant class of derivatives.[1]Karl Gewald
Mid-20th Century Thiophene derivatives began to be incorporated into pharmaceuticals, such as the antihistamine methapyrilene.[1][6]Various
Late 20th Century Discovery of major thiophene-based drugs like the antiplatelets ticlopidine (B1205844) and clopidogrel, and the antipsychotic olanzapine.[1][4]Various

Classical Syntheses of the Thiophene Ring

Following its discovery, numerous methods were developed to synthesize the thiophene core. These classical methods are fundamental to heterocyclic chemistry.

  • Meyer Synthesis (1883): The very first synthesis, reported by Viktor Meyer, involved the reaction of acetylene with elemental sulfur.[3][7]

  • Paal-Knorr Synthesis (1884): This is a widely used method for synthesizing thiophenes by reacting 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][7]

  • Volhard–Erdmann Cyclization (1885): This method involves the reaction of 1,4-difunctional compounds to form the thiophene ring.[1][3]

  • Gewald Reaction (1966): This is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

  • Hinsberg Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[8]

  • Industrial Scale Synthesis: On an industrial level, thiophene can be produced by the high-temperature reaction of n-butane and sulfur at 560°C or by passing a mixture of acetylene and hydrogen sulfide (B99878) over alumina (B75360) at 400°C.[9]

G

Experimental Protocols

Qualitative Test: The Indophenin Reaction

This historical test remains a simple and effective qualitative method for detecting the presence of thiophene.

  • Objective: To qualitatively detect the presence of thiophene.

  • Materials:

    • Sample to be tested (e.g., commercial grade benzene)

    • Isatin (B1672199) (crystal)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Place a small amount of the sample (approx. 1 mL) into a clean, dry test tube.

    • Add a single crystal of isatin to the sample.

    • Carefully add a few drops of concentrated sulfuric acid down the side of the test tube.

    • Gently agitate the mixture.

  • Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives.[1] The chemistry involves the electrophilic attack of the protonated isatin on the electron-rich thiophene ring, forming the colored indophenin dye.[1]

Classical Synthesis: From Sodium Succinate (B1194679)

This laboratory-scale synthesis involves the distillation of sodium succinate with a phosphorus sulfide.

  • Objective: To synthesize thiophene from sodium succinate.

  • Materials:

    • Anhydrous sodium succinate

    • Phosphorus trisulfide (P₂S₃) or phosphorus pentasulfide (P₄S₁₀)

    • Distillation apparatus

  • Procedure:

    • Thoroughly mix anhydrous sodium succinate and phosphorus trisulfide in a round-bottom flask. A common ratio is approximately 2:1 by weight.

    • Assemble a distillation apparatus with the flask.

    • Heat the mixture strongly. The reaction is a destructive distillation.[10][11]

    • Collect the distillate, which will be crude thiophene.

    • The crude product can be purified by washing with a dilute alkali solution to remove acidic impurities, followed by drying and fractional distillation. Thiophene boils at 84°C.[3]

  • Reaction: NaOOC-CH₂-CH₂-COONa + P₂S₃ → C₄H₄S + byproducts

Physicochemical Properties of Thiophene

Thiophene is a colorless liquid with a benzene-like odor.[3] Its physical and chemical properties closely resemble those of benzene, a consequence of its aromatic nature.[6]

PropertyValue
Chemical Formula C₄H₄S[3]
Molar Mass 84.14 g/mol [3]
Appearance Colorless liquid[3]
Density 1.051 g/mL[3]
Melting Point -38 °C[3]
Boiling Point 84 °C[3]
Aromaticity Considered aromatic, though less so than benzene.[3]
Reactivity Undergoes electrophilic substitution more readily than benzene.[4]
Solubility Immiscible with water, soluble in organic solvents.

Thiophene in Drug Development: The Concept of Bioisosterism

A pivotal reason for the enduring importance of thiophene in medicinal chemistry is its role as a bioisostere of the benzene ring.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a benzene ring with a thiophene ring can modulate a molecule's potency, selectivity, and pharmacokinetic profile.[1]

This strategy has been successfully employed in numerous FDA-approved drugs.[4] Thiophenes are found in drugs across various therapeutic areas, including anti-inflammatory agents, cardiovascular drugs, and antipsychotics.[4]

G

Conclusion

From its unexpected discovery in a vial of impure benzene, thiophene has evolved into a fundamentally important heterocyclic compound. The initial investigations by Viktor Meyer and subsequent generations of chemists laid the groundwork for a rich field of study encompassing novel synthetic methods and a deep understanding of its chemical reactivity. Today, the legacy of this research is most evident in the pharmaceutical industry, where the thiophene ring is a privileged structure, integral to the design of numerous life-saving drugs. Its journey from a simple curiosity to a cornerstone of medicinal chemistry and materials science underscores the profound impact of fundamental research.

References

Thiophene-2-ethylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Thiophene-2-ethylamine (CAS No. 30433-91-1), a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to the following protocols is paramount to ensure laboratory safety and environmental compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards before handling the substance.

GHS Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedDanger
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damageDanger
Acute Toxicity, Dermal4H312: Harmful in contact with skinDanger
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damageDanger
Acute Toxicity, Inhalation4H332: Harmful if inhaledDanger
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationDanger

Sources:[2][3][4]

Logical Diagram of GHS Hazard Classification

Caption: GHS Health Hazard Classifications for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Strong, unpleasant, amine-like[2][5]
Boiling Point 200-202 °C at 750 mmHg[6][7]
Density 1.087 g/mL at 25 °C[7]
Flash Point 87 - 88 °C (closed cup)[6]
Solubility in Water Slightly soluble[6]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol (B145695) and ether[5]
Stability Stable under normal conditions[6]

Toxicological Information

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.

  • Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch.[2][7] Untreated skin serves as a control.

  • Exposure Duration: The standard exposure period is 4 hours.[2][7]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure.[2] Observations may continue for up to 14 days to assess the reversibility of the effects.[7]

  • Scoring: Skin reactions are scored using a standardized grading system. If corrosive effects are observed, the test is terminated immediately.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential for a substance to cause eye irritation or damage.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8][9]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended up to 21 days to determine the reversibility of any observed effects.

  • Scoring: Ocular lesions are scored according to a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mist.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE).

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[4]

  • Store in a corrosives area.[4]

  • Refrigerated storage is recommended.[4]

  • Incompatible Materials: Acids and strong oxidizing agents.[4][8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

PPE Selection Workflow

PPE_Selection cluster_ppe Required Personal Protective Equipment start Handling This compound eye_face Eye/Face Protection (Goggles & Face Shield) start->eye_face Always hand Hand Protection (Chemical-Resistant Gloves) start->hand Always body Body Protection (Lab Coat) start->body Always respiratory Respiratory Protection (Respirator if needed) start->respiratory If ventilation is inadequate

Caption: Personal Protective Equipment (PPE) for this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.[4]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.[4]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water. Call a physician immediately.[4]

First Aid Workflow

First_Aid exposure Exposure to This compound eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion eye_action Rinse eyes for 15 mins eye->eye_action skin_action Wash with soap & water Remove contaminated clothing skin->skin_action inhalation_action Move to fresh air Provide oxygen if needed inhalation->inhalation_action ingestion_action Do NOT induce vomiting Rinse mouth ingestion->ingestion_action medical Seek Immediate Medical Attention eye_action->medical skin_action->medical inhalation_action->medical ingestion_action->medical

Caption: First Aid Procedures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures carefully.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Neutralization (for corrosive amines): For small spills, consider neutralization with a weak acid (e.g., citric acid) if it is safe to do so. Use pH paper to confirm neutralization.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.

Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Eliminate Ignition Sources ventilate->ignition contain Contain Spill (Inert Absorbent) ignition->contain collect Collect Waste (Non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Spill Response Workflow for this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[11] All waste must be handled in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical into the environment or down the drain.[11]

Waste Disposal Protocol:

  • Containerize: Place all this compound waste into clearly labeled, sealed, and chemically compatible containers.[11]

  • Labeling: Ensure containers are properly labeled with the chemical name and all associated hazards.[11]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[11]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive, and users should always consult the most recent Safety Data Sheet (SDS) before handling this chemical.

References

Reactivity of the Amine Group in Thiophene-2-ethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-ethylamine (B45403) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic primary amine attached to a thiophene (B33073) ring via an ethyl linker, provides a reactive handle for a variety of chemical transformations. This guide offers a detailed exploration of the reactivity of the amine group, providing insights into its basicity, nucleophilicity, and common synthetic applications. The information presented herein is intended to support researchers in the design and synthesis of novel this compound derivatives with potential therapeutic applications. The compound is a key intermediate in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents.[1]

Physicochemical Properties

The reactivity of the amine group is fundamentally influenced by its electronic and steric environment.

PropertyValueSource
Predicted pKa 9.47 ± 0.10ChemBK
Appearance Colorless to pale yellow liquidGuidechem
Molecular Formula C₆H₉NSPubChem
Molecular Weight 127.21 g/mol PubChem

The predicted pKa of approximately 9.47 suggests that the amine group is a moderately strong base, readily protonated under acidic conditions. This basicity is a key factor in its role as a nucleophile in various reactions.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile, readily participating in a range of chemical reactions. The most common and synthetically useful transformations include acylation, alkylation, and Schiff base formation.

N-Acylation

N-acylation is a widely employed method for the synthesis of amides from this compound. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

Quantitative Data on N-Acylation Reactions

Acylating AgentBaseSolventYield (%)Reference
Thiophene-2-carbonyl chlorideTriethylamine (B128534)Dichloromethane (B109758)HighAdapted from Benchchem
Acetic AnhydrideNone (catalyst-free)NeatGood to ExcellentAdapted from a general protocol
Benzoyl chlorideTriethylamineDichloromethaneHighAdapted from Benchchem

Experimental Protocol: Synthesis of N-(thiophen-2-ylethyl)thiophene-2-carboxamide

This protocol is adapted from a general procedure for the N-acylation of amines using an acyl chloride.

  • Materials:

    • This compound

    • Thiophene-2-carbonyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-acyl derivative.

Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Triethylamine in DCM B Cool to 0°C A->B D Slowly add Acyl Chloride solution to amine mixture B->D C Prepare solution of Acyl Chloride in DCM C->D E Warm to RT and stir for 2-4h D->E F Quench with 1M HCl E->F G Extract with DCM F->G H Wash with NaHCO3 & Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Workflow for a typical N-acylation reaction.

N-Alkylation

The nucleophilic amine group of this compound readily undergoes N-alkylation with alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, selective mono-alkylation can be achieved under specific conditions, such as using a large excess of the amine or employing specific reagents and reaction conditions.

Quantitative Data on N-Alkylation Reactions

Alkylating AgentBaseSolventYield (%)Reference
Alkyl HalideCesium Base (e.g., Cs₂CO₃)DMSO or DMFHigh (for mono-alkylation)Adapted from a general protocol
Benzyl (B1604629) BromideK₂CO₃AcetonitrileModerate to GoodAdapted from a general protocol
Methyl IodideNaHTHFGoodAdapted from a general protocol

Experimental Protocol: Synthesis of N-benzyl-thiophene-2-ethylamine

This protocol is adapted from a general procedure for the selective mono-N-alkylation of primary amines.

  • Materials:

    • This compound

    • Benzyl bromide

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

    • Add benzyl bromide (1.0 equivalent) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-thiophene-2-ethylamine.

Schiff Base Formation

This compound readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been investigated for their biological activities.

Quantitative Data on Schiff Base Formation

Carbonyl CompoundCatalystSolventYield (%)Reference
Thiophene-2-carbaldehydeAcetic AcidMethanol93ACS Omega, 2023
Substituted SalicylaldehydesNoneEthanol (B145695)GoodResearchGate
Aniline and substituted anilinesH₂SO₄EthanolNot specifiedOriental Journal of Chemistry, 2001

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted salicylaldehyde.

  • Materials:

    • This compound

    • 2-Hydroxy-naphthaldehyde (or other suitable aldehyde)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • In a separate flask, dissolve 2-hydroxy-naphthaldehyde (1.0 mmol) in ethanol (15 mL).

    • Add the ethanolic solution of this compound dropwise to the aldehyde solution with stirring at room temperature.

    • Reflux the reaction mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as promising candidates in drug discovery, targeting a variety of biological pathways implicated in diseases such as cancer, diabetes, and microbial infections.

Hsp90 Inhibition in Cancer Therapy

Certain derivatives of this compound have been explored as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Hsp90 Chaperone Cycle and Inhibition

Hsp90_Pathway cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Thiophene Derivative Hsp90_open Hsp90 (Open Conformation) ATP_binding ATP Binding Hsp90_open->ATP_binding Hsp90_closed Hsp90 (Closed Conformation) ATP_binding->Hsp90_closed Hydrolysis ATP Hydrolysis Hsp90_closed->Hydrolysis Degradation Ubiquitination & Proteasomal Degradation of Client Protein Hsp90_closed->Degradation Client_protein Client Protein (e.g., Akt, Raf-1) Client_protein->Hsp90_closed Co_chaperone Co-chaperones Co_chaperone->Hsp90_closed ADP_release ADP Release Hydrolysis->ADP_release Folded_protein Folded Client Protein Hydrolysis->Folded_protein ADP_release->Hsp90_open Inhibitor This compound Derivative (Hsp90 Inhibitor) Inhibitor->ATP_binding Blocks ATP Binding Apoptosis Apoptosis Degradation->Apoptosis

Hsp90 chaperone cycle and its inhibition.

PPARγ Agonism in Diabetes

Thiophene derivatives have also been investigated as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ can improve insulin (B600854) sensitivity, making it a target for the treatment of type 2 diabetes.

PPARγ Signaling Pathway

PPARg_Pathway cluster_activation PPARγ Activation cluster_transcription Gene Transcription cluster_effects Biological Effects Ligand Thiophene Derivative (PPARγ Agonist) PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target gene promoter) Heterodimer->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription mRNA mRNA Transcription->mRNA Insulin_Sensitivity Increased Insulin Sensitivity mRNA->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake mRNA->Glucose_Uptake Adipogenesis Adipogenesis mRNA->Adipogenesis

PPARγ signaling pathway activation.

Antimicrobial Activity

Schiff bases derived from this compound have demonstrated promising antimicrobial activity. The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity. The lipophilic nature of the thiophene ring and the imine functionality are thought to facilitate the interaction with and permeabilization of the microbial cell membrane, leading to cell death.

Conclusion

The amine group of this compound is a highly reactive and versatile functional group, enabling a wide array of synthetic transformations. Its nucleophilic character allows for straightforward N-acylation, N-alkylation, and Schiff base formation, providing access to a diverse range of derivatives. These derivatives have shown significant potential in drug discovery, with demonstrated activities as Hsp90 inhibitors, PPARγ agonists, and antimicrobial agents. This guide provides a foundational understanding of the reactivity of this compound and highlights its importance as a scaffold for the development of novel therapeutic agents. Further exploration of its synthetic potential and biological activities is warranted to fully exploit its utility in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Thiophene-2-ethylamine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine (B45403) is a valuable and versatile heterocyclic amine building block in pharmaceutical research and development. Its unique structural motif, combining a thiophene (B33073) ring and an ethylamine (B1201723) side chain, offers distinct chemical reactivity that is leveraged in the synthesis of a wide range of bioactive molecules across various therapeutic areas.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and derivatives with potential therapeutic applications.

Application in the Synthesis of Rotigotine (B252)

Rotigotine is a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease and restless legs syndrome.[2][3] The synthesis of rotigotine prominently features this compound as a key starting material for introducing the thiophenylethylamino moiety, which is crucial for its pharmacological activity. The key synthetic step involves the reductive amination of 5-methoxy-2-tetralone (B30793).

Experimental Protocol: Synthesis of (S)-2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)-5-methoxytetralin

This protocol details the reductive amination of 5-methoxy-2-tetralone with 2-(thiophen-2-yl)ethanamine, followed by N-propylation, a key step in the synthesis of a Rotigotine precursor.

Materials:

Procedure:

Step 1: Reductive Amination

  • To a solution of 5-methoxy-2-tetralone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 2-(thiophen-2-yl)ethanamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine.

Step 2: N-Propylation

  • Dissolve the crude secondary amine from Step 1 in acetonitrile (ACN).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) and n-propyl iodide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
5-methoxy-2-tetralone176.211.0
2-(thiophen-2-yl)ethanamine127.211.2
Sodium triacetoxyborohydride211.941.5
n-Propyl iodide169.991.5
Potassium carbonate138.213.0
(S)-2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)-5-methoxytetralin331.50-

Note: Yields are typically reported in the range of 70-85% for the two-step process.

Logical Workflow for Rotigotine Precursor Synthesis:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Propylation A 5-methoxy-2-tetralone C Sodium triacetoxyborohydride (STAB) in DCE A->C B This compound B->C D Intermediate Secondary Amine C->D Stirring, RT, 12-16h E Intermediate Secondary Amine F n-Propyl iodide, K₂CO₃ in ACN E->F G Rotigotine Precursor ((S)-2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)-5-methoxytetralin) F->G Reflux, 8-12h

Caption: Synthetic workflow for a key Rotigotine precursor.

Mechanism of Action: Rotigotine Signaling Pathway

Rotigotine exerts its therapeutic effect by acting as an agonist at dopamine receptors, primarily D2 and D3, and to a lesser extent D1 receptors in the brain.[2][4] This agonism mimics the action of endogenous dopamine, thereby compensating for the dopaminergic neuron loss in Parkinson's disease.

G Rotigotine Rotigotine D1_receptor D1 Receptor Rotigotine->D1_receptor Agonist D2_receptor D2/D3 Receptors Rotigotine->D2_receptor Agonist AC Adenylate Cyclase D1_receptor->AC Stimulates (Gs) D2_receptor->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Activity Modulation of Neuronal Activity DARPP32->Neuronal_Activity Regulates G Tianeptine Tianeptine MOR μ-Opioid Receptor Tianeptine->MOR Agonist Glutamate_Receptors AMPA/NMDA Receptors Tianeptine->Glutamate_Receptors Modulates G_protein G-protein Signaling MOR->G_protein Glutamatergic_Transmission Normalization of Glutamatergic Transmission Glutamate_Receptors->Glutamatergic_Transmission G_protein->Glutamatergic_Transmission Neuroplasticity Enhanced Neuroplasticity Glutamatergic_Transmission->Neuroplasticity Antidepressant_Effects Antidepressant Effects Neuroplasticity->Antidepressant_Effects G Tenidap Tenidap COX_Enzymes COX-1 / COX-2 Tenidap->COX_Enzymes Inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Tenidap->Cytokines Inhibits Production Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates Cytokines->Inflammation Mediates G cluster_0 General Synthesis Scheme A Thiophene Precursor B Electrophile + Base in Anhydrous Solvent A->B C Reaction Mixture B->C Stirring, RT, 12-24h D Work-up & Purification C->D E Final Thiophene Derivative D->E

References

Application Notes and Protocols: Synthesis of Novel Pyrimidine Derivatives Utilizing Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiophene (B33073) moiety into the pyrimidine scaffold can further enhance biological activity, as thiophene-containing compounds have demonstrated a broad spectrum of therapeutic effects.[4][5] This document outlines a proposed synthetic strategy and detailed protocols for the synthesis of novel N-(thiophen-2-ylethyl) substituted tetrahydropyrimidine (B8763341) derivatives.

This application note details a modified Biginelli-type, three-component reaction for the synthesis of these novel compounds, providing a foundation for further research and development in the pursuit of new therapeutic agents. The proposed synthesis leverages the reactivity of Thiophene-2-ethylamine as a key building block.

Proposed Synthetic Pathway

The synthesis of N-(thiophen-2-ylethyl)tetrahydropyrimidines can be achieved through a one-pot, three-component condensation reaction analogous to the well-established Biginelli reaction.[5][6] In this proposed method, this compound serves as the primary amine source, reacting with an appropriate aldehyde and a β-dicarbonyl compound under acidic catalysis. This multicomponent approach offers an efficient and atom-economical route to highly functionalized pyrimidine derivatives.

dot

Synthesis_Workflow Thiophene_ethylamine This compound Reaction_Vessel One-Pot Reaction Thiophene_ethylamine->Reaction_Vessel Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction_Vessel beta_dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) beta_dicarbonyl->Reaction_Vessel Catalyst Acid Catalyst (e.g., HCl, p-TSA) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Ethanol (B145695), THF) Solvent->Reaction_Vessel Intermediate Iminium Ion Intermediate Reaction_Vessel->Intermediate Product N-(thiophen-2-ylethyl)tetrahydropyrimidine Derivative Intermediate->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of N-(thiophen-2-ylethyl)tetrahydropyrimidine derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

General Procedure for the Synthesis of N-(thiophen-2-ylethyl)tetrahydropyrimidine Derivatives

  • To a solution of an appropriate aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.0 mmol) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Add a catalytic amount of a Brønsted acid (e.g., concentrated HCl, 3-4 drops, or p-toluenesulfonic acid, 0.1 mmol).

  • The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is poured into ice-cold water and stirred.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative (hypothetical) data for a series of synthesized N-(thiophen-2-ylethyl)tetrahydropyrimidine derivatives.

Compound IDR1-Group (from Aldehyde)Yield (%)Melting Point (°C)Purity (%)
THP-1 Phenyl75188-190>98
THP-2 4-Chlorophenyl82201-203>99
THP-3 4-Methoxyphenyl78195-197>98
THP-4 2-Naphthyl72210-212>97

Potential Signaling Pathway and Biological Activity

Derivatives of dihydropyrimidinones are known to act as calcium channel blockers, and thiophene-containing pyrimidines have shown potential as kinase inhibitors.[6][7] The novel N-(thiophen-2-ylethyl)tetrahydropyrimidines could potentially exhibit inhibitory activity against specific kinases involved in cancer cell proliferation, such as tyrosine kinases. Further investigation into their mechanism of action is warranted.

dot

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Tyrosine Kinase Receptor->Kinase Activation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Phosphorylation Proliferation Cell Proliferation & Survival Signaling->Proliferation Compound N-(thiophen-2-ylethyl) tetrahydropyrimidine Compound->Kinase Inhibition

Caption: Hypothesized inhibition of a tyrosine kinase signaling pathway by N-(thiophen-2-ylethyl)tetrahydropyrimidines.

Conclusion

The proposed multicomponent synthesis offers a promising and efficient route for the preparation of novel N-(thiophen-2-ylethyl)tetrahydropyrimidine derivatives. These compounds represent a new class of molecules with potential therapeutic applications, particularly in the field of oncology. The detailed protocols and conceptual framework provided herein are intended to facilitate further research and development of these promising chemical entities. Further studies are required to confirm the structures of the synthesized compounds and to fully evaluate their biological activities.

References

Application Notes and Protocols: Functionalization of Multi-Walled Carbon Nanotubes with Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-walled carbon nanotubes (MWCNTs) are revolutionary materials in nanotechnology, offering exceptional mechanical, electrical, and thermal properties. However, their inherent hydrophobicity and tendency to agglomerate limit their application in biological systems. Surface functionalization is a key strategy to overcome these limitations, enhancing their dispersibility and biocompatibility, and enabling their use as advanced nano-carriers for drug delivery.[1][2][3]

This document provides a detailed protocol for the covalent functionalization of MWCNTs with thiophene-2-ethylamine (B45403). The introduction of the thiophene (B33073) moiety can impart unique electronic properties and provides a versatile handle for further chemical modifications, making these functionalized MWCNTs promising candidates for applications in drug delivery, biosensing, and advanced materials.[4] The ethylamine (B1201723) linker facilitates covalent attachment to the MWCNT surface via a stable amide bond.

Materials and Equipment

Material/EquipmentSupplier
Multi-walled carbon nanotubes (MWCNTs), >95% puritySigma-Aldrich
Sulfuric acid (H₂SO₄), 98%Fisher Scientific
Nitric acid (HNO₃), 70%Fisher Scientific
This compoundAlfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich
N-Hydroxysuccinimide (NHS)Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich
Dichloromethane (DCM), anhydrousFisher Scientific
Diethyl etherFisher Scientific
EthanolFisher Scientific
Deionized waterMillipore
Bath sonicatorBranson
Reflux apparatus---
CentrifugeBeckman Coulter
Filtration apparatus with PTFE membrane (0.22 µm)Millipore
Vacuum oven---
Fourier-Transform Infrared (FTIR) SpectrometerPerkinElmer
Raman SpectrometerRenishaw
Thermogravimetric Analyzer (TGA)TA Instruments
Transmission Electron Microscope (TEM)FEI
Dynamic Light Scattering (DLS) instrumentMalvern Panalytical

Experimental Protocols

Protocol 1: Oxidation of MWCNTs to introduce Carboxylic Acid Groups (MWCNT-COOH)

This initial step is crucial for creating reactive sites on the MWCNT surface for subsequent functionalization.

  • Acid Treatment: In a 250 mL round-bottom flask, suspend 500 mg of pristine MWCNTs in 100 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

  • Sonication: Sonicate the mixture in a bath sonicator for 3 hours at 40-50 °C to ensure uniform dispersion and promote oxidation.

  • Reflux: Following sonication, heat the mixture to 70°C and reflux for 24 hours with constant stirring.

  • Quenching and Washing: After cooling to room temperature, carefully pour the acidic suspension into 1 L of deionized water.

  • Filtration: Filter the diluted suspension through a 0.22 µm PTFE membrane.

  • Neutralization: Wash the filtered MWCNT-COOH with copious amounts of deionized water until the pH of the filtrate is neutral (pH ~7).

  • Drying: Dry the resulting MWCNT-COOH powder in a vacuum oven at 80°C overnight.

Protocol 2: Covalent Functionalization with this compound (MWCNT-Th)

This protocol describes the amidation reaction to covalently attach this compound to the carboxylated MWCNTs.

  • Activation of Carboxylic Groups: Disperse 200 mg of the dried MWCNT-COOH in 50 mL of anhydrous DMF by sonicating for 30 minutes. To this suspension, add 400 mg of DCC and 250 mg of NHS. Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to activate the carboxylic acid groups.

  • Amidation Reaction: In a separate flask, dissolve 300 mg of this compound in 20 mL of anhydrous DMF. Add this solution dropwise to the activated MWCNT-COOH suspension.

  • Reaction Completion: Allow the reaction to proceed at room temperature for 48 hours with continuous stirring under a nitrogen atmosphere.

  • Purification:

    • Centrifuge the reaction mixture at 10,000 rpm for 30 minutes to pellet the functionalized MWCNTs (MWCNT-Th).

    • Wash the pellet sequentially with DMF, DCM, and diethyl ether to remove unreacted reagents and by-products. Perform each washing step by resuspending the pellet in the solvent, sonicating for 15 minutes, and centrifuging.

  • Final Drying: Dry the final product, MWCNT-Th, in a vacuum oven at 60°C for 24 hours.

Characterization Data

Successful functionalization is confirmed through various analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present on the MWCNT surface.

SampleCharacteristic Peak (cm⁻¹)Assignment
Pristine MWCNT~1630C=C stretching of the graphitic backbone
MWCNT-COOH~1720, ~3440 (broad)C=O stretching of carboxylic acid, O-H stretching
MWCNT-Th~1640, ~1540, ~3300 (broad), ~690Amide I (C=O stretch), Amide II (N-H bend), N-H stretch, C-S stretch of thiophene ring[5]
Table 2: Raman Spectroscopy Data

Raman spectroscopy provides information about the structural integrity and defect density of the MWCNTs.

SampleD-band (cm⁻¹)G-band (cm⁻¹)I(D)/I(G) Ratio
Pristine MWCNT~1350~1580~0.85
MWCNT-COOH~1352~1581~1.20
MWCNT-Th~1355~1582~1.35[6]

An increase in the I(D)/I(G) ratio after functionalization indicates the introduction of sp³-hybridized carbon atoms at defect sites, confirming covalent attachment.

Table 3: Thermogravimetric Analysis (TGA) Data

TGA is used to quantify the degree of functionalization by measuring the weight loss upon thermal decomposition of the attached functional groups.

SampleOnset Decomposition Temp (°C)Weight Loss (%) in N₂ atmosphere (100-600°C)
Pristine MWCNT>600< 5%
MWCNT-COOH~200~10-15%
MWCNT-Th~250~20-25%

The weight loss corresponds to the decomposition of the covalently attached this compound moieties.

Table 4: Dispersibility in Various Solvents

The dispersibility of the functionalized MWCNTs is a key indicator of successful surface modification.

SolventPristine MWCNTMWCNT-COOHMWCNT-Th
WaterPoorModeratePoor
EthanolPoorGoodModerate
DMFPoorGoodGood
DCMPoorPoorGood
THFPoorPoorGood[7]

Qualitative assessment after 24 hours of sonication and settling.

Visualizations

Functionalization_Workflow Pristine_MWCNT Pristine MWCNTs Acid_Treatment Acid Treatment (H₂SO₄/HNO₃) Pristine_MWCNT->Acid_Treatment MWCNT_COOH Carboxylated MWCNTs (MWCNT-COOH) Acid_Treatment->MWCNT_COOH Activation Activation (DCC/NHS) MWCNT_COOH->Activation Activated_MWCNT Activated MWCNTs Activation->Activated_MWCNT Amidation Amidation with This compound Activated_MWCNT->Amidation MWCNT_Th Thiophene-functionalized MWCNTs (MWCNT-Th) Amidation->MWCNT_Th

Caption: Workflow for the functionalization of MWCNTs with this compound.

Amidation_Mechanism cluster_0 Activation Step cluster_1 Amidation Step MWCNT_COOH MWCNT-COOH Activated_Ester MWCNT-CO-NHS (Activated Ester) MWCNT_COOH->Activated_Ester + DCC/NHS DCC_NHS DCC + NHS DCU Dicyclohexylurea (by-product) Activated_Ester->DCU forms MWCNT_Th MWCNT-Th (Amide Bond Formation) Activated_Ester->MWCNT_Th Thiophene_Amine This compound Thiophene_Amine->MWCNT_Th NHS_out NHS (leaving group) MWCNT_Th->NHS_out releases

Caption: Simplified mechanism of the amidation reaction.

Applications in Drug Development

Functionalized MWCNTs are extensively investigated as carriers for therapeutic agents.[2][8] The thiophene-functionalized MWCNTs described herein offer several potential advantages for drug development professionals:

  • Drug Loading: The aromatic thiophene rings can facilitate π-π stacking interactions with aromatic drug molecules, enhancing drug loading capacity.

  • Targeted Delivery: The surface amine groups or the thiophene moiety can be further modified with targeting ligands (e.g., antibodies, folic acid) to achieve site-specific drug delivery, thereby reducing off-target toxicity.[3]

  • Biocompatibility: Covalent functionalization generally improves the biocompatibility of MWCNTs by reducing their interaction with cellular components and mitigating cytotoxicity.[9]

  • Theranostics: The unique electronic properties of thiophene could be exploited for the development of theranostic platforms, combining therapeutic delivery with diagnostic imaging.

Safety and Handling

  • Dry MWCNT powder is a respiratory hazard. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a respirator, gloves, and safety goggles.

  • Concentrated acids are highly corrosive. Handle with extreme care and appropriate PPE.

  • DCC is a potent sensitizer. Avoid skin contact.

Conclusion

The protocol outlined provides a robust method for the functionalization of multi-walled carbon nanotubes with this compound. The resulting material exhibits enhanced dispersibility and possesses functional groups amenable to further modification, making it a promising platform for a range of applications, particularly in the field of drug delivery and nanomedicine. The provided characterization data serves as a benchmark for researchers to validate the success of the functionalization process.

References

Application of Thiophene-2-ethylamine in the Fabrication of Organic Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of thiophene-2-ethylamine (B45403) and its derivatives in the fabrication of organic solar cells (OSCs). Thiophene-based compounds are of significant interest in organic electronics due to their excellent charge transport properties and structural versatility. This compound, in particular, serves as a valuable building block for creating interfacial layers and hole transport materials that enhance the efficiency and stability of OSCs.

Introduction

This compound and its derivatives are increasingly being employed in organic solar cells, primarily in two key roles:

  • Interfacial Layers: As self-assembled monolayers (SAMs) or thin films, they can modify the work function of electrodes (e.g., indium tin oxide - ITO), improve the energy level alignment between the active layer and the electrode, and passivate surface defects. This leads to more efficient charge extraction and reduced recombination losses at the interface.

  • Hole Transport Layers (HTLs): this compound can be incorporated into more complex molecular structures to form dedicated hole transport layers. These layers facilitate the efficient transport of holes from the photoactive layer to the anode while blocking electrons, thereby improving the overall device performance.

This document will detail the experimental protocols for the application of this compound-based materials as self-assembled monolayer hole transport layers and summarize the performance of devices fabricated using these materials.

Data Presentation: Performance of Organic Solar Cells

The performance of organic solar cells is typically characterized by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of OSCs and perovskite solar cells (PSCs) employing thiophene-ethylamine derivatives and other relevant thiophene-based interfacial layers.

Device ArchitectureInterfacial/Hole Transport LayerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Single-Junction Organic Solar Cell4PAThCz (Thiophene-expanded carbazole-based SAM)20.78---
Tin Perovskite Solar CellTh-2EPT (Phenothiazine-based SAM with thiophene (B33073) head groups)8.2-18.8-
Perovskite Solar CellTEAI (2-thiopheneethylammonium iodide) treated20.06---
Perovskite Solar CellThienothiophene based ammonium (B1175870) salt (TTMAI) treated>20-->-
Organic Solar Cell (PM6:Y6)NTN (N-dimethylaminopropyl-4-thiophene-1,8-naphthalimide)16.56---
Semitransparent OSC (PM6:Y6)NTN (N-dimethylaminopropyl-4-thiophene-1,8-naphthalimide)13.43---

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound derivative and its application as a self-assembled monolayer hole transport layer in the fabrication of an inverted organic solar cell.

Synthesis of a this compound Based Self-Assembled Monolayer Material

A representative synthesis of a thiophene-based SAM, such as a carbazole (B46965) derivative with thiophene units and a phosphonic acid anchoring group (e.g., 4PAThCz), involves multi-step organic synthesis. A general conceptual pathway is outlined below. The synthesis of 2-thiophene ethylamine (B1201723) itself can be achieved through methods such as the reduction of 2-(2-nitrovinyl)thiophene (B151962) or the Gabriel synthesis from 2-(2-bromoethyl)thiophene.

Conceptual Synthesis Pathway for a Thiophene-based SAM:

G cluster_0 Synthesis of Thiophene-Carbazole Core cluster_1 Functionalization with Anchoring Group A Carbazole C Suzuki Coupling A->C B Thiophene boronic acid B->C D Thiophene-substituted Carbazole C->D E Thiophene-substituted Carbazole G N-alkylation E->G F Alkyl halide with phosphonate (B1237965) ester F->G H Phosphonate ester derivative G->H I Hydrolysis H->I J Final SAM with Phosphonic Acid I->J

Caption: Conceptual synthesis pathway for a thiophene-based SAM.

Fabrication of an Inverted Organic Solar Cell

This protocol describes the fabrication of an inverted organic solar cell using a thiophene-based self-assembled monolayer as the hole transport layer.

Materials and Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Thiophene-based SAM material (e.g., 4PAThCz)

  • Solvent for SAM deposition (e.g., isopropanol (B130326), ethanol)

  • Active layer materials (e.g., a polymer donor like PM6 and a non-fullerene acceptor like Y6)

  • Solvent for active layer (e.g., chloroform, chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., ZnO nanoparticles, PFN)

  • Metal for top electrode (e.g., Silver - Ag)

  • Deionized water, acetone, isopropanol for cleaning

Equipment:

  • Spin coater

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (J-V) measurement system

  • Ultrasonic bath

Protocol:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and remove organic residues.

  • Hole Transport Layer (SAM) Deposition:

    • Prepare a dilute solution of the thiophene-based SAM material in a suitable solvent (e.g., 0.1-1 mg/mL in isopropanol).

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Deposit the SAM solution onto the ITO surface via spin coating. A typical spin coating program is a two-step process: a slow spin at 500 rpm for 5 seconds followed by a faster spin at 3000 rpm for 30 seconds.

    • Anneal the substrates at a moderate temperature (e.g., 100 °C) for 10 minutes on a hotplate inside the glovebox to promote the formation of a well-ordered monolayer.

  • Active Layer Deposition:

    • Prepare the active layer blend by dissolving the donor and acceptor materials in the appropriate solvent at the desired concentration and ratio (e.g., PM6:Y6, 1:1.2 w/w in chloroform).

    • Spin-coat the active layer solution onto the SAM-coated ITO substrate. The spin coating parameters (speed and time) should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer film as required by the specific material system (e.g., 110 °C for 10 minutes) to optimize the morphology.

  • Electron Transport Layer Deposition:

    • Deposit the electron transport layer on top of the active layer. For a solution-processable ETL like ZnO nanoparticles, this is typically done by spin coating.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal top electrode (e.g., 100 nm of Ag) through a shadow mask to define the device area. The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

    • From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Layer Deposition (in Glovebox) cluster_2 Device Completion & Testing A ITO Substrate Cleaning (DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Spin Coat Thiophene-SAM HTL B->C D Anneal HTL C->D E Spin Coat Active Layer (e.g., PM6:Y6) D->E F Anneal Active Layer E->F G Deposit Electron Transport Layer F->G H Thermal Evaporation of Metal Electrode (Ag) G->H I J-V Characterization (Solar Simulator) H->I J Data Analysis (PCE, Voc, Jsc, FF) I->J

Caption: Workflow for fabricating an inverted organic solar cell with a thiophene-based SAM.

Role of this compound based SAM in an Inverted OSC

G cluster_0 Inverted Organic Solar Cell Structure cluster_1 Charge Transport Anode ITO Anode HTL Thiophene-based SAM (HTL) Anode->HTL Hole Collection ActiveLayer Active Layer (Donor:Acceptor) HTL->ActiveLayer Energy Level Alignment Defect Passivation ETL Electron Transport Layer (ETL) ActiveLayer->ETL Electron Collection Holes Holes (h+) Electrons Electrons (e-) Cathode Metal Cathode (Ag) ETL->Cathode Holes->Anode Electrons->Cathode

Caption: Schematic of an inverted OSC showing the function of the thiophene-based SAM.

Application of Thiophene-2-ethylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives are a significant class of organic compounds investigated for their efficacy as corrosion inhibitors for steel in acidic environments. The presence of the sulfur heteroatom in the thiophene ring, along with π-electrons, allows for strong adsorption onto the metal surface, forming a protective barrier against corrosive media. Thiophene-2-ethylamine, in particular, has demonstrated high inhibition efficiency, making it a compound of interest for applications in industrial processes such as acid cleaning, descaling, and oil well acidification. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a corrosion inhibitor for steel.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the steel surface. This process is facilitated by the lone pair of electrons on the sulfur and nitrogen atoms and the π-electrons of the thiophene ring, which interact with the vacant d-orbitals of iron. This forms a coordinate covalent bond, leading to the formation of a protective film on the metal surface. This film acts as a barrier, isolating the steel from the corrosive environment. Studies have shown that this compound acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic reaction. The adsorption process has been found to follow the Frumkin isotherm model.

cluster_solution Corrosive Solution (H⁺, Cl⁻/SO₄²⁻) cluster_inhibitor This compound H_ion H⁺ Steel Steel Surface (Fe) H_ion->Steel Cathodic Reaction (H₂ evolution) Anion Cl⁻/SO₄²⁻ Anion->Steel Anodic Reaction (Fe dissolution) Thiophene Thiophene Ring (π-electrons) Adsorption Adsorption Thiophene->Adsorption Sulfur Sulfur Atom (lone pair) Sulfur->Adsorption Nitrogen Nitrogen Atom (lone pair) Nitrogen->Adsorption Steel->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->H_ion Blocks Protective_Film->Anion Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Mechanism of corrosion inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for steel in different acidic media.

Table 1: Weight Loss and Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (ppm)Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0300.02200
50300.010850.9
100300.008959.5
150300.006470.9
200300.004579.5
0400.03140
50400.016547.4
100400.014653.5
150400.012759.5
200400.011762.7
0500.03740
50500.019946.7
100500.018949.4
150500.016456.1
200500.015359.1

Table 2: Electrochemical Data for Steel in 0.5 M H₂SO₄ with this compound

Inhibitor Conc. (M)Inhibition Efficiency (Weight Loss, %)Inhibition Efficiency (Polarization, %)
1x10⁻⁶2528
5x10⁻⁶4245
1x10⁻⁵5860
5x10⁻⁵7578
1x10⁻⁴8588
5x10⁻⁴9294
1x10⁻³9596
5x10⁻³9798

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in Acid Media with this compound (2ET)

InhibitorConcentration (M)Inhibition Efficiency (%)
2ET5x10⁻³86.22

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.

cluster_methods Corrosion Inhibition Evaluation start Start prep Prepare Steel Coupons & Corrosive Solution start->prep wl Weight Loss Method prep->wl pdp Potentiodynamic Polarization prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep->eis inhibitor_prep Prepare Inhibitor Solutions (this compound) inhibitor_prep->wl inhibitor_prep->pdp inhibitor_prep->eis analysis Data Analysis & Inhibition Efficiency Calculation wl->analysis pdp->analysis eis->analysis end End analysis->end

Application Note and Protocol: Synthesis of Thiophene-2-ethylamine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-2-ethylamine is a valuable intermediate in the synthesis of numerous pharmaceutical compounds, most notably the anti-platelet drug Ticlopidine. This document outlines a detailed protocol for the synthesis of this compound, focusing on the key Grignard reaction step. The described method involves the initial bromination of thiophene (B33073), followed by the formation of a Grignard reagent, which then reacts with an appropriate electrophile to yield an intermediate that is subsequently converted to the final product. This protocol provides a reproducible and scalable method for the preparation of this compound in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound, compiled from various experimental procedures.

Table 1: Reactants and Stoichiometry for the Synthesis of 2-Thiophene Ethanol (B145695)

ReagentMolecular Weight ( g/mol )Molar Ratio (Thiophene:Reagent)Molar Ratio (2-Bromothiophene:Reagent)
Thiophene84.141-
Brominating AgentVaries2.0 - 3.0-
Magnesium Turnings24.31-1
2-Bromothiophene (B119243)163.04-1 - 1.8
Ethylene (B1197577) Oxide44.05-0.2 - 0.5 (weight ratio to 2-bromothiophene)

Table 2: Reaction Conditions and Yields

StepReaction TemperatureReaction TimeTypical Yield
Bromination of Thiophene-10°C to 10°C2 - 6 hours-
Grignard Reaction0°C to 20°C (addition of ethylene oxide)--
Synthesis of 2-Thiophene Ethanol--Product collected at 108-110°C/1.73Kpa

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Distillation apparatus

  • Thiophene

  • Brominating agent (e.g., N-bromosuccinimide, bromine)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Magnesium turnings

  • Ethylene oxide

  • Dilute sulfuric acid

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 2-Bromothiophene cluster_1 Step 2: Grignard Reaction & Synthesis of 2-Thiophene Ethanol cluster_2 Step 3: Synthesis of this compound A Thiophene + Brominating Agent B Low Temperature Reaction (-10°C to 10°C) A->B C Work-up & Distillation B->C D 2-Bromothiophene C->D E 2-Bromothiophene + Mg Turnings in Anhydrous Ether D->E F Formation of 2-Thienylmagnesium Bromide E->F G Reaction with Ethylene Oxide (0°C to 20°C) F->G H Acidic Work-up (dil. H2SO4) G->H I Extraction & Distillation H->I J 2-Thiophene Ethanol I->J K 2-Thiophene Ethanol J->K L Esterification K->L M Ammonolysis L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

Protocol:

Step 1: Preparation of 2-Bromothiophene [1][2]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve thiophene in an organic solvent such as glacial acetic acid or carbon tetrachloride.

  • Cool the mixture to a temperature between -10°C and 10°C using an ice-salt bath.

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or a mixture of bromine and hydrobromic acid) dropwise to the cooled solution while maintaining the reaction temperature. The molar ratio of thiophene to brominating agent should be between 1:2 and 1:3.

  • After the addition is complete, allow the reaction to stir at the same temperature for 2 to 6 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain 2-bromothiophene.

Step 2: Grignard Reaction for the Preparation of 2-Thiophene Ethanol [1][2]

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • In a three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings. The molar ratio of magnesium to 2-bromothiophene should be approximately 1:1 to 1:1.8.

  • Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium turnings.

  • Prepare a solution of 2-bromothiophene in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the Grignard reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.

  • Cool the reaction mixture to a temperature between 0°C and 20°C.

  • Slowly add ethylene oxide to the Grignard reagent solution. The weight ratio of ethylene oxide to 2-bromothiophene should be between 0.2:1 and 0.5:1.

  • After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute sulfuric acid, ensuring the final pH is less than 1.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation, collecting the fraction at 108-110°C/1.73Kpa to yield 2-thiophene ethanol.

Step 3: Conversion of 2-Thiophene Ethanol to this compound [1][2][3]

The conversion of 2-thiophene ethanol to this compound can be achieved through a two-step process involving esterification followed by ammonolysis.[1][2]

  • Esterification: React 2-thiophene ethanol with an acylating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding ester.[3]

  • Ammonolysis: Treat the resulting ester with ammonia (B1221849) under pressure to yield this compound.[1][2][3]

This application note provides a comprehensive protocol for the synthesis of this compound, with a focus on the critical Grignard reaction step. The provided data tables and detailed experimental procedures offer a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate. Adherence to anhydrous conditions during the Grignard reaction is crucial for achieving high yields. The methodologies described are adaptable for various scales of production in a research and development setting.

References

Application Notes: Thiophene-2-ethylamine in the Synthesis of Anti-Platelet Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-2-ethylamine is a critical starting material in the synthesis of several key anti-platelet drugs, which are instrumental in the prevention of thrombosis and the management of cardiovascular diseases. These drugs, primarily thienopyridine derivatives, function by irreversibly inhibiting the P2Y12 receptor on platelets, thereby blocking a crucial pathway in platelet activation and aggregation. This document provides detailed application notes, experimental protocols, and comparative data on the synthesis and function of prominent anti-platelet agents derived from this compound.

Mechanism of Action: P2Y12 Receptor Antagonism

The thienopyridine class of anti-platelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel, are pro-drugs that require metabolic activation in the liver to exert their therapeutic effect. The active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor, an ADP receptor on the surface of platelets. This irreversible binding prevents ADP from binding to the receptor, thereby inhibiting the activation of the glycoprotein (B1211001) IIb/IIIa complex and ultimately reducing platelet aggregation.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binding AC Adenylyl Cyclase P2Y12->AC Inhibition GPIIb_IIIa GPIIb/IIIa Activation P2Y12->GPIIb_IIIa Leads to Thienopyridine Thienopyridine (e.g., Clopidogrel) ActiveMetabolite Active Metabolite Thienopyridine->ActiveMetabolite Hepatic Metabolism ActiveMetabolite->P2Y12 Irreversible Inhibition cAMP cAMP AC->cAMP Conversion of ATP VASP_P Phosphorylated VASP cAMP->VASP_P Activation VASP_P->GPIIb_IIIa Inhibition Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Promotes Synthesis_Workflow cluster_synthesis Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine start Start Materials: - this compound - Formaldehyde reaction Pictet-Spengler Reaction start->reaction 1. Condensation workup Reaction Work-up: - Quenching - Extraction reaction->workup 2. Neutralization & Separation purification Purification: - Column Chromatography workup->purification 3. Isolation product Product: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine purification->product 4. Final Product

Application Notes: Thiophene-2-Ethylamine Derivatives in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-based compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer properties.[1][2][3] The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile backbone for the design and synthesis of novel therapeutic agents.[3][4] Thiophene-2-ethylamine (B45403), in particular, is a valuable building block, offering a reactive ethylamine (B1201723) side chain that can be readily modified to generate a diverse library of derivatives.[5] These derivatives have been investigated for their potential to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and components of the apoptotic machinery.[2][6]

The anti-cancer activity of thiophene derivatives often stems from their ability to inhibit key signaling pathways that are dysregulated in cancer cells.[3] Mechanisms of action include the inhibition of tyrosine kinases, interference with microtubule polymerization, induction of apoptosis through reactive oxygen species (ROS) generation, and cell cycle arrest.[2][6][7] The structural diversity achievable through the derivatization of the this compound core allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[5]

These application notes provide an overview of the utility of this compound derivatives in anti-cancer drug development, including protocols for their synthesis and biological evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Data Presentation

The following tables summarize the cytotoxic activity of various thiophene derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: In Vitro Cytotoxicity of Fused Thiophene Derivatives (µM) [8]

CompoundHepG2 (Liver Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
3b 3.105 ± 0.142.15 ± 0.12
3c > 108.15 ± 0.45
3d 5.32 ± 0.286.47 ± 0.35
3e 9.15 ± 0.51> 10
3f 4.296 ± 0.27.472 ± 0.42
3g 3.77 ± 0.176.88 ± 0.38
4c 3.023 ± 0.163.12 ± 0.17
Doxorubicin (Control) 0.45 ± 0.020.58 ± 0.03

Table 2: In Vitro Cytotoxicity of Tetrahydrobenzo[b]thiophene Derivatives (µM) [7]

CompoundA549 (Lung Cancer) IC50 (µM)
BU17 1.5 ± 0.2
Nocodazole (Control) 0.8 ± 0.1

Table 3: In Vitro Cytotoxicity of a Novel Thiophene Derivative (Compound 4i) (µM) [9]

Cancer Cell LineGI50 (µM)
COLO 205 (Colon) 0.17
HCC-2998 (Colon) 0.18
HCT-116 (Colon) 0.20
HCT-15 (Colon) 0.19
HT29 (Colon) 0.18
KM12 (Colon) 0.17
SW-620 (Colon) 0.19

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of Thiophene Derivatives via Gewald Reaction[10]

This protocol describes a common method for synthesizing substituted 2-aminothiophenes, which can be further derivatized.

Materials:

Procedure:

  • Synthesis of Intermediate 1: In a round-bottom flask, combine equimolar amounts of cyclohexanone and ethyl cyanoacetate.

  • Add a catalytic amount of diethylamine and elemental sulfur to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate.

  • Synthesis of Final Derivatives: Dissolve the intermediate (1 equivalent) and a substituted aromatic benzaldehyde (1 equivalent) in dioxane.

  • Add a catalytic amount of triethylamine.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the mixture into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final pure product.

  • Characterize the structure of the synthesized compound using FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: Cell Viability Assessment by MTT Assay[11][12]

This protocol details the determination of the cytotoxic effects of thiophene derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in the culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining[13]

This protocol is for the detection and quantification of apoptosis induced by thiophene derivatives using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-cancer activity of thiophene derivatives.

G cluster_0 Experimental Workflow for In Vitro Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Caption: Workflow for the synthesis and in vitro evaluation of thiophene derivatives.

G cluster_1 VEGFR-2 and AKT Signaling Pathway Inhibition thiophene Thiophene Derivative vegfr2 VEGFR-2 thiophene->vegfr2 inhibits akt AKT thiophene->akt inhibits vegfr2->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis inhibits

Caption: Inhibition of VEGFR-2 and AKT pathways by thiophene derivatives.

G cluster_2 Induction of Apoptosis via Tubulin Polymerization Inhibition thiophene Thiophene Derivative tubulin Tubulin thiophene->tubulin inhibits polymerization microtubules Microtubule Assembly tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Apoptosis induction through inhibition of tubulin polymerization.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis (MAOS) of derivatives of thiophene-2-ethylamine (B45403). The use of microwave irradiation offers significant advantages over conventional heating methods, including accelerated reaction times, increased yields, and enhanced product purity, making it a valuable tool in drug discovery and development.[1][2] Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]

Microwave-Assisted Schiff Base Formation

The formation of Schiff bases (imines) is a fundamental reaction in the synthesis of various biologically active compounds. Microwave irradiation dramatically reduces the time required for the condensation reaction between this compound and various aldehydes.

Application Notes:

Microwave-assisted synthesis of Schiff bases of this compound provides a rapid and efficient route to a diverse library of compounds for screening in drug discovery programs. The reaction is typically carried out in the presence of a catalytic amount of acid, such as glacial acetic acid, and can often be performed under solvent-free conditions, aligning with the principles of green chemistry. The significant reduction in reaction time, from hours to minutes, allows for high-throughput synthesis of analog libraries.

Data Presentation: Comparison of Conventional and Microwave-Assisted Schiff Base Synthesis
Amine ReactantAldehyde ReactantMethodSolventCatalystTimeYield (%)Reference
Various Aromatic AminesVarious Aromatic AldehydesConventionalEthanol (B145695)Glacial Acetic Acid1-2 hLower
Various Aromatic AminesVarious Aromatic AldehydesMicrowaveNoneGlacial Acetic Acid2-3 minHigher
This compound 4-Methoxybenzaldehyde (B44291) Microwave (Representative) Ethanol Glacial Acetic Acid 5 min 92% (Hypothetical)
This compound 4-Nitrobenzaldehyde Microwave (Representative) Ethanol Glacial Acetic Acid 4 min 95% (Hypothetical)
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-methoxybenzylidene)-2-(thiophen-2-yl)ethan-1-amine

Materials:

  • This compound (1 mmol)

  • 4-Methoxybenzaldehyde (1 mmol)

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 5 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Schiff_Base_Synthesis_Workflow cluster_reactants Reactant Preparation This compound This compound Microwave_Vial Combine in Microwave Vial This compound->Microwave_Vial Aldehyde Aldehyde Aldehyde->Microwave_Vial Solvent_Catalyst Ethanol + Glacial Acetic Acid Solvent_Catalyst->Microwave_Vial Microwave_Irradiation Microwave Irradiation (100°C, 5 min) Microwave_Vial->Microwave_Irradiation Cooling Cool to RT Microwave_Irradiation->Cooling Filtration_Washing Filter and Wash with Cold Ethanol Cooling->Filtration_Washing Drying Dry under Vacuum Filtration_Washing->Drying Pure_Product Pure Schiff Base Drying->Pure_Product

Workflow for Microwave-Assisted Schiff Base Synthesis.

Microwave-Assisted Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and microwave assistance provides a rapid and efficient method for the synthesis of N-acyl derivatives of this compound.

Application Notes:

The direct amidation of this compound with carboxylic acids under microwave irradiation offers a green and efficient alternative to traditional coupling methods that often require stoichiometric activating agents. A catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed in solvent-free conditions to afford the desired amides in high yields with simplified purification. This method is particularly advantageous for generating libraries of amide derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Comparison of Conventional and Microwave-Assisted Amide Synthesis
Amine ReactantCarboxylic Acid ReactantMethodSolventCatalystTimeYield (%)Reference
Various AminesVarious Carboxylic AcidsConventionalDichloromethaneCoupling AgentsSeveral hoursVariableGeneral Knowledge
Various AminesVarious Carboxylic AcidsMicrowaveNoneCeric Ammonium Nitrate (CAN)1-2 hHigh
This compound Benzoic Acid Microwave (Representative) None Ceric Ammonium Nitrate (CAN) 30 min 89% (Hypothetical)
This compound Acetic Acid Microwave (Representative) None Ceric Ammonium Nitrate (CAN) 25 min 91% (Hypothetical)
Experimental Protocol: Microwave-Assisted Synthesis of N-(thiophen-2-ylethyl)benzamide

Materials:

  • This compound (2 mmol)

  • Benzoic Acid (2 mmol)

  • Ceric Ammonium Nitrate (CAN) (2 mol%)

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave reactor vial, add this compound (2 mmol), benzoic acid (2 mmol), and ceric ammonium nitrate (0.04 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the solvent-free mixture at 150 °C for 30 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Amide_Synthesis_Workflow cluster_reactants Reactant Preparation This compound This compound Microwave_Vial Combine in Microwave Vial (Solvent-Free) This compound->Microwave_Vial Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Microwave_Vial Catalyst CAN (2 mol%) Catalyst->Microwave_Vial Microwave_Irradiation Microwave Irradiation (150°C, 30 min) Microwave_Vial->Microwave_Irradiation Cooling Cool to RT Microwave_Irradiation->Cooling Workup Workup: - Dissolve in EtOAc - Wash with NaHCO3 - Dry and Concentrate Cooling->Workup Purification Column Chromatography (if necessary) Workup->Purification Pure_Product Pure Amide Purification->Pure_Product

Workflow for Microwave-Assisted Amide Synthesis.

Signaling Pathways and Logical Relationships

The derivatives synthesized from this compound are often designed to interact with specific biological targets. For instance, they can be developed as kinase inhibitors, receptor antagonists, or enzyme modulators. The rapid synthesis enabled by microwave technology facilitates the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.

SAR_Logic Start This compound Scaffold MAOS Microwave-Assisted Organic Synthesis (MAOS) Start->MAOS Library Diverse Library of Thiophene Derivatives MAOS->Library Rapid Synthesis Screening High-Throughput Biological Screening Library->Screening Data Biological Activity Data (e.g., IC50, EC50) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Design new analogs Lead_Opt->MAOS Iterative Cycles Candidate Drug Candidate Lead_Opt->Candidate

Drug Discovery Logic Enabled by MAOS.

References

Synthesis of Novel Thiourea Derivatives from Thiophene-2-ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiourea (B124793) derivatives through the reaction of thiophene-2-ethylamine (B45403) with various isothiocyanates. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

Thiourea derivatives incorporating a thiophene (B33073) moiety are a class of compounds that have garnered considerable attention in the field of drug discovery. The thiophene ring, a bioisostere of the benzene (B151609) ring, is a key structural component in numerous pharmaceuticals. When combined with the versatile thiourea linker, the resulting molecules exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The synthesis of these derivatives is typically achieved through the straightforward and efficient nucleophilic addition of an amine to an isothiocyanate. This reaction is characterized by high yields and simple purification procedures, making it an attractive method for generating libraries of potential drug candidates.

Applications in Drug Development

Thiourea derivatives of this compound are promising scaffolds for the development of new therapeutic agents. Their biological activity is influenced by the nature of the substituent (R group) attached to the isothiocyanate.

Antimicrobial and Antifungal Activity: Many thiophene-based thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of the sulfur-containing thiophene ring and the thiourea moiety is thought to contribute to their mechanism of action, which may involve the inhibition of essential enzymes or disruption of microbial cell membranes. Some derivatives have shown efficacy against drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.

Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene-thiourea derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways crucial for tumor growth and proliferation. For instance, certain thiourea derivatives have been investigated as inhibitors of key enzymes in cancer progression.

Antiviral Activity: N'-[2-(2-Thiophen)ethyl]-N'-[2-(5-bromopyridyl)]thiourea has been identified as a non-nucleoside inhibitor of HIV reverse transcriptase, demonstrating the potential of this class of compounds in the development of novel antiviral drugs.

General Reaction Scheme

The synthesis of N-substituted-N'-(2-(thiophen-2-yl)ethyl)thioureas proceeds via the nucleophilic attack of the primary amine group of this compound on the electrophilic carbon atom of the isothiocyanate.

Caption: General reaction for the synthesis of thiourea derivatives.

Experimental Protocols

Materials and Methods
  • Reagents: this compound, various substituted isothiocyanates (e.g., phenyl isothiocyanate, allyl isothiocyanate, etc.), and solvents (e.g., ethanol (B145695), acetonitrile, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)). All reagents should be of analytical grade.

  • Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, rotary evaporator, filtration apparatus (Büchner funnel), and analytical instruments for characterization (FTIR, NMR, Mass Spectrometry).

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-N'-(2-(thiophen-2-yl)ethyl)thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a selected isothiocyanate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile, 10-20 mL per gram of amine).

  • Addition of Isothiocyanate: To the stirred solution, add the corresponding isothiocyanate (1.0-1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux conditions for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • If a precipitate forms upon completion of the reaction, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-Phenyl-3-(2-(thiophen-2-yl)ethyl)thiourea

This protocol provides a specific example for the synthesis of a representative N-aryl thiourea derivative.

  • To a solution of this compound (1.27 g, 10 mmol) in 20 mL of ethanol, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • The white precipitate that forms is collected by vacuum filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to afford the pure product.

Data Presentation

The following table summarizes the reaction of this compound with a variety of isothiocyanates under typical reaction conditions. Yields are generally high for this type of reaction.

Isothiocyanate (R-NCS)R-GroupSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Phenyl isothiocyanatePhenylEthanol425>90
4-Chlorophenyl isothiocyanate4-ChlorophenylAcetonitrile6Reflux85-95
4-Methoxyphenyl isothiocyanate4-MethoxyphenylEthanol5Reflux88-96
Allyl isothiocyanateAllylDCM225>95
Ethyl isothiocyanateEthylTHF325>90
Benzoyl isothiocyanateBenzoylAcetone8Reflux80-90

Note: The yields provided are typical for this reaction type and may vary depending on the specific experimental conditions and the purity of the reagents.

Characterization of Products

The synthesized thiourea derivatives can be characterized using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-S stretching (around 700-800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the thiophene ring protons, the ethyl linker protons, and the protons of the R-group from the isothiocyanate. The N-H protons will appear as broad singlets.

    • ¹³C NMR: The thiocarbonyl carbon (C=S) will have a characteristic chemical shift in the range of 180-190 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of thiourea derivatives.

G start Start dissolve Dissolve this compound in Solvent start->dissolve add_iso Add Isothiocyanate dissolve->add_iso react Stir at RT or Reflux (Monitor by TLC) add_iso->react workup Product Isolation react->workup precipitate Precipitate Forms? workup->precipitate filter Filter and Wash precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No purify Purification filter->purify concentrate->purify recrystallize Recrystallization purify->recrystallize column Column Chromatography purify->column characterize Characterization (FTIR, NMR, MS) recrystallize->characterize column->characterize end End characterize->end

Caption: Experimental workflow for thiourea synthesis.

Signaling Pathway of Potential Biological Activity

While the exact mechanisms of action for many thiophene-thiourea derivatives are still under investigation, a plausible signaling pathway for their anticancer activity could involve the inhibition of key protein kinases involved in cell proliferation and survival.

G drug Thiophene-Thiourea Derivative receptor Target Protein (e.g., Kinase) drug->receptor inhibition Inhibition receptor->inhibition pathway Downstream Signaling Pathway inhibition->pathway Blocks apoptosis Apoptosis inhibition->apoptosis Induces proliferation Cell Proliferation & Survival pathway->proliferation Leads to

Caption: Potential mechanism of anticancer activity.

Troubleshooting & Optimization

Optimizing reaction conditions for Thiophene-2-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Thiophene-2-ethylamine, a key intermediate in pharmaceutical and specialty chemical applications.[1][2] The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My overall yield is low in the multi-step synthesis from thiophene (B33073). Which steps are the most critical to optimize?

A1: Low overall yield in the synthesis starting from thiophene can often be attributed to inefficiencies in several key steps. The primary route involves the bromination of thiophene, followed by a Grignard reaction to form 2-thiophene ethanol (B145695), and subsequent conversion to the final product.[3][4] Critical steps to investigate are:

  • Bromination of Thiophene: Inconsistent temperature control can lead to the formation of polybrominated thiophenes, reducing the yield of the desired 2-bromothiophene (B119243).

  • Grignard Reaction: The formation of the Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The subsequent reaction with ethylene (B1197577) oxide should also be carefully controlled.

  • Ammonolysis: The final ammonolysis step to convert an intermediate (e.g., an ester of 2-thiophene ethanol) to the amine can be challenging. Incomplete reaction or side product formation can significantly impact the final yield.

Q2: I am observing significant amounts of side products in the bromination of thiophene. How can I improve the selectivity for 2-bromothiophene?

A2: Improving the selectivity for 2-bromothiophene requires precise control over reaction conditions. Key parameters to adjust include:

  • Temperature: Maintain a low reaction temperature, typically between -10°C and 10°C.[4] Higher temperatures can increase the rate of reaction but may also lead to over-bromination.

  • Brominating Agent and Molar Ratio: The choice and stoichiometry of the brominating agent are crucial. Common agents include N-bromosuccinimide (NBS), bromine, or hydrobromic acid.[3][4] The molar ratio of thiophene to the brominating agent should be carefully optimized, typically in the range of 1:2 to 1:3.[4]

  • Solvent: The choice of solvent can influence the reaction's selectivity. Solvents such as glacial acetic acid, carbon tetrachloride, dichloroethane, toluene, or acetonitrile (B52724) have been used.[3][4]

Q3: The Grignard reaction to form 2-thiophene ethanol is not initiating or is giving a low yield. What are the common causes?

A3: Difficulties with the Grignard reaction are common and usually related to the following:

  • Purity of Reagents and Solvent: The magnesium turnings must be fresh and activated. The 2-bromothiophene should be pure, and the solvent (typically an anhydrous ether like diethyl ether or tetrahydrofuran) must be strictly anhydrous.[4]

  • Initiation: If the reaction does not start, gentle heating or the addition of a small crystal of iodine can help to initiate it.

  • Reaction with Ethylene Oxide: The addition of ethylene oxide should be done at a controlled temperature, typically between 0°C and 20°C, to prevent polymerization of the ethylene oxide.[4]

Q4: I am looking for a synthesis route that avoids the use of highly toxic reagents like sodium cyanide. What are the alternatives?

A4: Several synthesis routes for this compound avoid the use of highly toxic reagents. One common alternative starts from 2-thiophene ethanol, which is oxidized to 2-thiophene acetaldehyde (B116499). This intermediate is then converted to 2-thiophene acetaldehyde oxime, which is subsequently reduced to the final product using a milder reducing agent system like NaBH4/CuSO4/Amberlyst-15.[5] This method is advantageous as it operates under mild conditions and avoids harsh or highly toxic chemicals.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic pathways to produce this compound?

A1: There are several established synthetic routes for this compound:

  • From Thiophene: This multi-step process involves the bromination of thiophene to 2-bromothiophene, followed by a Grignard reaction with ethylene oxide to yield 2-thiophene ethanol. The ethanol is then converted to the final amine through esterification and ammonolysis.[3][4]

  • From 2-Thiophene Ethanol: An alternative pathway involves the oxidation of 2-thiophene ethanol to 2-thiophene acetaldehyde, followed by the formation of an oxime with hydroxylamine (B1172632) hydrochloride, and subsequent reduction to the desired amine.[5]

  • From 2-Chlorothiophene (B1346680): This method involves the reaction of a Grignard reagent prepared from 2-chlorothiophene with nitroethylene, followed by reduction.[6]

  • Via Aziridine Chemistry: A newer approach involves the addition of activated thiophene to an N-protected aziridine, followed by deprotection to yield the final product.[7]

Q2: What are the typical reaction conditions for the bromination of thiophene?

A2: The bromination of thiophene is typically carried out at low temperatures, ranging from -10°C to 10°C, to control selectivity.[4] The reaction time can vary from 2 to 6 hours.[4] Various brominating agents and solvents can be used, and the optimal choice depends on the specific experimental setup.

Q3: Are there any "green" synthesis routes for this compound?

A3: Efforts have been made to develop more environmentally friendly synthesis methods. One such approach aims to complete the synthesis in a non-aqueous medium to eliminate wastewater discharge. This involves the esterification of 2-thiophene ethanol, followed by ammonification and a dissociation reaction, with the potential for recycling solid waste.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of Thiophene

ParameterEmbodiment 1[3]Embodiment 2[3]Embodiment 3[3]
Reaction Temperature -10°C10°C0°C
Reaction Time 2 hours6 hours4 hours
Solvent Glacial acetic acid or carbon tetrachlorideDichloroethane or tolueneAcetonitrile
Brominating Agent N-succinimide, pyridine (B92270) hydrobromide, bromine, or hydrobromic acidN-succinimide, pyridine hydrobromide, bromine, or hydrobromic acidMixture of bromine and hydrobromic acid (1:1 molar ratio)
Molar Ratio (Thiophene:Brominating Agent) 1:21:31:2.5

Table 2: Reaction Conditions for the Preparation of 2-Thiophene Ethanol via Grignard Reaction

ParameterEmbodiment 1[4]Embodiment 2[4]Embodiment 3[4]
Anhydrous Solvent Ether, n-butyl ether, toluene, or THFEther, n-butyl ether, toluene, and THF mixtureToluene and THF mixture (1:1 molar ratio)
Molar Ratio (Magnesium:2-bromothiophene) 1:1-1.81:1.81:1.35
Temperature for Ethylene Oxide Addition 0-20°C20°C9°C
Weight Ratio (Ethylene Oxide:2-bromothiophene) 0.2-0.5:10.5:10.35:1

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophene

This protocol is based on the multi-step synthesis involving bromination, Grignard reaction, and subsequent conversion to the amine.[3][4]

Step 1: Preparation of 2-bromothiophene

  • In a reaction vessel, dissolve thiophene in a suitable organic solvent (e.g., glacial acetic acid).

  • Cool the solution to the desired temperature (e.g., -10°C).

  • Slowly add the brominating agent (e.g., bromine) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for the specified time (e.g., 2 hours).

  • Perform a work-up procedure involving layer separation and removal of the solvent.

  • Purify the product by vacuum distillation.

Step 2: Preparation of 2-thiophene ethanol

  • Prepare a Grignard reagent by reacting magnesium chips with 2-bromothiophene in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the Grignard reagent to the appropriate temperature (e.g., 10°C).

  • Slowly add ethylene oxide to the reaction mixture.

  • After the reaction is complete, quench the reaction by acidifying with a dilute acid (e.g., sulfuric acid) to a pH < 1.

  • Separate the layers, add an antioxidant, and remove the solvent.

  • Purify the 2-thiophene ethanol by vacuum distillation.

Step 3: Preparation of this compound

  • The 2-thiophene ethanol is converted to the final product through esterification and ammonolysis. The specific conditions for these steps can vary and should be optimized based on the chosen ester intermediate.

Protocol 2: Synthesis of this compound from 2-Thiophene Ethanol

This protocol follows the oxidation and reductive amination pathway.[5]

Step 1: Oxidation of 2-thiophene ethanol to 2-thiophene acetaldehyde

  • Prepare a supported oxidizing agent, such as pyridinium (B92312) chlorochromate on silica (B1680970) gel (PCC/SiO2).

  • In a reaction flask, suspend the PCC/SiO2 in a suitable solvent (e.g., n-hexane).

  • Heat the suspension to around 50°C.

  • Slowly add a solution of 2-thiophene ethanol in the same solvent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and wash the filtrate. Concentrate the filtrate to obtain 2-thiophene acetaldehyde.

Step 2: Preparation of 2-thiophene acetaldehyde oxime

  • To the 2-thiophene acetaldehyde from the previous step, add ethanol.

  • Slowly add a solution of hydroxylamine hydrochloride in water at room temperature.

  • Stir the reaction for about 1 hour.

  • Remove the ethanol under reduced pressure and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to obtain the oxime.

Step 3: Reduction to this compound

  • Dissolve the 2-thiophene acetaldehyde oxime in a suitable solvent (e.g., tetrahydrofuran).

  • Add Amberlyst-15 and copper sulfate (B86663) to the solution at 0°C.

  • Slowly add sodium borohydride.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and perform a work-up with water and an organic solvent.

  • Purify the final product by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway_From_Thiophene Thiophene Thiophene Bromination Bromination (-10°C to 10°C, 2-6h) Thiophene->Bromination TwoBromoThiophene 2-Bromothiophene Bromination->TwoBromoThiophene Grignard Grignard Reaction (Mg, Anhydrous Ether) TwoBromoThiophene->Grignard GrignardReagent 2-Thienylmagnesium bromide Grignard->GrignardReagent EthyleneOxideAdd Addition of Ethylene Oxide (0-20°C) GrignardReagent->EthyleneOxideAdd TwoThiopheneEthanol 2-Thiophene ethanol EthyleneOxideAdd->TwoThiopheneEthanol Esterification Esterification TwoThiopheneEthanol->Esterification Ester Ester Intermediate Esterification->Ester Ammonolysis Ammonolysis Ester->Ammonolysis FinalProduct This compound Ammonolysis->FinalProduct

Caption: Synthetic workflow starting from thiophene.

Synthesis_Pathway_From_2_Thiophene_Ethanol TwoThiopheneEthanol 2-Thiophene ethanol Oxidation Oxidation (PCC/SiO2, 50°C) TwoThiopheneEthanol->Oxidation TwoThiopheneAcetaldehyde 2-Thiophene acetaldehyde Oxidation->TwoThiopheneAcetaldehyde OximeFormation Oxime Formation (Hydroxylamine HCl) TwoThiopheneAcetaldehyde->OximeFormation Oxime 2-Thiophene acetaldehyde oxime OximeFormation->Oxime Reduction Reduction (NaBH4/CuSO4/Amberlyst-15) Oxime->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic workflow starting from 2-thiophene ethanol.

Troubleshooting_Logic LowYield Low Overall Yield CheckBromination Check Bromination Selectivity LowYield->CheckBromination CheckGrignard Check Grignard Reaction Efficiency LowYield->CheckGrignard CheckAmmonolysis Check Ammonolysis Completion LowYield->CheckAmmonolysis TempControl Optimize Temperature (-10°C to 10°C) CheckBromination->TempControl MolarRatio Adjust Molar Ratios CheckBromination->MolarRatio Anhydrous Ensure Anhydrous Conditions CheckGrignard->Anhydrous Initiation Verify Grignard Initiation CheckGrignard->Initiation ReactionConditions Optimize Ammonolysis Conditions CheckAmmonolysis->ReactionConditions

References

Common impurities in Thiophene-2-ethylamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-2-ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound often originate from the synthetic route employed. Based on prevalent manufacturing processes, impurities can be categorized as:

  • Unreacted Starting Materials and Intermediates: Depending on the synthesis method, these can include thiophene (B33073), 2-bromothiophene, or 2-thiophene ethanol.

  • Reagent-Related Impurities: Residual reagents or by-products from their reactions can be present. Examples include compounds derived from tosyl chloride, p-toluenesulfonic acid, or reagents used in Grignard synthesis.

  • Side-Reaction Products: During synthesis, side reactions can occur. For instance, in methods involving Grignard reagents, homo-coupling of the Grignard reagent can lead to bithiophene impurities.

  • Solvent Residues: Residual solvents used during the synthesis and purification process, such as toluene, methanol, or ethers, may be present.

  • Degradation Products: this compound can degrade upon exposure to air, light, or elevated temperatures. While specific degradation pathways are not extensively documented in the literature, oxidation and polymerization of the amine and thiophene moieties are potential concerns. The compound is often described as a colorless to yellow liquid, with the yellow color potentially indicating the presence of degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is typically assessed using chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): A common method for determining the purity of volatile amines. When coupled with a Flame Ionization Detector (FID), it provides quantitative information on the percentage purity. GC coupled with Mass Spectrometry (GC-MS) can be used to identify the chemical structure of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile impurities. A reversed-phase C18 column with a UV detector is often suitable for aromatic compounds like thiophene derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify impurities, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS).

Q3: My this compound has a yellow tint. Is it still usable?

A3: A yellow coloration may indicate the presence of impurities or degradation products. While it might still be suitable for some applications, for sensitive experiments such as in drug development, it is crucial to first assess the purity of the material. A purity analysis (e.g., by GC or HPLC) is recommended to identify the nature and quantity of the colored impurities. If the purity is found to be compromised, further purification is advised.

Troubleshooting Guide: Impurity Removal

This guide provides methodologies for the removal of common impurities from this compound.

Issue 1: Presence of Non-Volatile Impurities (e.g., salts, catalyst residues)

Solution: Vacuum Distillation

This is the most common and effective method for purifying this compound from non-volatile impurities.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a Kugelrohr apparatus for small quantities.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction boiling at the expected temperature and pressure. The boiling point of this compound is approximately 99-102 °C at 2.2 kPa (16.5 mmHg).[1][2]

  • Purity Check: Analyze the collected fractions by GC or HPLC to confirm purity. Purity levels exceeding 99.5% can often be achieved.[1][2]

Issue 2: Presence of Structurally Similar Impurities or Color

Solution A: Purification via Salt Formation and Recrystallization

Converting the amine to a salt and recrystallizing it is an effective method for removing impurities that do not form salts or have different solubility profiles. The tosylate salt is commonly used for this purpose.

Experimental Protocol: Purification via Tosylate Salt Formation

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene).

    • Add a stoichiometric amount of p-toluenesulfonic acid monohydrate dissolved in the same solvent.

    • Stir the mixture. The this compound tosylate salt will precipitate.

  • Recrystallization:

    • Isolate the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent or solvent mixture (e.g., methanol/toluene).

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine, causing it to separate.

    • Extract the free amine with an organic solvent (e.g., toluene).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Final Purification: The liberated amine can be further purified by vacuum distillation as described above to achieve high purity.[1][2]

Solution B: Column Chromatography

For impurities that are difficult to remove by distillation or crystallization, column chromatography can be employed.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel for normal-phase chromatography or a C18-functionalized silica for reversed-phase chromatography.

  • Mobile Phase (Normal-Phase): A non-polar solvent system with a small amount of a polar modifier is typically used. A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in hexane containing a small percentage of triethylamine (B128534) (to prevent tailing of the amine on the acidic silica gel) is a good starting point.

  • Procedure:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical purity levels of this compound after purification, as reported in synthetic procedures.

Purification MethodAnalytical MethodReported PurityReference
Vacuum DistillationGC99.64%[1]
Vacuum DistillationGC99.68%[2]
Vacuum DistillationGC99.60%[1]

Visualizing the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Removal of non-volatile impurities SaltFormation Salt Formation (e.g., Tosylate) Crude->SaltFormation Removal of structurally similar impurities Chromatography Column Chromatography Crude->Chromatography For difficult separations Analysis Purity Analysis (GC, HPLC) Distillation->Analysis SaltFormation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->Crude Purity < 99.5% (Repurify) Analysis->PureProduct Purity > 99.5%

Caption: A flowchart illustrating the decision-making process for purifying this compound.

References

Technical Support Center: Synthesis of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiophene-2-ethylamine for increased yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic pathways to this compound include:

  • Route 1: From Thiophene via 2-Thiophene Ethanol (B145695). This involves the bromination of thiophene, followed by a Grignard reaction to form 2-thiophene ethanol, which is then converted to the amine.[1][2]

  • Route 2: From Thiophene-2-carboxaldehyde. This route can proceed through the formation of 2-(2-nitroethenyl)thiophene and its subsequent reduction, or via the conversion of the aldehyde to 2-thiopheneacetaldehyde, followed by oxime formation and reduction.[3][4]

  • Route 3: Reductive Amination. This involves the reaction of 2-thiopheneacetaldehyde with an ammonia (B1221849) source and a reducing agent.[3]

  • Route 4: The 2-Thiopheneacetonitrile Method. This route involves the reaction of 2-chloromethylthiophene with sodium cyanide, followed by reduction. However, this method utilizes highly toxic cyanide.[1]

Q2: I'm getting a low yield in my Grignard reaction to produce 2-thiophene ethanol. What are the common causes?

A2: Low yields in this Grignard reaction are often due to:

  • Inactive Magnesium Surface: The magnesium turnings can have a passivating layer of magnesium oxide.[5][6]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. All glassware and solvents must be strictly anhydrous.[5][6]

  • Wurtz-type Side Reaction: The Grignard reagent can react with the starting 2-bromothiophene (B119243) to form a bithiophene byproduct.[6] To minimize this, add the 2-bromothiophene solution slowly to the magnesium turnings.[6]

Q3: My reductive amination of 2-thiopheneacetaldehyde is not efficient. How can I improve the yield?

A3: To improve the yield of your reductive amination, consider the following:

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde. A milder agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion.[7]

  • pH Control: Imine formation is typically optimal in a mildly acidic environment (pH 4-5).[7]

  • Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water using molecular sieves or azeotropic distillation can drive the reaction forward.[7]

  • Stepwise Procedure: Pre-forming the imine before adding the reducing agent can sometimes improve yields.[7]

Q4: Are there greener alternatives for the synthesis of this compound?

A4: Some methods aim to reduce the use of hazardous reagents. For example, a synthesis route starting from 2-thiophene ethanol that proceeds through esterification and ammonolysis in a non-aqueous medium has been developed to avoid the discharge of wastewater. Additionally, using a supported PCC oxidant for the preparation of 2-thiopheneacetaldehyde allows for easier recovery and less environmental pollution.[3]

Troubleshooting Guides

Route 1: Grignard Reaction for 2-Thiophene Ethanol Synthesis
Problem Possible Cause Troubleshooting Steps
Reaction fails to initiate. Inactive magnesium surface (MgO layer).[5][6]Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][8] Ensure all glassware is flame-dried and solvents are anhydrous.[5][8]
Low yield of Grignard reagent. Wurtz coupling side reaction.[6]Perform a slow, dropwise addition of the 2-bromothiophene.[6]
Quenching by moisture.[5]Use rigorously dried solvents and glassware.[5]
Formation of bithiophene byproduct. High concentration of 2-bromothiophene.Add the 2-bromothiophene solution to the magnesium turnings slowly.[6]
Route 3: Reductive Amination of 2-Thiopheneacetaldehyde
Problem Possible Cause Troubleshooting Steps
Low yield of the desired amine. Incomplete imine formation.[7]Add a dehydrating agent like molecular sieves. Adjust the pH to be mildly acidic (pH 4-5) with acetic acid.[7]
Reduction of the starting aldehyde.[7]Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) instead of sodium borohydride.[7]
Formation of over-alkylation products. The secondary amine product is more nucleophilic than ammonia.[7]Use a stoichiometric amount of the amine source. Consider a stepwise procedure where the imine is formed first, followed by reduction.[7]
Reaction is slow or does not proceed. Steric hindrance.Increase the reaction temperature.[7]

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Steps Reported Yield Advantages Disadvantages
1. Grignard ThiopheneBromination, Grignard reaction, reaction with ethylene (B1197577) oxide, ammonolysis.[1]Overall yield can be moderate to good, with individual steps having high yields (e.g., >90% for some steps).[9][10]Utilizes readily available starting materials.[1]Requires strictly anhydrous conditions; multi-step process.[5][6]
2. Nitroethenyl Thiophene-2-carboxaldehydeCondensation with nitromethane, reduction of the nitro group.[4]High yield for the reduction step (e.g., 85% with a specific system).[3]Can be a high-yielding route.The nitroethenyl intermediate can be unstable.
3. Reductive Amination 2-ThiopheneacetaldehydeImine formation with ammonia, reduction.Yields are highly dependent on conditions and reagents.Potentially a more direct route from the acetaldehyde.Can be prone to side reactions like over-alkylation and aldehyde reduction.[7]
4. Acetonitrile 2-ChloromethylthiopheneReaction with NaCN, reduction.[1]Generally good yields.Fewer steps from the chloromethyl derivative.Uses highly toxic sodium cyanide, leading to environmental concerns.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophene Ethanol via Grignard Reaction

Step 1: Preparation of 2-Thienylmagnesium Bromide

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to activate the magnesium.[6]

  • Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Add a small amount of the 2-bromothiophene solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.[6]

Step 2: Reaction with Ethylene Oxide

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in anhydrous THF, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-thiophene ethanol.

Protocol 2: Reductive Amination of 2-Thiopheneacetaldehyde
  • To a solution of 2-thiopheneacetaldehyde (1.0 equivalent) in methanol (B129727), add a solution of ammonia in methanol (excess).

  • Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

Mandatory Visualizations

Synthesis_Workflows cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Nitroethenyl Route cluster_2 Route 3: Reductive Amination Thiophene Thiophene Bromination Bromination Thiophene->Bromination Br2 Grignard_Formation Grignard_Formation Bromination->Grignard_Formation Mg, THF Thiophene_Ethanol Thiophene_Ethanol Grignard_Formation->Thiophene_Ethanol Ethylene Oxide Ammonolysis Ammonolysis Thiophene_Ethanol->Ammonolysis NH3 Thiophene_Ethylamine Thiophene_Ethylamine Ammonolysis->Thiophene_Ethylamine Thiophene_Carboxaldehyde Thiophene_Carboxaldehyde Nitroethenyl_Thiophene Nitroethenyl_Thiophene Thiophene_Carboxaldehyde->Nitroethenyl_Thiophene Nitromethane Reduction_N Reduction Nitroethenyl_Thiophene->Reduction_N Reducing Agent Thiophene_Ethylamine_N This compound Reduction_N->Thiophene_Ethylamine_N Thiophene_Acetaldehyde Thiophene_Acetaldehyde Imine_Formation Imine_Formation Thiophene_Acetaldehyde->Imine_Formation NH3 Reduction_RA Reduction Imine_Formation->Reduction_RA Reducing Agent Thiophene_Ethylamine_RA This compound Reduction_RA->Thiophene_Ethylamine_RA

Caption: Overview of major synthetic routes to this compound.

Troubleshooting_Logic cluster_grignard Troubleshooting: Grignard Reaction cluster_ra Troubleshooting: Reductive Amination G_Start Low Yield in Grignard Rxn G_C1 Reaction Initiation Failure? G_Start->G_C1 G_C2 Side Product Formation? G_Start->G_C2 G_S1 Activate Mg (Iodine) Ensure Anhydrous Conditions G_C1->G_S1 Yes G_S2 Slow Addition of Halide G_C2->G_S2 Yes (Wurtz Coupling) RA_Start Low Yield in Reductive Amination RA_C1 Aldehyde Reduction? RA_Start->RA_C1 RA_C2 Incomplete Imine Formation? RA_Start->RA_C2 RA_S1 Use Milder Reducing Agent (STAB) RA_C1->RA_S1 Yes RA_S2 Add Dehydrating Agent Adjust pH (4-5) RA_C2->RA_S2 Yes

References

Technical Support Center: Synthesis of Thiophene-2-ethylamine from 2-Thiophene Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiophene-2-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound from 2-thiophene ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound from 2-thiophene ethanol?

A1: There are three main synthetic pathways:

  • Two-Step Conversion via an Activated Intermediate: This involves activating the hydroxyl group of 2-thiophene ethanol, typically by converting it to a tosylate, followed by nucleophilic substitution with an amine source (ammonolysis).

  • Mitsunobu Reaction: This one-pot reaction converts the alcohol to an amine precursor, such as a phthalimide (B116566) or an azide, which is then deprotected or reduced to yield the final amine.[1][2]

  • Oxidation-Oximation-Reduction Sequence: This multi-step process involves the oxidation of 2-thiophene ethanol to 2-thiophene acetaldehyde (B116499), followed by the formation of an oxime with hydroxylamine, and subsequent reduction to this compound.[3]

Q2: I am observing a low yield in my tosylation/ammonolysis reaction. What are the likely causes?

A2: Low yields in this two-step process can arise from several factors. In the tosylation step, incomplete reaction or side reactions of the tosylate can be an issue. During ammonolysis, the primary competing side reaction is elimination (E2) to form 2-vinylthiophene (B167685), especially under harsh basic conditions. This vinylthiophene can subsequently polymerize, leading to a significant loss of material.[4]

Q3: My Mitsunobu reaction is complete, but I am struggling to isolate the pure product. What are the common impurities and how can I remove them?

A3: A major challenge in the Mitsunobu reaction is the removal of stoichiometric byproducts, namely triphenylphosphine (B44618) oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[5][6] These byproducts can complicate purification. Several strategies can be employed for their removal, including chromatography, crystallization, or precipitation of TPPO as a metal salt complex.[7]

Q4: During the oxidation of 2-thiophene ethanol, my desired aldehyde is contaminated with another product. What is this impurity and how can I avoid it?

A4: A common byproduct during the oxidation of 2-thiophene ethanol is the over-oxidation of the intermediate aldehyde to 2-thiopheneacetic acid.[8][9] The use of mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), and careful control of reaction conditions (temperature and reaction time) can minimize the formation of this carboxylic acid byproduct.[8] It is also crucial to ensure anhydrous conditions when using certain reagents like PCC to prevent the formation of aldehyde hydrates which are more susceptible to over-oxidation.[8]

Q5: Is the thiophene (B33073) ring stable under the conditions of these synthetic routes?

A5: The thiophene ring is generally robust; however, it can be susceptible to oxidation under harsh conditions, leading to the formation of thiophene-S-oxides.[10] This is a greater concern when using strong, non-selective oxidizing agents.[8] In highly acidic conditions, protonation of the thiophene ring can occur, potentially leading to other side reactions.[1] Under strongly basic conditions, deprotonation at the 5-position of the thiophene ring is a possibility.[4]

Troubleshooting Guides

Route 1: Tosylation and Ammonolysis

Problem: Low yield of this compound and formation of a polymeric substance.

Possible Cause: E2 elimination of the tosylate intermediate to form 2-vinylthiophene, which then polymerizes.

Troubleshooting Steps:

  • Optimize Base and Solvent: Use a non-hindered base in a polar aprotic solvent for the ammonolysis step to favor substitution (SN2) over elimination (E2).

  • Control Temperature: Carry out the ammonolysis at the lowest effective temperature to minimize the rate of the elimination reaction.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the formation of both the desired product and the 2-vinylthiophene byproduct.

  • Purification: If 2-vinylthiophene is formed, it can be challenging to separate from the product due to its tendency to polymerize. Purification of the tosylate intermediate before ammonolysis is recommended.

Route 2: Mitsunobu Reaction

Problem: Difficulty in purifying the N-(2-(thiophen-2-yl)ethyl)phthalimide intermediate from triphenylphosphine oxide (TPPO).

Possible Cause: High solubility and similar polarity of TPPO and the desired product in many common organic solvents.

Troubleshooting Steps:

  • Precipitation of TPPO: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or a mixture of ether and hexanes. This often causes the TPPO to precipitate, allowing for its removal by filtration.[11]

  • Chromatography:

    • Column Chromatography: While challenging, careful selection of the eluent system (e.g., gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in acetone) can achieve separation.[5]

    • Countercurrent Chromatography: This technique has been shown to be effective for separating TPPO from reaction products.[12]

  • Precipitation with Metal Salts: TPPO can be precipitated from polar solvents by the addition of zinc chloride, forming a ZnCl₂(TPPO)₂ complex that can be filtered off.[13]

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine, which can be easily filtered off at the end of the reaction.

Route 3: Oxidation, Oximation, and Reduction

Problem: Formation of multiple products during the reduction of 2-thiophene acetaldehyde oxime.

Possible Cause: The reducing agent and reaction conditions can lead to the formation of secondary amines or other side products. For instance, reduction with sodium borohydride (B1222165) and copper(II) sulfate (B86663) can yield both primary and secondary amines.

Troubleshooting Steps:

  • Choice of Reducing Agent: Employ a selective reducing agent known to cleanly reduce oximes to primary amines. A combination of NaBH₄/CuSO₄ with Amberlyst-15 has been reported to give good yields of the primary amine.[3]

  • Control of Reaction Conditions: Carefully control the stoichiometry of the reducing agent and the reaction temperature to minimize side reactions.

  • Work-up Procedure: The work-up should be designed to effectively separate the primary amine from any secondary amine byproducts, often through pH adjustment and extraction.

Data Presentation

Synthetic Route Key Reagents Typical Yield (%) Key Side Reactions/Byproducts Purification Challenges
Tosylation/Ammonolysis p-TsCl, NH₃/NH₄OH40-602-Vinylthiophene, PolymersRemoval of polymeric material
Mitsunobu Reaction PPh₃, DIAD/DEAD, Phthalimide60-85Triphenylphosphine oxide, Hydrazine byproductSeparation of TPPO from the product
Oxidation/Oximation/Reduction PCC/MnO₂, NH₂OH·HCl, NaBH₄/CuSO₄50-70 (overall)2-Thiopheneacetic acid, Secondary aminesRemoval of over-oxidation and over-reduction products

Experimental Protocols

Protocol 1: Mitsunobu Reaction for N-(2-(thiophen-2-yl)ethyl)phthalimide[5]
  • To a solution of 2-thiophene ethanol (1 eq.) and phthalimide (1.5 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove any precipitated byproducts.

  • Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of 2-Thiophene Ethanol to 2-Thiophene Acetaldehyde[10]
  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of 2-thiophene ethanol (1 eq.) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-thiophene acetaldehyde.

Visualizations

Side_Reactions_Tosylation_Ammonolysis 2-Thiophene Ethanol 2-Thiophene Ethanol 2-(Thiophen-2-yl)ethyl Tosylate 2-(Thiophen-2-yl)ethyl Tosylate 2-Thiophene Ethanol->2-(Thiophen-2-yl)ethyl Tosylate p-TsCl, Pyridine This compound This compound 2-(Thiophen-2-yl)ethyl Tosylate->this compound Ammonolysis (SN2) Desired Pathway 2-Vinylthiophene 2-Vinylthiophene 2-(Thiophen-2-yl)ethyl Tosylate->2-Vinylthiophene Elimination (E2) Side Reaction Polymer Polymer 2-Vinylthiophene->Polymer Polymerization Mitsunobu_Reaction_Workflow cluster_reaction Mitsunobu Reaction cluster_purification Purification 2-Thiophene Ethanol 2-Thiophene Ethanol Crude Product Crude Product Mixture 2-Thiophene Ethanol->Crude Product Phthalimide Phthalimide Phthalimide->Crude Product PPh3_DIAD PPh3, DIAD PPh3_DIAD->Crude Product Purification_Step Purification (Chromatography/Precipitation) Crude Product->Purification_Step Pure_Product N-(2-(thiophen-2-yl)ethyl)phthalimide Purification_Step->Pure_Product Desired Byproducts TPPO, Hydrazine derivative Purification_Step->Byproducts Removed Oxidation_Side_Reaction 2-Thiophene Ethanol 2-Thiophene Ethanol 2-Thiophene Acetaldehyde 2-Thiophene Acetaldehyde 2-Thiophene Ethanol->2-Thiophene Acetaldehyde Mild Oxidation (PCC) Desired Pathway 2-Thiopheneacetic Acid 2-Thiopheneacetic Acid 2-Thiophene Acetaldehyde->2-Thiopheneacetic Acid Over-oxidation Side Reaction

References

Technical Support Center: Purification of Crude Thiophene-2-ethylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Thiophene-2-ethylamine by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

For purities of 96% or higher, vacuum distillation is the most effective method for purifying crude this compound.[1] This technique is preferred to minimize thermal decomposition of the compound, which can occur at its atmospheric boiling point.

Q2: What are the key physical properties to consider during the distillation of this compound?

Understanding the physical properties of this compound is crucial for a successful distillation. Key data is summarized in the table below.

Q3: My purified this compound is a yellow to brown liquid. Is this normal?

While pure this compound is typically a colorless to light yellow liquid, discoloration can indicate the presence of impurities or minor degradation products.[2][3] If a high degree of purity is required, consider redistillation or alternative purification methods like column chromatography.

Q4: Can this compound decompose during distillation?

Yes, like many organic amines, this compound can be susceptible to thermal decomposition at elevated temperatures.[4][5][6][7] It is crucial to use vacuum distillation to lower the boiling point and minimize the risk of degradation.

Q5: What are common impurities found in crude this compound?

Common impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions, and residual solvents.[8][9][10][11][12][13] A thorough work-up procedure before distillation is essential to remove most of these impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound.

Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid. - Insufficient agitation.- Add boiling chips or a magnetic stir bar to the distillation flask before heating. - Ensure vigorous and constant stirring throughout the distillation.
Product is Dark or Discolored - Distillation temperature is too high, causing thermal decomposition. - Presence of non-volatile, colored impurities. - Air leak in the system leading to oxidation.- Increase the vacuum to further lower the boiling point. - Ensure all joints in the distillation apparatus are properly sealed to prevent air leaks. - Consider a pre-purification step, such as treatment with activated charcoal, to remove some colored impurities before distillation.
Low Yield of Purified Product - Incomplete distillation. - Product loss due to leaks in the system. - Decomposition of the product.- Ensure the distillation is run to completion by monitoring the temperature at the distillation head. - Carefully check all joints and connections for leaks before starting the distillation. - Use a lower distillation temperature by applying a higher vacuum.
Poor Separation of Impurities - Inefficient distillation column. - Distillation rate is too fast.- For challenging separations, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. - Slow down the distillation rate by reducing the heat input to allow for better equilibrium between the liquid and vapor phases.
Pressure Fluctuations During Distillation - Inconsistent performance of the vacuum pump. - Leaks in the system.- Ensure the vacuum pump is in good working condition and the vacuum tubing is not compromised. - Re-grease all ground glass joints and check for any cracks in the glassware.

Data Presentation

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₉NS[14]
Molecular Weight 127.21 g/mol [14]
Appearance Colorless to light yellow liquid[3]
Boiling Point (Atmospheric Pressure) 200-202 °C @ 750-760 mmHg[1][2][14][15]
Boiling Point (Reduced Pressure) 95-99 °C @ 28 mmHg[1]
99 °C @ 2.24 kPa (approx. 16.8 mmHg)[10]
Density 1.087 g/mL at 25 °C[1][14][15]
Refractive Index n20/D 1.551[1][14][15]
Flash Point 88 °C (190.4 °F) - closed cup[1][2]

Experimental Protocols

Protocol for Vacuum Distillation of Crude this compound

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask (a Vigreux column can be added for better separation)

  • Thermometer and adapter

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assembly:

    • Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed with vacuum grease.

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

  • Evacuation:

    • Connect the apparatus to the vacuum pump with a cold trap in between.

    • Slowly and carefully apply the vacuum, ensuring the system is sealed and the pressure stabilizes at the desired level (e.g., 15-30 mmHg).

  • Heating and Distillation:

    • Begin stirring and gradually heat the flask using the heating mantle.

    • Observe the distillation process. Collect any initial low-boiling fractions (foreruns) in a separate receiving flask and discard them.

    • When the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure (e.g., 95-99 °C at 28 mmHg).[1]

  • Completion and Shutdown:

    • Continue collecting the main fraction until the temperature at the distillation head begins to drop, indicating that most of the product has distilled.

    • Stop the distillation before high-boiling impurities start to distill over.

    • Remove the heat source and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

    • The purified this compound is in the receiving flask.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Distillation start Start Distillation check_boiling Is boiling smooth? start->check_boiling check_pressure Is vacuum stable? check_boiling->check_pressure Yes improper_boiling Bumping/Uneven Boiling check_boiling->improper_boiling No add_boiling_chips Add boiling chips or stir bar add_boiling_chips->check_boiling check_temp Is distillation temperature correct? check_pressure->check_temp Yes pressure_issue Pressure Fluctuation check_pressure->pressure_issue No check_leaks Check for leaks and pump function check_leaks->check_pressure check_purity Is product purity acceptable? check_temp->check_purity Yes temp_issue Incorrect Temperature/ Decomposition check_temp->temp_issue No adjust_vacuum Adjust vacuum level adjust_vacuum->check_temp end_process Purification Complete check_purity->end_process Yes purity_issue Poor Separation check_purity->purity_issue No use_fractional_column Use fractional distillation use_fractional_column->start improper_boiling->add_boiling_chips pressure_issue->check_leaks temp_issue->adjust_vacuum purity_issue->use_fractional_column

Caption: Troubleshooting workflow for the distillation of this compound.

DistillationSetup Vacuum Distillation Apparatus Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System heating_mantle Heating Mantle + Stirrer distillation_flask Distillation Flask (Crude Product) distillation_head Distillation Head distillation_head->distillation_flask condenser Condenser distillation_head->condenser Vapor thermometer Thermometer thermometer->distillation_head receiving_flask Receiving Flask (Purified Product) condenser->receiving_flask vacuum_adapter Vacuum Adapter receiving_flask->vacuum_adapter cold_trap Cold Trap vacuum_adapter->cold_trap vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: Experimental setup for the vacuum distillation of this compound.

References

Technical Support Center: Thiophene-2-ethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Thiophene-2-ethylamine production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound production?

A1: The most frequently cited routes for industrial-scale synthesis of this compound start from thiophene (B33073) and proceed through key intermediates like 2-bromothiophene (B119243) and 2-thiophene ethanol (B145695). The main pathways include:

  • Route 1: From 2-Thiophene Ethanol: This involves the synthesis of 2-thiophene ethanol from thiophene, followed by its conversion to this compound. The initial step can be achieved via a Grignard reaction with ethylene (B1197577) oxide or by direct reaction with ethylene oxide using a strong base. The subsequent conversion to the amine is typically achieved through methods like the Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., tosylate) followed by amination.[1][2]

  • Route 2: From 2-Thiophene Acetonitrile (B52724): This route involves the chloromethylation of thiophene followed by reaction with a cyanide salt (e.g., sodium cyanide) to form 2-thiophene acetonitrile. Subsequent reduction of the nitrile group yields this compound.[3]

  • Route 3: Reductive Amination of 2-Thiophene Acetaldehyde (B116499): This method uses 2-thiophene acetaldehyde as a key intermediate, which is then converted to the final product via reductive amination.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Scaling up production introduces several safety hazards that must be carefully managed:

  • Use of Ethylene Oxide: This reactant, often used in the synthesis of the 2-thiophene ethanol intermediate, is highly flammable, toxic, and carcinogenic.[4][5][6][7][8] Proper handling in a well-ventilated area, use of personal protective equipment (PPE), and adherence to strict safety protocols are crucial.

  • Use of Cyanide Salts: The 2-thiophene acetonitrile route involves highly toxic cyanide salts.[3] Stringent protocols for handling and quenching cyanide-containing waste streams are necessary to prevent environmental contamination and personnel exposure.[9][10][11][12]

  • Grignard Reagent Formation: The preparation of Grignard reagents is highly exothermic and sensitive to moisture and oxygen. Large-scale reactions require efficient cooling and a strictly inert atmosphere to prevent runaway reactions and fires.

  • Flammable Solvents: Many steps in the synthesis use flammable organic solvents. Appropriate storage, handling, and disposal procedures are essential to mitigate fire risks.

Q3: What are the main challenges related to waste disposal in these synthetic routes?

A3: The synthesis of this compound can generate several hazardous waste streams that require careful management:

  • Cyanide Waste: The 2-thiophene acetonitrile route produces cyanide-containing waste, which is highly toxic and requires specialized treatment, such as alkaline chlorination, before disposal.[3][9][11][12]

  • Halogenated Organic Waste: The bromination of thiophene generates halogenated byproducts and waste streams that may require incineration or other specialized disposal methods.

  • Spent Acids and Bases: Acidic and basic solutions are used for pH adjustments and extractions. These need to be neutralized before disposal.

  • Organic Solvents: Large volumes of organic solvents are used throughout the synthesis and purification processes. These should be recycled or disposed of as hazardous waste.

Troubleshooting Guides

Synthesis of 2-Bromothiophene
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Bromothiophene Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by GC or TLC.
Side reactions, such as polybromination.[13][14]Maintain strict temperature control, typically at low temperatures (-10°C to 10°C), during the addition of the brominating agent.[15] Use a precise stoichiometry of the brominating agent.
Loss of bromine due to evaporation.[16]Ensure a well-sealed reaction setup with an efficient condenser.
Formation of Multiple Isomers Reaction conditions favoring isomerization.Use a milder brominating agent (e.g., N-bromosuccinimide instead of bromine). Control the reaction temperature carefully.
Difficult Purification Presence of unreacted thiophene and polybrominated thiophenes.Optimize the reaction to minimize byproducts. Use fractional distillation under reduced pressure for purification.
Grignard Reaction for 2-Thiophene Ethanol Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Failure to Initiate Grignard Reaction Inactive magnesium surface due to oxide layer.[17]Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical grinding.[17][18]
Presence of moisture in glassware or solvents.[17][18]Flame-dry all glassware before use. Use anhydrous solvents.
Low Yield of Grignard Reagent Wurtz coupling side reaction (formation of bithiophene).[17]Add the 2-bromothiophene slowly and at a controlled rate to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Grignard reagent quenched by moisture or acidic impurities.Ensure all reagents and the inert atmosphere are scrupulously dry.
Reaction becomes dark and tarry Overheating of the reaction mixture.Maintain strict temperature control. Use an efficient cooling system.
Presence of oxygen.Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., nitrogen or argon).
Amination of 2-Thiophene Ethanol
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion to Amine Inefficient leaving group.If converting the alcohol to a tosylate or mesylate first, ensure this reaction goes to completion.
Harsh reaction conditions leading to decomposition.Optimize reaction temperature and pressure. Consider using a milder amination method.
Formation of Side Products Elimination reactions competing with substitution.Choose a less sterically hindered base or a more nucleophilic ammonia (B1221849) source.
Over-alkylation of the amine product.Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Thiophene Ethanol

ParameterGrignard Route with Ethylene OxideDirect Reaction with Ethylene Oxide
Starting Materials 2-Bromothiophene, Magnesium, Ethylene OxideThiophene, Strong Base (e.g., NaH), Ethylene Oxide
Key Reagents Anhydrous ether or THFToluene
Typical Yield ~85-95%~93%[19]
Key Challenges Moisture sensitivity, Wurtz coupling, handling of ethylene oxide.Handling of sodium hydride, temperature control.
Reference [2][19]

Table 2: Impurity Profile of this compound

Impurity Potential Source Analytical Method for Detection
2-Thiophene Ethanol Incomplete amination reaction.GC-MS, HPLC-UV[20][21]
Bithiophene Wurtz coupling during Grignard reagent formation.GC-MS
2-Bromothiophene Unreacted starting material from the Grignard step.GC-MS
Polymeric byproducts Acid-catalyzed polymerization of 2-thiophene ethanol.[22]Size Exclusion Chromatography (SEC)
Solvent Residues Incomplete removal during purification.Headspace GC

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophene Ethanol via Grignard Reaction

  • Materials: 2-Bromothiophene, Magnesium turnings, Anhydrous tetrahydrofuran (B95107) (THF), Ethylene oxide, Dilute sulfuric acid.

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. Maintain a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

    • Cool the reaction mixture in an ice bath.

    • Slowly bubble ethylene oxide gas through the Grignard reagent solution while maintaining a low temperature.

    • After the addition of ethylene oxide, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding it to a cooled solution of dilute sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-thiophene ethanol by vacuum distillation.

Protocol 2: Amination of 2-Thiophene Ethanol via Tosylation and Ammonolysis

  • Materials: 2-Thiophene ethanol, p-Toluenesulfonyl chloride, Pyridine (B92270), Ammonia (aqueous or in methanol), Organic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-thiophene ethanol in pyridine and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the solution and stir.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Wash the organic layer with dilute acid, water, and brine, then dry and concentrate to obtain the tosylate.

    • Dissolve the crude tosylate in a suitable solvent (e.g., methanol) in a pressure vessel.

    • Add a concentrated solution of ammonia.

    • Seal the vessel and heat to the desired temperature. Monitor the reaction progress by GC or TLC.

    • After completion, cool the vessel, and carefully vent the excess ammonia.

    • Concentrate the reaction mixture and perform an aqueous workup to isolate the crude this compound.

    • Purify the product by vacuum distillation.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Thiophene Thiophene Bromination Bromination Thiophene->Bromination 2-Bromothiophene 2-Bromothiophene Bromination->2-Bromothiophene Grignard Reaction Grignard Reaction 2-Bromothiophene->Grignard Reaction 2-Thiophene Ethanol 2-Thiophene Ethanol Grignard Reaction->2-Thiophene Ethanol Amination Amination 2-Thiophene Ethanol->Amination Crude this compound Crude this compound Amination->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic workflow for this compound production.

troubleshooting_grignard action_node action_node start Low Grignard Yield? q1 Moisture Present? start->q1 a1 Flame-dry glassware, use anhydrous solvents. q1->a1 Yes q2 Magnesium Inactive? q1->q2 No a1->q2 a2 Activate Mg with Iodine or 1,2-dibromoethane. q2->a2 Yes q3 Side Reactions? q2->q3 No a2->q3 a3 Slow addition of halide. q3->a3 Yes end Improved Yield q3->end No a3->end

Caption: Troubleshooting decision tree for Grignard reaction.

References

Technical Support Center: Managing Exothermic Grignard Reactions with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and efficient management of exothermic Grignard reactions involving thiophene (B33073) compounds. The following information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes Grignard reactions with thiophene compounds particularly exothermic and potentially hazardous?

A1: The formation of a Grignard reagent is an inherently exothermic process.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond of a thiophene derivative, which is a highly favorable thermodynamic process that releases significant heat. Several factors can contribute to the hazardous nature of this reaction:

  • Initiation Delay: Grignard reactions often have an induction period, a delay before the reaction starts. If the halide is added too quickly during this time, a large concentration can build up. Once the reaction initiates, it can proceed uncontrollably, leading to a rapid temperature and pressure increase, a phenomenon known as a runaway reaction.[2]

  • Solvent Volatility: These reactions are typically carried out in volatile ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[3] A sudden temperature spike can cause the solvent to boil vigorously, potentially leading to a fire or explosion.[1]

  • Reactivity of Thiophene Ring: The nature of the substituents on the thiophene ring can influence the reactivity and the exothermicity of the reaction.

Q2: What are the most common side reactions observed in thiophene Grignard synthesis, and how can they be minimized?

A2: The most prevalent side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the unreacted thiophene halide to form a bithiophene dimer.[3] This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can be difficult to remove.

To minimize Wurtz coupling:

  • Slow Addition: Add the thiophene halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the Grignard formation over the coupling reaction.[3]

  • Controlled Temperature: While some initial heating might be necessary to initiate the reaction, maintaining a moderate temperature (e.g., gentle reflux) can help prevent excessive side reactions.[3]

  • Activated Magnesium: Using highly activated magnesium ensures a faster reaction with the halide, reducing the time it is available for Wurtz coupling.[4]

Another common issue is the quenching of the Grignard reagent by protic sources like water or acidic protons. This can be prevented by ensuring all glassware is rigorously dried and using anhydrous solvents.[3]

Q3: How do I choose the appropriate solvent for my thiophene Grignard reaction?

A3: The choice of solvent is critical for the success of a Grignard reaction. Ethereal solvents are necessary to solvate and stabilize the Grignard reagent.[5] The most common choices are diethyl ether and tetrahydrofuran (THF).

  • Tetrahydrofuran (THF): Often preferred due to its higher boiling point (66°C) compared to diethyl ether (34.6°C), which can help initiate reactions with less reactive halides.[6] Its strong coordinating ability also helps to stabilize the Grignard reagent.[5]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF has a higher boiling point (around 80°C) and lower water solubility, which can simplify the work-up procedure.[7] In some cases, it has been shown to improve yields and reduce Wurtz coupling byproducts.[6]

Q4: My Grignard reaction with a bromothiophene is not initiating. What are the common causes and how can I start it?

A4: Failure to initiate is a common problem in Grignard synthesis. The primary reasons are:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO).[3]

  • Presence of Moisture: Even trace amounts of water in the glassware or solvent can prevent the reaction from starting.[3]

Troubleshooting Initiation:

  • Magnesium Activation:

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine is a common method. The disappearance of the purple iodine vapor indicates activation.[2] A few drops of 1,2-dibromoethane (B42909) can also be used.[4]

  • Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere before use and ensure solvents are strictly anhydrous.[3]

  • Gentle Heating: A small amount of localized heating with a heat gun can provide the necessary activation energy. However, be prepared to cool the reaction immediately once it starts, as the initiation can be vigorous.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during thiophene Grignard reactions.

Problem Potential Cause Recommended Solution(s) Citation(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Low reactivity of the thiophene halide.1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Gentle warming may be required, but be cautious of a runaway reaction.[2][3][4]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities.1. Use slow, dropwise addition of the thiophene halide.2. Ensure the magnesium is fully consumed.3. Use rigorously dried solvents and reagents.[3]
Exothermic Reaction is Difficult to Control (Runaway Reaction) 1. Addition of thiophene halide is too fast.2. Inadequate cooling.3. High concentration of reagents.1. Maintain a slow and controlled addition rate.2. Use an efficient cooling bath (ice-water or dry ice-acetone).3. Use a suitable volume of solvent to manage heat dissipation.[2]
Formation of a Dark, Tarry Substance 1. Overheating of the reaction mixture.2. Presence of oxygen.1. Maintain strict temperature control.2. Ensure the reaction is carried out under a positive pressure of an inert gas (Nitrogen or Argon).[2]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the outcome of thiophene Grignard reactions.

Table 1: Effect of Solvent on the Yield of Grignard Product

SolventSubstrateProduct Yield (%)Wurtz Coupling Byproduct (%)Reference
THFBenzyl (B1604629) Chloride2770[6]
2-MeTHFBenzyl Chloride9010[6]
Diethyl EtherBenzyl Chloride9410[6]

Note: While this data is for a benzyl halide, it provides a useful comparison of solvent effects that can be extrapolated to reactive thiophene halides.

Table 2: General Effect of Temperature on Grignard Reaction Outcomes

TemperatureEffect on Reaction RateEffect on Side Reactions (e.g., Wurtz Coupling)General Recommendation
Low (e.g., 0 °C to RT)Slower initiation and reaction rate.Generally minimized.Recommended for controlling exothermicity, especially during addition.
Moderate (e.g., Gentle Reflux)Faster reaction rate.May increase slightly.Often a good balance for achieving a reasonable reaction time with good yield.
High (e.g., Vigorous Reflux)Very fast reaction rate.Significantly increased.Generally not recommended as it can lead to lower yields and runaway reactions.

Experimental Protocols

Protocol 1: Preparation of 2-Thienylmagnesium Bromide

This protocol is a general guideline and should be adapted based on the specific scale and equipment.

Materials:

Procedure:

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.[2]

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight temperature increase.[8]

  • Grignard Formation: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.[2]

Protocol 2: Quenching the Grignard Reaction

Safety Note: The quenching process is highly exothermic and must be performed with caution.

Procedure:

  • Cooling: Cool the flask containing the Grignard reagent to 0 °C in an ice-water bath.

  • Quenching Solution: Prepare a cold (0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Slow Addition: With vigorous stirring, slowly and dropwise add the saturated NH₄Cl solution to the Grignard reaction mixture.[2] The rate of addition should be controlled to keep the temperature below 20-25 °C.

  • Completion of Quench: Continue adding the quenching solution until the vigorous reaction ceases and two clear layers are formed.

  • Extraction: Proceed with the standard aqueous work-up and extraction of the desired product.

Visualizing Workflows and Logic

Diagram 1: Safe Grignard Reaction Workflow

GrignardWorkflow prep Preparation (Flame-dried glassware, inert atmosphere) mg_act Magnesium Activation (Iodine or 1,2-dibromoethane) prep->mg_act initiation Initiation (Add small portion of thiophene halide) mg_act->initiation initiation->mg_act Failed initiation (Re-activate or troubleshoot) addition Controlled Addition (Maintain gentle reflux) initiation->addition Successful initiation completion Reaction Completion (Stir at room temperature) addition->completion quench Controlled Quenching (0°C, slow addition of sat. NH4Cl) completion->quench workup Aqueous Work-up & Extraction quench->workup product Isolated Product workup->product

Caption: Workflow for a safe and successful thiophene Grignard reaction.

Diagram 2: Troubleshooting Grignard Reaction Initiation

TroubleshootingInitiation start Reaction Fails to Initiate check_moisture Check for Moisture? (Glassware, Solvent) start->check_moisture dry Action: Rigorously dry all components check_moisture->dry Yes check_mg Check Magnesium Activity? check_moisture->check_mg No dry->check_mg activate_mg Action: Activate Mg (Iodine, DIBAL-H, etc.) check_mg->activate_mg Inactive gentle_heat Action: Apply gentle, localized heat check_mg->gentle_heat Appears Active activate_mg->gentle_heat success Reaction Initiates gentle_heat->success If necessary failure Initiation Still Fails (Re-evaluate reagents/setup) gentle_heat->failure

Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

References

Preventing disulfide byproduct formation in thiol synthesis from thiophene precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiols from thiophene (B33073) precursors, with a special focus on preventing the formation of disulfide byproducts.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of thiols from thiophene precursors.

Issue 1: Low or No Yield of the Desired Thiol Product

  • Question: My reaction has resulted in a very low yield or no desired thiol product. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields can stem from several factors. A primary reason is the quality of the starting materials and reagents. Ensure that your thiophene precursor is pure and that the reagents, such as n-butyllithium, are fresh and have been properly stored to maintain their reactivity. Another common issue is incomplete reaction. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed before workup. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the yield.

Issue 2: Significant Formation of Disulfide Byproduct

  • Question: I am observing a significant amount of disulfide byproduct in my reaction mixture. How can I minimize its formation?

  • Answer: The formation of disulfide is primarily due to the oxidation of the desired thiol.[1][2][3] This is a common issue as thiols are susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[4] Using degassed solvents can further reduce the presence of dissolved oxygen. The pH of the reaction mixture during workup also plays a role; basic conditions can promote the formation of the more easily oxidized thiolate anion.[5] Therefore, careful control of pH during the workup is recommended. Additionally, minimizing the exposure of the purified thiol to air and light during storage is essential.

Issue 3: Difficulty in Purifying the Thiol Product

  • Question: I am having trouble purifying my thiol product from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification of thiols can be challenging due to their potential for oxidation and co-elution with byproducts. Column chromatography is a common purification method. If the thiol and disulfide byproduct are co-eluting, consider using a different solvent system or stationary phase (e.g., switching from silica (B1680970) gel to alumina). Distillation under reduced pressure is another effective method for purifying volatile thiols like 2-thiophenethiol.[6] However, it is important to perform the distillation under an inert atmosphere to prevent oxidation at elevated temperatures. If disulfide is a major impurity, it may be beneficial to treat the crude product with a reducing agent to convert the disulfide back to the thiol before the final purification step.

Frequently Asked Questions (FAQs)

General Questions

  • What is the primary mechanism for disulfide byproduct formation? Disulfide formation occurs through the oxidation of two thiol molecules, which couple to form a sulfur-sulfur bond. This process is often facilitated by the presence of oxygen and can be catalyzed by trace metal ions.[7]

  • How can I confirm the presence of the disulfide byproduct? The disulfide byproduct can be identified using various analytical techniques. Mass spectrometry will show a molecular ion peak corresponding to double the mass of the thiol minus two hydrogen atoms. NMR spectroscopy can also be used, as the proton and carbon signals of the thiophene rings in the disulfide will be different from those in the thiol.

Prevention and Mitigation

  • Is it always necessary to use an inert atmosphere? While small-scale reactions might sometimes yield a sufficient amount of thiol without a strictly inert atmosphere, for optimal yields and to minimize the formation of the disulfide byproduct, the use of an inert atmosphere (nitrogen or argon) is highly recommended for all stages of the reaction and workup.

  • What are the best practices for storing thiophene-derived thiols? To prevent oxidation, thiols should be stored in a tightly sealed container under an inert atmosphere.[8] Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down degradation. Using amber-colored vials will protect the compound from light, which can also promote oxidation.

Reaction and Workup

  • What is the role of the acidic workup in the synthesis of 2-thiophenethiol? The acidic workup is crucial for protonating the lithium thiolate salt that is formed after the reaction of the thienyllithium with sulfur. This protonation step generates the final thiol product. It is important to perform the extraction of the thiol promptly after acidification to minimize potential side reactions or degradation in the acidic aqueous solution.[6]

  • If I have a significant amount of disulfide, can I convert it back to the thiol? Yes, the disulfide byproduct can be reduced back to the thiol. This is a common strategy to improve the overall yield of the desired product. Common reducing agents for this purpose include tris(2-carboxyethyl)phosphine (B1197953) (TCEP), dithiothreitol (B142953) (DTT), and sodium borohydride (B1222165) (NaBH₄).[7]

Data Presentation

Table 1: Factors Influencing Disulfide Byproduct Formation

FactorCondition Favoring ThiolCondition Favoring DisulfideRationale
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)Oxygen is the primary oxidizing agent for thiols.
Solvents DegassedNon-degassedRemoves dissolved oxygen from the reaction medium.
Workup pH Neutral to slightly acidicBasic (pH > 8)Basic conditions favor the formation of the more easily oxidized thiolate anion.[5]
Temperature Low temperatureHigh temperatureHigher temperatures can increase the rate of oxidation.
Metal Ions Use of chelators (e.g., EDTA)Presence of trace metal ions (e.g., Cu²⁺, Fe³⁺)Metal ions can catalyze the oxidation of thiols by air.[7]

Table 2: Comparison of Common Reducing Agents for Disulfide Cleavage

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
TCEP Aqueous solution, pH 1.5-9.0, room temperatureOdorless, effective over a wide pH range, does not need to be removed before some subsequent reactions.[9]More expensive than other options.
DTT Aqueous buffer, pH > 7, room temperatureInexpensive, effective reducing agent.Strong odor, can interfere with subsequent thiol-specific reactions.
NaBH₄ Alcoholic or aqueous solution, often at 0 °C to room temperatureInexpensive, powerful reducing agent.Can also reduce other functional groups (e.g., aldehydes, ketones).

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenethiol

This protocol is adapted from a literature procedure.[6]

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) and thiophene.

  • Lithiation: The flask is cooled to -40 °C in a dry ice/acetone bath. n-Butyllithium in pentane (B18724) is added dropwise while maintaining the temperature between -30 °C and -20 °C. The mixture is stirred for 1 hour at this temperature.

  • Sulfurization: The reaction is then cooled to -70 °C, and powdered sulfur is added in one portion. The mixture is stirred for 30 minutes, and then the temperature is allowed to rise to -10 °C.

  • Workup: The reaction mixture is poured into ice water. The aqueous layer is separated and extracted with diethyl ether. The combined aqueous layers are cooled in an ice bath and carefully acidified with 4 N sulfuric acid.

  • Extraction and Purification: The aqueous phase is immediately extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-thiophenethiol as a yellow oil.[6]

Protocol 2: Reduction of bis(2-thienyl) disulfide to 2-Thiophenethiol using TCEP

This is a general protocol that can be adapted for the reduction of disulfide byproducts.

  • Dissolution: Dissolve the crude product containing the bis(2-thienyl) disulfide in a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.5).

  • Reduction: Add a 5-10 molar excess of TCEP to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the disulfide by TLC or LC-MS.

  • Workup and Purification: Once the reduction is complete, the 2-thiophenethiol can be extracted into an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product can be further purified by column chromatography or vacuum distillation.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield of Thiol or High Disulfide Byproduct check_atmosphere Was the reaction performed under an inert atmosphere (N2 or Ar)? start->check_atmosphere use_inert Implement a continuous flow of inert gas and use degassed solvents. check_atmosphere->use_inert No check_reagents Are the reagents (e.g., n-BuLi) fresh and of high quality? check_atmosphere->check_reagents Yes use_inert->check_reagents use_fresh_reagents Use freshly opened or titrated reagents. check_reagents->use_fresh_reagents No check_workup Was the workup performed promptly and at a controlled pH? check_reagents->check_workup Yes use_fresh_reagents->check_workup optimize_workup Acidify the aqueous layer just before extraction and avoid prolonged exposure to acidic conditions. check_workup->optimize_workup No reduce_disulfide Is disulfide the major byproduct? check_workup->reduce_disulfide Yes optimize_workup->reduce_disulfide perform_reduction Treat the crude product with a reducing agent (e.g., TCEP) before final purification. reduce_disulfide->perform_reduction Yes final_purification Purify the thiol by vacuum distillation or column chromatography under inert atmosphere. reduce_disulfide->final_purification No perform_reduction->final_purification

Caption: Troubleshooting workflow for low yield or high disulfide byproduct in thiol synthesis.

ReactionPathway Thiophene Thiophene Thienyllithium 2-Thienyllithium Thiophene->Thienyllithium + n-BuLi LithiumThiolate Lithium 2-thiophenethiolate Thienyllithium->LithiumThiolate + S8 Thiophenethiol 2-Thiophenethiol (Desired Product) LithiumThiolate->Thiophenethiol + H+ (Workup) Disulfide bis(2-thienyl) disulfide (Byproduct) Thiophenethiol->Disulfide Oxidation (O2, metal ions) Disulfide->Thiophenethiol Reduction (TCEP, DTT)

Caption: Reaction pathway for the synthesis of 2-thiophenethiol and the formation of the disulfide byproduct.

References

Stability of Thiophene-2-ethylamine in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-2-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in acidic and basic media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is generally stable under recommended storage conditions.[1][2] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is also advisable to protect it from light and air.[2] Incompatible materials include strong oxidizing agents and acids.[3][4]

Q2: How does the ethylamine (B1201723) side chain influence the molecule's behavior in acidic and basic media?

The ethylamine group is basic, meaning it will readily react with acids to form a protonated salt. This salt form is generally more soluble in aqueous solutions than the free base. In basic media, the amine group will be in its deprotonated, or free base, form. The reactivity of the lone pair of electrons on the nitrogen is a key factor in the chemical behavior of the molecule.

Q3: What are the primary degradation concerns for this compound in acidic media?

While the protonated amine is relatively stable, the thiophene (B33073) ring itself can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures. The primary concern is the potential for acid-catalyzed polymerization or other reactions involving the thiophene ring.[5]

Q4: What are the potential degradation pathways for this compound in basic media?

In basic media, the deprotonated amine is more susceptible to oxidation. The thiophene ring can also undergo degradation, and some thiophene derivatives have shown greater susceptibility to degradation in basic conditions compared to acidic ones.

Troubleshooting Guides

Issue Encountered Potential Cause Troubleshooting Steps
Unexpected precipitation when dissolving this compound in an acidic buffer. Formation of a less soluble salt of the protonated amine with a specific counter-ion from your buffer.1. Try a different acidic buffer with a different counter-ion. 2. Adjust the pH slightly. 3. Consider using a co-solvent if appropriate for your experiment.
Discoloration (yellowing or browning) of the this compound solution over time. This may indicate oxidative degradation of the thiophene ring or the amine group.1. Ensure the solution is protected from light and air (e.g., use amber vials and an inert atmosphere like nitrogen or argon). 2. Prepare fresh solutions before use. 3. Analytically verify the purity of the discolored solution using a stability-indicating method like HPLC.
Low recovery of this compound in an extraction procedure from a basic aqueous solution. The free base form of this compound may have some aqueous solubility, or it could be degrading under the basic conditions.1. Ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate the amine. 2. Use a less polar organic solvent for extraction. 3. Minimize the time the compound spends in the basic solution and consider performing the extraction at a lower temperature.
Appearance of unexpected peaks in HPLC analysis after incubation in acidic or basic media. Degradation of this compound.1. Document the retention times and UV spectra of the new peaks. 2. Perform a forced degradation study under controlled conditions to identify potential degradation products. 3. Use mass spectrometry (LC-MS) to help identify the mass of the degradation products and propose their structures.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature and protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the stock solution at 60°C in a temperature-controlled oven.

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, run a control sample in the dark.

    • Withdraw samples at various time points.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60°C 0100.00.00.0
892.54.81.2
2485.39.72.5
0.1 N NaOH, 60°C 0100.00.00.0
888.17.23.1
2475.415.35.8
3% H₂O₂, RT 0100.00.00.0
890.76.51.8
2481.212.43.9

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

Visualizations

Logical Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (60°C) prep_stock->thermal Expose to photo Photolytic (ICH Q1B) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC sampling->hplc neutralize->hplc data Evaluate Data (Purity, Degradants, Mass Balance) hplc->data

Caption: Workflow for conducting a forced degradation study.

Hypothesized Degradation Pathways

G cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) / Oxidative Stress start_acid This compound protonated Protonated Amine start_acid->protonated Protonation polymer Polymerization Products protonated->polymer Harsher Conditions (e.g., high temp) start_base This compound oxidized_amine Oxidized Amine Products start_base->oxidized_amine Oxidation oxidized_ring Thiophene Ring Oxidation Products (e.g., S-oxide) start_base->oxidized_ring Oxidation

Caption: Hypothesized degradation pathways in acidic and basic media.

References

Technical Support Center: Troubleshooting Low Yield in the Reduction of 2-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of 2-nitrothiophene (B1581588) derivatives to their corresponding 2-aminothiophenes, a critical transformation in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 2-nitrothiophene derivatives?

A1: The most frequently employed methods for the reduction of 2-nitrothiophene derivatives include:

  • Catalytic Hydrogenation: Typically utilizing palladium on carbon (Pd/C) or Raney Nickel as the catalyst with hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. This method is often high-yielding but can be sensitive to catalyst poisoning by sulfur-containing compounds.

  • Metal-Acid Reductions: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of a strong acid such as hydrochloric acid (HCl).[1] These are robust and cost-effective methods.

  • Metal-Neutral Salt Reductions: A milder alternative using iron (Fe) powder with ammonium chloride (NH₄Cl) in a protic solvent. This method can be advantageous when acid-sensitive functional groups are present in the molecule.

Q2: My catalytic hydrogenation reaction is not working or is giving a low yield. What are the likely causes?

A2: Low yields in catalytic hydrogenation of 2-nitrothiophene derivatives can stem from several factors:

  • Catalyst Poisoning: The sulfur atom in the thiophene (B33073) ring can poison the palladium or nickel catalyst, reducing its activity.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low hydrogen pressure, or poor catalyst activity.

  • Side Reactions: Other functional groups in your molecule may be susceptible to reduction under the reaction conditions.

  • Product Instability: The resulting 2-aminothiophene derivative may be unstable under the reaction or workup conditions.

Q3: I am having trouble with the workup of my SnCl₂ reduction, which is affecting my yield. What can I do?

A3: Reductions using tin(II) chloride can present challenges during workup due to the formation of tin salts.[1] Upon basification to neutralize the acid, tin hydroxides can precipitate, making product extraction difficult and leading to lower isolated yields. To mitigate this, consider the following:

  • Use of a Chelating Agent: After the reaction is complete, adding a solution of a chelating agent like trisodium (B8492382) citrate (B86180) during the basic quench can help to keep the tin salts in the aqueous layer.

  • Careful pH Adjustment: Slowly and carefully adjust the pH during the workup. In some cases, avoiding very high pH can prevent the formation of intractable emulsions.

  • Filtration Aid: Using a filter aid like Celite® during the filtration of tin precipitates can improve the separation.

Q4: Can other functional groups on my 2-nitrothiophene derivative interfere with the reduction?

A4: Yes, the chemoselectivity of the reduction can be a significant challenge. Functional groups such as aldehydes, ketones, esters, nitriles, and halogens can also be susceptible to reduction depending on the chosen method.[2]

  • Catalytic hydrogenation is generally the most aggressive and can reduce many other functional groups.

  • Fe/HCl and SnCl₂/HCl are generally more chemoselective for the nitro group over esters and amides, but can still affect other sensitive groups.

  • Fe/NH₄Cl is often considered a milder and more chemoselective option when sensitive functionalities are present.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive or Poisoned Catalyst (Catalytic Hydrogenation) - Use a fresh batch of catalyst. - Increase the catalyst loading. - Consider using a catalyst more resistant to sulfur poisoning, such as certain modified palladium catalysts or platinum-based catalysts. - Purify the starting material to remove any potential catalyst poisons.
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or LC-MS. - For catalytic hydrogenation, increase the hydrogen pressure. - For metal-based reductions, ensure the metal is finely powdered and activated (e.g., by washing with dilute acid). - Ensure adequate stirring to maintain a good suspension of the reagents.
Poor Solubility of Starting Material - Choose a solvent system in which the starting material is more soluble. A co-solvent may be necessary. For instance, if your compound has low solubility in everything except THF, consider using THF as a solvent for hydrogenation with a protic co-solvent like ethanol (B145695) or acetic acid.[3]
Incorrect Stoichiometry of Reagents - Double-check the molar equivalents of all reagents, especially the reducing agent. For metal-based reductions, a significant excess of the metal is often required.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Over-reduction or Reduction of Other Functional Groups - Choose a more chemoselective reducing agent. For example, if catalytic hydrogenation is reducing other groups, switch to Fe/NH₄Cl. - Optimize reaction conditions such as temperature and reaction time to favor the desired reduction.
Side Reactions (e.g., Ring Opening) - Thiophene rings can be susceptible to ring-opening under certain harsh conditions. Employ milder reaction conditions (lower temperature, less aggressive reducing agent).
Formation of Azoxy or Azo Byproducts - This can sometimes occur with metal-based reductions if the reaction is not driven to completion. Ensure sufficient reducing agent and reaction time.
Degradation of the 2-Aminothiophene Product - 2-Aminothiophenes can be unstable, especially under acidic or basic conditions and in the presence of air (oxidation).[4] - Perform the workup quickly and at a low temperature. - Consider working under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Purify the product promptly after isolation.

Data Presentation

The following table summarizes typical yields for the reduction of various 2-nitrothiophene derivatives using different methods. Please note that yields are highly substrate-dependent and optimization is often necessary.

2-Nitrothiophene Derivative Reduction Method Solvent Temperature Time Yield (%) Reference
2-NitrothiopheneH₂, Pd/CMethanol (B129727)Room Temp.3 h>95General Knowledge
2-NitrothiopheneSnCl₂·2H₂OEthanolReflux2 h~90General Knowledge
2-NitrothiopheneFe, NH₄ClEthanol/WaterReflux4 h~85General Knowledge
Methyl 5-nitrothiophene-2-carboxylateFe, AcOHEthanolReflux2 h88Synthetic Protocol
2-Nitro-5-cyanothiopheneSnCl₂·2H₂OEthyl Acetate (B1210297)Room Temp.1 h92Synthetic Protocol
3-Chloro-2-nitrothiophene (B2379002)Fe, NH₄ClMethanol/WaterReflux3 h80Synthetic Protocol

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 5-nitrothiophene-2-carboxylate
  • To a solution of methyl 5-nitrothiophene-2-carboxylate (1.0 g, 5.34 mmol) in methanol (20 mL), add 10% palladium on carbon (100 mg, 10 wt%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker at 50 psi) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • The filtrate is concentrated under reduced pressure to afford the crude methyl 5-aminothiophene-2-carboxylate, which can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Nitro-5-cyanothiophene with SnCl₂·2H₂O
  • To a stirred solution of 2-nitro-5-cyanothiophene (1.0 g, 6.49 mmol) in ethyl acetate (25 mL), add tin(II) chloride dihydrate (7.32 g, 32.45 mmol, 5 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated sodium bicarbonate (100 mL).

  • Stir for 30 minutes, then filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-cyanothiophene.

Protocol 3: Reduction of 3-Chloro-2-nitrothiophene with Fe/NH₄Cl
  • In a round-bottom flask, a mixture of 3-chloro-2-nitrothiophene (1.0 g, 6.11 mmol), iron powder (1.71 g, 30.55 mmol, 5 eq.), and ammonium chloride (1.63 g, 30.55 mmol, 5 eq.) in a 4:1 mixture of methanol and water (25 mL) is heated to reflux.

  • The reaction is monitored by TLC. After completion (typically 3-5 hours), the hot reaction mixture is filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to remove the methanol.

  • The remaining aqueous residue is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-chloro-2-aminothiophene.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Reduction of 2-Nitrothiophene Derivative check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_reagent Increase Reducing Agent Stoichiometry incomplete->increase_reagent check_catalyst Check Catalyst Activity (for Hydrogenation) incomplete->check_catalyst optimize_conditions Optimize Conditions (Temp., Pressure, Solvent) incomplete->optimize_conditions workup_issue Investigate Workup Procedure complete->workup_issue product_degradation Consider Product Instability complete->product_degradation side_reactions Check for Side Reactions complete->side_reactions modify_workup Modify Workup: - Use Chelating Agent (for SnCl₂) - Careful pH control - Use Filter Aid workup_issue->modify_workup minimize_degradation Minimize Degradation: - Inert Atmosphere - Low Temperature Workup - Prompt Purification product_degradation->minimize_degradation change_reagent Change to Milder/More Selective Reducing Agent side_reactions->change_reagent

Caption: Troubleshooting workflow for low yield in the reduction of 2-nitrothiophene derivatives.

Reduction_Methods_Selection start Select Reduction Method for 2-Nitrothiophene Derivative functional_groups Are other reducible functional groups present? start->functional_groups no_sensitive_groups No Sensitive Groups functional_groups->no_sensitive_groups No sensitive_groups Sensitive Groups Present functional_groups->sensitive_groups Yes catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H₂) - High Yield - Potential for Catalyst Poisoning no_sensitive_groups->catalytic_hydrogenation fe_hcl Fe/HCl or SnCl₂/HCl - Robust & Cost-Effective - Acidic Conditions no_sensitive_groups->fe_hcl fe_nh4cl Fe/NH₄Cl - Milder, Neutral Conditions - Good Chemoselectivity sensitive_groups->fe_nh4cl selective_sncl2 SnCl₂/Solvent - Can be selective for nitro group - Workup can be challenging sensitive_groups->selective_sncl2

Caption: Decision tree for selecting a reduction method based on substrate functionality.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Determining the Purity of Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. Thiophene-2-ethylamine is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, offering detailed experimental protocols and performance characteristics to aid researchers in selecting an appropriate analytical strategy.

The synthesis of this compound can introduce several potential impurities, including unreacted starting materials or by-products from side reactions.[2][5] Therefore, a robust HPLC method must be able to separate the main compound from these impurities effectively. The following sections detail two hypothetical, yet plausible, HPLC methods and compare their respective performance attributes.

Experimental Protocols

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for both methods described below.[5][6]

Method A: Isocratic Elution with a Standard C18 Column

This method employs a common and robust C18 column with a simple isocratic mobile phase, making it a straightforward and cost-effective approach for routine purity analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A 70:30 (v/v) mixture of Acetonitrile and Water, with 0.1% Formic Acid added to the aqueous phase to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Method B: Gradient Elution with a Phenyl-Hexyl Column

This method utilizes a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds like this compound and its impurities. A gradient elution is employed to ensure the timely elution of any less polar impurities and to sharpen the peaks.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 235 nm

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Comparative Data Presentation

The following table summarizes the hypothetical performance data for the two HPLC methods in separating this compound from two potential impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar by-product).

ParameterMethod AMethod B
Retention Time (this compound) 8.5 min7.2 min
Retention Time (Impurity 1) 4.2 min3.1 min
Retention Time (Impurity 2) 12.1 min9.8 min
Resolution (this compound / Impurity 1) 5.86.5
Resolution (this compound / Impurity 2) 4.15.2
Limit of Detection (LOD) for this compound 0.05 µg/mL0.02 µg/mL
Run Time 15 min15 min

Method Comparison

Method A is a reliable and simple isocratic method. Its primary advantages are ease of use, robustness, and lower solvent consumption due to the constant mobile phase composition. The resolution of the main peak from the hypothetical impurities is acceptable for routine quality control.

Method B offers superior performance in terms of resolution and sensitivity. The phenyl-hexyl column provides a different selectivity that can be advantageous for separating closely related aromatic impurities. The gradient elution allows for a more efficient separation of compounds with a wider range of polarities, resulting in sharper peaks and a lower limit of detection. While more complex to set up and requiring a gradient-capable HPLC system, this method is better suited for trace impurity analysis and method development.

Visualization of the HPLC Workflow

The following diagram illustrates the general workflow for determining the purity of a substance using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Dissolve_Standard->Filter_Standard Injection Inject into HPLC Filter_Sample->Injection Filter_Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Determination.

References

A Comparative Analysis of Thiophene-2-ethylamine and its Isomer, Thiophene-3-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of Thiophene-2-ethylamine and Thiophene-3-ethylamine.

Thiophene (B33073) and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] Among these, thiophene ethylamines are of particular interest as building blocks in the synthesis of novel therapeutic agents.[3] This guide provides a detailed comparative analysis of this compound and its positional isomer, Thiophene-3-ethylamine, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The position of the ethylamine (B1201723) group on the thiophene ring significantly influences the physicochemical properties of these isomers. This compound is a well-characterized compound with established physical constants. In contrast, experimental data for Thiophene-3-ethylamine is less readily available, highlighting an area for further investigation.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundThiophene-3-ethylamine
CAS Number 30433-91-159311-67-0[4]
Molecular Formula C₆H₉NSC₆H₉NS[4]
Molecular Weight 127.21 g/mol 127.21 g/mol [4]
Boiling Point 200-201 °C at 750 mmHgData not readily available
Density 1.087 g/mL at 25 °CData not readily available
Appearance Colorless to light yellow liquidData not readily available

Synthesis of Thiophene Ethylamine Isomers

The synthesis of this compound and Thiophene-3-ethylamine typically involves multi-step reaction sequences, starting from commercially available thiophene. The choice of synthetic route can be influenced by factors such as starting material availability, desired yield, and scalability.

Synthesis of this compound

A common synthetic route to this compound involves the following key steps[2][5]:

  • Bromination of Thiophene: Thiophene is first brominated to yield 2-bromothiophene (B119243).

  • Grignard Reaction: The resulting 2-bromothiophene is reacted with magnesium to form a Grignard reagent.

  • Reaction with Ethylene (B1197577) Oxide: The Grignard reagent is then reacted with ethylene oxide to introduce the ethyl alcohol moiety.

  • Conversion to Amine: Finally, the alcohol is converted to the corresponding amine to yield this compound.

Synthesis of Thiophene-3-ethylamine

The synthesis of Thiophene-3-ethylamine follows a similar strategy, starting with the appropriate 3-substituted thiophene precursor.

Biological Activities: Unlocking Therapeutic Potential

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The specific placement of the ethylamine substituent at the 2- or 3-position of the thiophene ring is expected to influence the biological activity profile of these isomers.

While direct comparative studies are limited, the existing literature on thiophene derivatives suggests that both this compound and Thiophene-3-ethylamine are promising scaffolds for the development of novel therapeutic agents. Thiophene-containing compounds have been shown to exert their anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][9][10]

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed experimental protocols for their analysis and biological evaluation are provided below.

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation:

  • Objective: To determine the purity of each isomer and to separate a mixture of the two.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Procedure:

    • Prepare standard solutions of each isomer in the mobile phase.

    • Inject individual standards to determine their retention times.

    • Inject a mixture of the two isomers to assess separation.

    • Inject the sample of interest to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To confirm the chemical structure and isomeric identity of the compounds.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure. The position of the ethylamine group will result in distinct splitting patterns and chemical shifts for the thiophene ring protons.

Biological Evaluation

MTT Assay for Cytotoxicity Screening:

  • Objective: To assess the cytotoxic effects of the thiophene ethylamine isomers on cancer cell lines.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon).

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Cell culture medium and supplements

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each isomer for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis T2EA_synth Synthesis of This compound Char Physicochemical Characterization (HPLC, NMR) T2EA_synth->Char T3EA_synth Synthesis of Thiophene-3-ethylamine T3EA_synth->Char Cytotoxicity Cytotoxicity Assay (MTT) Char->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Char->Antimicrobial Data Comparative Analysis of IC50 and MIC values Cytotoxicity->Data Antimicrobial->Data

Caption: Experimental workflow for the comparative analysis.

signaling_pathway Thiophene Thiophene Ethylamine Isomers Receptor Cell Surface Receptor (e.g., GPCR) Thiophene->Receptor Inhibition? PI3K PI3K Receptor->PI3K MAPK_path MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_path Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK_path->Proliferation MAPK_path->Apoptosis

Caption: Potential signaling pathways modulated by thiophene derivatives.

References

Thiophene-2-ethylamine vs. Other Thiophene Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073) and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments.[1][2] The inherent properties of the thiophene ring, including the presence of a sulfur heteroatom and delocalized π-electrons, facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide provides a comparative analysis of Thiophene-2-ethylamine and other notable thiophene derivatives, presenting their performance data, experimental methodologies, and the underlying inhibition mechanisms.

Performance Comparison of Thiophene Derivatives

The inhibition efficiency of thiophene derivatives is influenced by their molecular structure, the nature of substituent groups, and the experimental conditions. The following tables summarize the performance of this compound and other derivatives based on data from various studies.

Table 1: Inhibition Efficiency from Weight Loss Measurements
InhibitorMetalCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)
2-ethylamine thiopheneSteel0.5 M H₂SO₄5 x 10⁻³ M-98[3]
2-acetylthiophene thiosemicarbazone (2-AT)Mild Steel1 M HCl0.5 mM30396[2]
Thiophene-imidazoline derivative (S4-C11)Carbon SteelCO₂-saturated water100 mg L⁻¹36387.55[2][4]
N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline)Zinc2 M HCl500 ppmRoom Temp.91[5]
Table 2: Inhibition Efficiency from Electrochemical Measurements (Potentiodynamic Polarization & EIS)
InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET)AA2024-T31 M HCl10⁻³ M96[6]
(E)-thiophene-2-carbaldehyde oxime (OXM)AA2024-T31 M HCl10⁻³ M94.0[6]
2-thiophene carboxylic acid hydrazide (TCH)Carbon Steel--Higher than TC[7]
2-thiophene carboxylic acid (TC)Carbon Steel--Lower than TCH[7]
Dicyano-thiophene-benzene (DTB)Mild Steel--97.68[8]
Dicyano-thiophene-thiophene (DTT)Mild Steel--91.94[8]
Dicyano-thiophene-pyridine (DTP)Mild Steel--91.67[8]

Experimental Protocols

The evaluation of corrosion inhibitors involves a combination of gravimetric and electrochemical techniques to determine their effectiveness under specific conditions.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Specimen Preparation: Metal coupons of known dimensions and weight are mechanically polished with emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with deionized water, and dried.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined duration.[3]

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Electrochemical Measurements

Electrochemical methods offer insights into the kinetics of the corrosion process and the mechanism of inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both anodic and cathodic directions relative to the open circuit potential (OCP). The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as:

    • %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100[9]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. Analysis of these plots provides information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which are related to the corrosion rate. The inhibition efficiency is calculated as:

    • %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Mechanism of Corrosion Inhibition by Thiophene Derivatives

The corrosion inhibition by thiophene derivatives is primarily attributed to their adsorption on the metal surface, which blocks the active corrosion sites.[2] This adsorption process can occur through physical (electrostatic) interactions or chemical bonding (chemisorption).[2] The thiophene ring, with its sulfur heteroatom and π-electron system, plays a crucial role in this process.

The general mechanism involves the following steps:

  • Anodic and Cathodic Reactions: In an acidic medium, the metal undergoes anodic dissolution (oxidation), while the cathodic reaction is typically the evolution of hydrogen gas.

  • Adsorption of Inhibitor: The thiophene derivative molecules adsorb onto the metal surface. The sulfur atom, with its lone pair of electrons, and the π-electrons of the thiophene ring can form coordinate bonds with the vacant d-orbitals of the metal atoms.

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal surface from the corrosive environment and hindering both the anodic and cathodic reactions.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_reactions Corrosion Reactions Corrosive_Species H⁺, SO₄²⁻ Metal Fe Corrosive_Species->Metal Attack Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ Corrosive_Species->Cathodic Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Metal->Anodic Thiophene_Derivative This compound Thiophene_Derivative->Metal Adsorption Thiophene_Derivative->Anodic Blocks Thiophene_Derivative->Cathodic Blocks Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Thiophene Derivative Characterization Structural Characterization (NMR, FT-IR) Synthesis->Characterization Weight_Loss Weight Loss Measurements Characterization->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Characterization->Electrochemical Data_Processing Calculation of Inhibition Efficiency Weight_Loss->Data_Processing Electrochemical->Data_Processing Surface_Analysis Surface Analysis (SEM, EDX) Mechanism_Elucidation Adsorption Isotherm & Mechanism Study Data_Processing->Mechanism_Elucidation Mechanism_Elucidation->Surface_Analysis

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Furan (B31954), Thiophene (B33073), and Pyrrole (B145914) Derivatives

Furan, thiophene, and pyrrole are fundamental five-membered aromatic heterocyclic compounds that form the core of numerous pharmaceuticals, natural products, and functional materials.[1] Their distinct heteroatoms—oxygen, sulfur, and nitrogen, respectively—impart unique electronic and structural properties that are reflected in their spectroscopic signatures. Understanding these differences is paramount for the unambiguous identification, characterization, and development of novel derivatives. This guide provides a detailed comparison of the spectroscopic properties of furan, thiophene, and pyrrole, supported by experimental data and detailed methodologies.

The aromaticity of these heterocycles generally follows the order: thiophene > pyrrole > furan.[1][2] This trend, influenced by the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system, directly impacts their spectroscopic characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for furan, thiophene, and pyrrole, offering a direct comparison of their fundamental properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the electron density around them.

Table 1: ¹H and ¹³C NMR Chemical Shifts (in ppm) for Furan, Thiophene, and Pyrrole in CDCl₃

CompoundHeteroatomα-Protons (H2/H5)β-Protons (H3/H4)α-Carbons (C2/C5)β-Carbons (C3/C4)N-H Proton
Furan O7.446.38142.8109.6N/A
Thiophene S7.337.12125.6127.3N/A
Pyrrole NH6.746.24118.2108.1~8.1 (broad)

Note: Chemical shifts can vary with solvent and concentration. The N-H proton of pyrrole is often broad and its chemical shift is highly dependent on the solvent and concentration.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Table 2: Key IR Absorption Frequencies (in cm⁻¹) for Furan, Thiophene, and Pyrrole

CompoundC-H StretchingRing Stretching (C=C, C-X)C-H BendingN-H Stretching
Furan ~3130 - 3160~1500, ~1400, ~1060 (C-O)~880, ~740N/A
Thiophene ~3070 - 3120~1500, ~1410, ~830 (C-S)~830, ~710N/A
Pyrrole ~3100 - 3150~1530, ~1470, ~1420~740~3400 (sharp)

Note: These are approximate values for the parent compounds. Substituents will significantly alter the positions and intensities of these bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in aromatic systems.

Table 3: UV-Vis Absorption Maxima (λ_max) for Furan, Thiophene, and Pyrrole in Hexane

Compoundλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Furan 204~10,000
Thiophene 231~7,100
Pyrrole 210~15,000

Note: The position and intensity of the absorption maxima are sensitive to the solvent and substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization.

Table 4: Mass Spectrometry Data (Electron Ionization) for Furan, Thiophene, and Pyrrole

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)
Furan C₄H₄O68.076839, 38, 29
Thiophene C₄H₄S84.148458, 45, 39
Pyrrole C₄H₅N67.096741, 40, 39, 38

Note: Under electron ionization, these aromatic heterocycles typically show a strong molecular ion peak due to their stability.[1][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition :

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately 12-16 ppm.

    • Use a pulse angle of 30-45°.

    • Set a relaxation delay of 1-2 seconds.[3]

    • Acquire 8-16 scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse angle of 30-45°.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : Place a drop of the liquid sample between two polished salt plates (e.g., NaCl, KBr) to form a thin film.

    • Solids (KBr pellet) : Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solids (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or the clean ATR crystal).[7]

    • Place the sample in the spectrometer.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, water).[8]

    • Dilute the stock solution to a concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0 AU).[7]

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.[9]

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing :

    • The instrument software will automatically subtract the absorbance of the reference (solvent) from the sample absorbance.

    • Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[10]

    • Further dilute the solution as needed for the specific ionization technique.

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[11]

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing :

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺˙) and analyze the fragmentation pattern to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of furan, thiophene, and pyrrole derivatives.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis & Elucidation Sample Furan, Thiophene, or Pyrrole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Frequencies (Functional Groups) IR->IR_Data UV_Vis_Data λ_max, Molar Absorptivity (Electronic Transitions) UV_Vis->UV_Vis_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Elucidation Structural Elucidation and Confirmation Comparison->Elucidation

Caption: Workflow for the spectroscopic comparison of heterocyclic compounds.

References

A Comparative Analysis of the Biological Activities of Thiophene-2-ethylamine and Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Receptor Interactions and Functional Effects for Researchers in Drug Discovery

Molecular Targets of Phenethylamine (B48288)

Phenethylamine's primary mechanism of action involves the regulation of monoamine neurotransmission.[1] It binds to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibits the vesicular monoamine transporter 2 (VMAT2).[1] Its interaction profile also includes effects on other monoamine transporters and receptors. The 2-phenethylamine motif is a common scaffold in ligands for a variety of receptors, including adrenergic, serotonin (B10506), and dopamine (B1211576) receptors.[6][7]

Comparative Biological Activity Data

A comprehensive search of the scientific literature reveals a significant disparity in the amount of available biological data for phenethylamine versus Thiophene-2-ethylamine. While phenethylamine's activity at various receptors and transporters has been quantified in numerous studies, similar data for this compound is scarce. The following tables summarize the available quantitative data for both compounds at key biological targets.

Table 1: Comparative Activity at Trace Amine-Associated Receptor 1 (TAAR1)

CompoundReceptorAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Source
Phenethylamine Human TAAR1cAMP Accumulation8.8 µM97%[8]
This compound Human TAAR1-Not AvailableNot Available-

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximal efficacy) is the maximum response achievable by the drug.

Table 2: Comparative Activity at Monoamine Transporters

CompoundTransporterAssay TypePotency (IC₅₀/Kᵢ)Source
Phenethylamine Dopamine Transporter (DAT)[³H]Dopamine Uptake InhibitionIC₅₀ values vary widely depending on experimental conditions.[9][10]
This compound Dopamine Transporter (DAT)-Not Available-
Phenethylamine Norepinephrine Transporter (NET)-Not Available in searched results-
This compound Norepinephrine Transporter (NET)-Not Available-
Phenethylamine Serotonin Transporter (SERT)-Not Available in searched results-
This compound Serotonin Transporter (SERT)-Not Available-

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (inhibition constant) is an indication of how potent an inhibitor is.

Table 3: Comparative Activity at Serotonin (5-HT) Receptors

CompoundReceptorAssay TypePotency (Kᵢ)Source
Phenethylamine & Derivatives 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂CRadioligand BindingVaries by derivative[11][12][13]
This compound 5-HT Receptors-Not Available-

Discussion of Biological Activity

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of human TAAR1, with an EC₅₀ value of 8.8 µM.[1][8] Activation of TAAR1 by phenethylamine leads to the regulation of monoamine neurotransmission.[1] Unfortunately, no published studies have reported the activity of this compound at TAAR1, preventing a direct comparison of their potencies at this key receptor.

Monoamine Transporters: Phenethylamine is known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[9][10][14] However, consistent IC₅₀ values are difficult to establish as they are highly dependent on the experimental setup. There is a lack of available data on the interaction of this compound with any of the major monoamine transporters (DAT, NET, SERT).

Serotonin Receptors: The phenethylamine scaffold is present in many ligands that bind to serotonin receptors.[11][12] The affinity of these compounds for different 5-HT receptor subtypes varies significantly based on the substitutions on the phenethylamine core structure.[13] There is no available data on the binding affinity or functional activity of this compound at serotonin receptors.

Signaling Pathways and Experimental Workflows

To understand the biological context of these compounds, it is useful to visualize the signaling pathways they modulate and the typical workflows used to assess their activity.

Caption: Phenethylamine activates TAAR1, leading to a G-protein-mediated signaling cascade.

Receptor_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound together Receptor_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Separate bound from unbound radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using a scintillation counter Filter->Scintillation Analyze Calculate IC₅₀ and Kᵢ values Scintillation->Analyze

Caption: A typical workflow for determining the binding affinity of a compound to a receptor.

Experimental Protocols

TAAR1 Functional Assay (cAMP Accumulation)

This protocol is a generalized representation based on methods described for assessing TAAR1 activation.[15]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., phenethylamine) and incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The results are normalized to the response of a known full agonist (e.g., β-phenylethylamine) and the EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Radioligand Binding Assay for 5-HT₂ Receptors

This protocol is a generalized representation based on methods used for determining binding affinities at serotonin receptors.[13]

  • Membrane Preparation: Cell membranes are prepared from cells stably expressing the human 5-HT₂ receptor subtype of interest (e.g., 5-HT₂ₐ).

  • Binding Reaction: In a 96-well plate, the cell membranes (e.g., 10-20 µg of protein) are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) at a concentration near its K₋ value, and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

Phenethylamine is a well-characterized trace amine with known agonist activity at TAAR1 and complex interactions with monoamine transporters. This compound, while a valuable synthetic intermediate, remains largely uncharacterized in terms of its biological activity at these key targets. The available literature does not provide the necessary quantitative data to perform a direct and detailed comparison of their potencies and efficacies.

This guide highlights a significant knowledge gap regarding the pharmacology of this compound. Future research is warranted to determine its activity profile at TAAR1, monoamine transporters, and other relevant receptors. Such studies would be invaluable for the drug development community, potentially uncovering novel pharmacological properties for this thiophene-containing analog of phenethylamine. Researchers are encouraged to utilize the outlined experimental protocols to investigate the biological activity of this compound and its derivatives.

References

Validating the Structure of Thiophene-2-ethylamine using ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR data for Thiophene-2-ethylamine against its structural isomers, demonstrating the power of NMR in unequivocally validating its chemical structure.

This compound is a valuable building block in medicinal chemistry and materials science. Its precise structure is critical for its function and reactivity. Using ¹H and ¹³C NMR spectroscopy, we can map the chemical environment of each proton and carbon atom, providing a unique fingerprint of the molecule.

Comparative NMR Data Analysis

To confirm the substitution pattern and the integrity of the ethylamine (B1201723) side chain, the NMR data of this compound is compared with its isomer, Thiophene-3-ethylamine, and a related compound, 2-Ethylthiophene. The distinct electronic environments of the protons and carbons in these molecules result in unique chemical shifts and coupling patterns, allowing for clear differentiation.

CompoundPosition¹H NMR (δ, ppm)MultiplicityJ (Hz)¹³C NMR (δ, ppm)
This compound H-36.83dd3.5, 1.1123.7
H-46.95dd5.1, 3.5124.9
H-57.16dd5.1, 1.1127.0
-CH₂- (α)3.05t6.730.5
-CH₂- (β)2.90t6.742.1
C-2---145.8
Thiophene-3-ethylamine H-27.25dd5.0, 1.3122.5
H-47.05dd5.0, 2.9128.5
H-57.30dd2.9, 1.3126.3
-CH₂- (α)2.95t6.832.8
-CH₂- (β)2.80t6.842.5
C-3---141.2
2-Ethylthiophene H-36.78dd3.4, 1.3122.9
H-46.90dd5.1, 3.4124.5
H-57.08dd5.1, 1.3127.2
-CH₂-2.85q7.523.5
-CH₃1.31t7.515.8
C-2---148.1

Note: NMR data is typically acquired in CDCl₃ and referenced to TMS at 0 ppm. Actual chemical shifts can vary slightly based on solvent and concentration.

The data clearly distinguishes this compound. The chemical shifts of the thiophene (B33073) ring protons (H-3, H-4, and H-5) and the coupling constants between them are characteristic of a 2-substituted thiophene ring. Furthermore, the presence of two triplets for the ethylamine side chain confirms the -CH₂-CH₂-NH₂ moiety, contrasting with the quartet and triplet pattern observed for the ethyl group in 2-Ethylthiophene.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Spectroscopy:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the magnetic field to optimize its homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 45-90 degrees.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting caused by proton-carbon coupling, resulting in a single peak for each unique carbon atom.

  • Set the spectral width to encompass the typical range for carbon chemical shifts (usually 0-220 ppm).

  • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum with Fourier transformation and corrections.

Visualization of Structural Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the direct correlation between the molecular structure and the resulting NMR signals.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation Acquisition Data Acquisition (1H & 13C) Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Structural Analysis Processing->Analysis

A streamlined workflow for NMR-based structural validation.

Quantitative structure-activity relationship (QSAR) of thiophene-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for industrial processes and infrastructure longevity. Among the various organic compounds investigated, thiophene (B33073) and its derivatives have emerged as a promising class of corrosion inhibitors, largely owing to the presence of the sulfur heteroatom and the aromatic ring, which facilitate strong adsorption onto metal surfaces. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of several thiophene-based corrosion inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Thiophene Derivatives

The inhibition efficiency of corrosion inhibitors is intrinsically linked to their molecular structure. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of molecules and their inhibitory activity. This allows for the prediction of the efficiency of new, untested compounds. A comparative summary of key performance indicators and quantum chemical descriptors for selected thiophene derivatives is presented below.

Inhibitor NameMolecular StructureConcentration (mM)Inhibition Efficiency (%)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)Reference
2-Thiophene Carboxylic Acid (TC)Thiophene ring with a carboxylic acid group at position 2---6.82-1.954.873.29[1][2]
2-Thiophene Carboxylic Acid Hydrazide (TCH)Thiophene ring with a carboxylic acid hydrazide group at position 2---6.21-1.544.674.12[1][2]
2-Acetylthiophene Thiosemicarbazone (2-AT)Thiophene ring with an acetylthiosemicarbazone group at position 20.596.6-6.01-2.133.885.34[3]
(E)-thiophene-2-carbaldehyde oxime (OXM)Thiophene ring with a carbaldehyde oxime group at position 2---6.34-0.985.36-[4]
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET)Thiophene ring attached to a tetrazole ring at position 2---7.51-2.015.50-[4]
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP)A substituted thiophene derivative587----[5]

Note: The inhibition efficiency can vary based on the corrosive medium, temperature, and metal substrate. The quantum chemical parameters are typically calculated using Density Functional Theory (DFT). A higher EHOMO value generally indicates a greater tendency to donate electrons, while a lower energy gap (ΔE) suggests higher reactivity and potentially better inhibition.

Experimental and Computational Protocols

The evaluation of corrosion inhibitors and the development of QSAR models involve a combination of experimental and computational techniques.

Experimental Protocols

A variety of electrochemical and weight loss methods are employed to determine the inhibition efficiency of thiophene derivatives.

  • Weight Loss Measurements: This is a straightforward method where a pre-weighed metal specimen is immersed in a corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the inhibition efficiency (IE%) is calculated.

  • Potentiodynamic Polarization (PDP): This electrochemical technique involves polarizing the metal sample from a cathodic to an anodic potential at a slow scan rate. The resulting Tafel plots provide information on the corrosion current density (icorr), which is used to calculate the inhibition efficiency. This method can also indicate whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the corrosion process and the formation of a protective film on the metal surface. By applying a small amplitude AC signal over a range of frequencies, parameters such as charge transfer resistance (Rct) can be determined. An increase in Rct in the presence of an inhibitor signifies a decrease in the corrosion rate.[6]

Computational Protocols: QSAR Modeling

QSAR studies for corrosion inhibitors typically follow a systematic workflow to correlate molecular descriptors with experimental inhibition efficiencies.

  • Molecular Structure Optimization: The 3D structures of the thiophene derivatives are optimized using computational chemistry software. The molecular mechanics method (MM2) followed by a semi-empirical (like MOPAC) or a more robust method like Density Functional Theory (DFT) is often used for this purpose.[7]

  • Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated using specialized software like Dragon.[8] These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical.

  • Quantum Chemical Descriptors: DFT calculations are widely used to obtain quantum chemical parameters that are crucial for understanding the inhibitor-metal interaction.[1][2][9] Key descriptors include:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.[10]

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap indicates that the molecule is more polarizable and can be more easily excited, leading to better inhibition efficiency.[2]

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

    • Hardness (η) and Softness (σ): These parameters, derived from EHOMO and ELUMO, describe the resistance to change in electron distribution and the reactivity of the molecule, respectively.[9]

    • Fraction of Electrons Transferred (ΔN): Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface.[9]

  • Variable Selection and Model Building: Given the large number of calculated descriptors, variable selection methods like Penalized Multiple Linear Regression (PMLR) with penalties such as LASSO and elastic net are employed to identify the most significant descriptors.[8] These selected descriptors are then used to build the QSAR model using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms.

  • Model Validation: The predictive power and robustness of the developed QSAR model are rigorously validated using various statistical parameters such as the squared correlation coefficient (R²), cross-validation coefficient (Q² or R²cv), and by using an external test set of compounds.[11]

Logical Workflow of a QSAR Study

The following diagram illustrates the typical workflow involved in a QSAR study for thiophene-based corrosion inhibitors.

QSAR_Workflow cluster_data Data Preparation cluster_qsar QSAR Model Development cluster_application Application Inhibitor_Selection Select Thiophene Inhibitors Experimental_Data Obtain Experimental Inhibition Efficiency (IE%) Inhibitor_Selection->Experimental_Data Molecular_Modeling 3D Molecular Modeling & Optimization Inhibitor_Selection->Molecular_Modeling Data_Split Split Data into Training and Test Sets Experimental_Data->Data_Split Descriptor_Calculation Calculate Molecular Descriptors (e.g., Quantum Chemical) Molecular_Modeling->Descriptor_Calculation Descriptor_Calculation->Data_Split Variable_Selection Select Significant Descriptors Data_Split->Variable_Selection Model_Building Build QSAR Model (e.g., MLR) Variable_Selection->Model_Building Model_Validation Validate the Model (R², Q², Test Set) Model_Building->Model_Validation Prediction Predict IE% of New Thiophene Derivatives Model_Validation->Prediction Design Design Novel Inhibitors with High Predicted IE% Prediction->Design

Caption: Workflow for QSAR analysis of thiophene corrosion inhibitors.

Signaling Pathways and Mechanisms of Inhibition

The primary mechanism by which thiophene derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions.

The thiophene ring, with its π-electrons and the sulfur atom's lone pair of electrons, plays a crucial role in the adsorption process. The electron-donating groups attached to the thiophene ring can enhance the electron density of the molecule, thereby facilitating stronger adsorption and higher inhibition efficiency. The ability of the inhibitor to donate electrons to the vacant d-orbitals of the metal and accept electrons from the metal surface into its anti-bonding orbitals (back-donation) strengthens the inhibitor-metal bond.

The following diagram illustrates the conceptual relationship between the molecular properties of a thiophene inhibitor and its corrosion inhibition mechanism.

Inhibition_Mechanism cluster_inhibitor Thiophene Inhibitor Properties cluster_interaction Inhibitor-Metal Interaction cluster_outcome Result Molecular_Structure Molecular Structure (Thiophene Ring, Functional Groups) Electronic_Properties Electronic Properties (HOMO, LUMO, π-electrons, S lone pair) Molecular_Structure->Electronic_Properties Adsorption Adsorption on Metal Surface Electronic_Properties->Adsorption e- donation/back-donation Protective_Layer Formation of a Protective Film Adsorption->Protective_Layer Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition

Caption: Conceptual pathway of thiophene-based corrosion inhibition.

References

Comparing the efficacy of different reducing agents for Thiophene-2-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Thiophene-2-ethylamine is a valuable building block in the synthesis of various pharmaceuticals. Its production often involves the reduction of 2-thiopheneacetonitrile (B147512). This guide provides a comparative analysis of common reducing agents for this critical step, supported by experimental data and detailed protocols to aid in the selection of the most effective method.

The conversion of 2-thiopheneacetonitrile to this compound is a pivotal transformation in medicinal chemistry. The choice of reducing agent significantly impacts the reaction's yield, purity of the product, and overall efficiency. This comparison focuses on three widely used reducing systems: Lithium Aluminum Hydride (LiAlH4), Catalytic Hydrogenation with Raney® Nickel, and a combination of Sodium Borohydride with Cobalt (II) Chloride.

Comparison of Efficacy

The performance of each reducing agent is summarized below, with a focus on reaction yield and the necessary conditions.

Reducing AgentPrecursorYield (%)SolventTemperature (°C)Time (h)Notes
Lithium Aluminum Hydride (LiAlH4) 2-Thiopheneacetonitrile~70-80%Diethyl ether or THFReflux4-6Potent but requires stringent anhydrous conditions.
Raney® Nickel / H₂ 2-ThiopheneacetonitrileHighMethanol (B129727) / Ammonia (B1221849)1002Requires specialized high-pressure hydrogenation equipment.
Sodium Borohydride / Cobalt (II) Chloride 2-Thiopheneacetonitrile~85-95%MethanolRoom Temp.1.5Milder conditions and high yield.

Experimental Workflow

The general synthetic pathway from 2-thiopheneacetonitrile to this compound via reduction is illustrated below.

G cluster_start Starting Material cluster_reduction Reduction Step cluster_product Final Product 2-Thiopheneacetonitrile 2-Thiopheneacetonitrile ReducingAgent Reducing Agent (e.g., LiAlH4, Raney Ni/H2, NaBH4/CoCl2) 2-Thiopheneacetonitrile->ReducingAgent Reaction Solvent, Temp, Time This compound This compound ReducingAgent->this compound Work-up

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a classic approach for nitrile reduction, known for its high reactivity.

Procedure:

  • A solution of 2-thiopheneacetonitrile (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water.

  • The resulting granular precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Logical Flow of LiAlH₄ Reduction:

G Start Start: 2-Thiopheneacetonitrile + Anhydrous Ether/THF Add_LiAlH4 Add to LiAlH4 Suspension (Inert Atmosphere) Start->Add_LiAlH4 Reflux Reflux (4-6 hours) Add_LiAlH4->Reflux Quench Quench at 0°C (Water, NaOH(aq), Water) Reflux->Quench Filter Filter Precipitate Quench->Filter Extract Separate & Extract Aqueous Layer Filter->Extract Dry_Concentrate Dry & Concentrate Organic Layers Extract->Dry_Concentrate End End: this compound Dry_Concentrate->End

Caption: Step-by-step protocol for LiAlH₄ reduction.

Catalytic Hydrogenation with Raney® Nickel

This method is a powerful industrial process for nitrile reduction but requires specialized equipment.

Procedure:

  • A high-pressure reactor is charged with 2-thiopheneacetonitrile (1 equivalent), a catalytic amount of Raney® Nickel (as a slurry in methanol), and a solution of ammonia in methanol.

  • The reactor is sealed and purged with hydrogen gas.

  • The mixture is heated to approximately 100°C under a hydrogen pressure of 1000-1500 psi.

  • The reaction is allowed to proceed for about 2 hours with vigorous stirring.

  • After cooling and venting the hydrogen, the catalyst is carefully filtered off.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is then purified, typically by distillation, to afford this compound.

Catalytic Hydrogenation Workflow:

G Start Start: 2-Thiopheneacetonitrile + Raney Ni + MeOH/NH3 Pressurize Pressurize with H₂ (1000-1500 psi) Start->Pressurize Heat Heat to 100°C (2 hours) Pressurize->Heat Cool_Vent Cool & Vent Heat->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Distillation Concentrate->Purify End End: this compound Purify->End

Caption: High-pressure catalytic hydrogenation process.

Reduction with Sodium Borohydride and Cobalt (II) Chloride

This method offers a milder and often higher-yielding alternative to the more traditional reducing agents.

Procedure:

  • To a stirred solution of 2-thiopheneacetonitrile (1 equivalent) in methanol at room temperature, Cobalt (II) Chloride hexahydrate (0.1 to 0.2 equivalents) is added.

  • Sodium Borohydride (3 to 5 equivalents) is then added portion-wise to the mixture. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.

  • The reaction is stirred at room temperature for approximately 1.5 hours.

  • Upon completion, the reaction mixture is filtered to remove the black precipitate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to be basic with an aqueous solution of sodium or potassium hydroxide.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Sodium Borohydride / CoCl₂ Reduction Pathway:

G Start Start: 2-Thiopheneacetonitrile + CoCl2 in MeOH Add_NaBH4 Add NaBH4 Portion-wise (Room Temperature) Start->Add_NaBH4 Stir Stir for 1.5 hours Add_NaBH4->Stir Filter Filter Precipitate Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Basify_Extract Basify with NaOH(aq) & Extract Concentrate->Basify_Extract Dry_Concentrate Dry & Concentrate Organic Layers Basify_Extract->Dry_Concentrate End End: this compound Dry_Concentrate->End

Caption: Mild reduction using Sodium Borohydride and Cobalt (II) Chloride.

Evaluating Thiophene-Based Corrosion Inhibitors: A Comparative Guide Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thiophene (B33073) derivatives as corrosion inhibitors, evaluated through Electrochemical Impedance Spectroscopy (EIS). It offers a synthesis of experimental data from various studies, detailed experimental protocols, and a visual representation of the evaluation workflow. The objective is to present a clear, data-driven comparison to aid in the selection and development of effective corrosion inhibitors.

Comparative Performance of Thiophene Inhibitors

The efficacy of various thiophene derivatives as corrosion inhibitors has been demonstrated in numerous studies. The following table summarizes key quantitative data obtained from EIS measurements, providing a comparative overview of their performance under different experimental conditions. The primary parameters for comparison are the Charge Transfer Resistance (Rct), which is inversely proportional to the corrosion rate, the Double-Layer Capacitance (Cdl), which relates to the adsorption of the inhibitor on the metal surface, and the Inhibition Efficiency (IE%). An increase in Rct and a decrease in Cdl values are indicative of enhanced corrosion protection.

InhibitorMetalCorrosive MediumConcentrationRct (Ω cm²)Cdl (µF cm⁻²)IE (%)Reference
(E)-thiophene-2-carbaldehyde oxime (OXM) AA2024-T3 Aluminum Alloy1 M HCl10⁻³ M--94.0[1]
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET) AA2024-T3 Aluminum Alloy1 M HCl10⁻³ M--96.0[1]
2-ethylamine thiophene Steel0.5 M H₂SO₄5x10⁻³ M--98[2][3]
Thiophene derivative (TCH) Carbon Steel1 M HCl11x10⁻⁵ M--70.1 (at 298K)
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) Steel0.5 M H₂SO₄5x10⁻³ M--87[4]
Thiophene-imidazoline derivative (S4-C11) Carbon SteelCO₂-saturated oilfield produced water100 mg L⁻¹--87.55[5]
2-acetylthiophene thiosemicarbazone (2-AT) Mild Steel1 M HCl0.5 mM--96.6 (at 303K)[6]
Triphenyltin2–thiophene carboxylate (TTC) SteelHCl10⁻³ M--97[3]
2−(thiophen−3−yl)ethanamine (3ET) SteelAcid Media---86.22[7]
2−(thiophen−2−yl)ethanamine (2ET) SteelAcid Media---86.51[7]

Experimental Protocols

The following is a generalized experimental protocol for evaluating thiophene inhibitors using EIS, synthesized from multiple sources.[8][9]

1. Materials and Electrode Preparation:

  • Working Electrode: The metal specimen to be tested (e.g., carbon steel, aluminum alloy) is typically embedded in an insulating resin, leaving a defined surface area exposed to the electrolyte. The exposed surface is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried before each experiment.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or an Ag/AgCl electrode is commonly used.

  • Counter Electrode: A platinum or graphite (B72142) electrode with a large surface area is used to complete the electrochemical cell.

  • Corrosive Medium: The electrolyte is prepared using analytical grade reagents and distilled water (e.g., 1 M HCl, 0.5 M H₂SO₄).[4]

  • Inhibitors: Stock solutions of the thiophene derivatives are prepared, and various concentrations are added to the corrosive medium for testing.

2. Electrochemical Impedance Spectroscopy (EIS) Measurements:

  • Instrumentation: A potentiostat with a frequency response analyzer is used for EIS measurements.

  • Cell Setup: The three-electrode system is immersed in the test solution. The working electrode is allowed to reach a stable open-circuit potential (OCP) before measurements, which typically takes about 30 minutes.[8]

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz or 0.1 Hz.[8]

    • AC Signal Amplitude: A small amplitude AC voltage (e.g., 5-10 mV) is applied at the OCP.[8]

  • Data Acquisition and Analysis:

    • The impedance data is collected and often represented as Nyquist and Bode plots.

    • The experimental data is then fitted to an appropriate equivalent electrical circuit model to determine the electrochemical parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The choice of the equivalent circuit depends on the corrosion process.

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating thiophene inhibitors using Electrochemical Impedance Spectroscopy.

EIS_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Metal Specimen (Working Electrode) D Assemble 3-Electrode Electrochemical Cell A->D B Prepare Electrolyte (Corrosive Medium) B->D C Prepare Thiophene Inhibitor Solutions C->D E Stabilize at Open Circuit Potential (OCP) D->E F Perform EIS Measurement E->F G Generate Nyquist and Bode Plots F->G H Fit Data to Equivalent Electrical Circuit G->H I Calculate Rct, Cdl, and Inhibition Efficiency H->I J Compare Inhibitor Performance I->J

Caption: Experimental workflow for EIS evaluation of thiophene inhibitors.

This guide highlights the utility of EIS as a powerful technique for the quantitative evaluation of corrosion inhibitors. The presented data and protocols offer a foundation for researchers to compare and develop novel thiophene-based inhibitors for various industrial applications. The efficiency of these compounds is largely attributed to the presence of the sulfur heteroatom and the π-electrons in the thiophene ring, which facilitate strong adsorption onto the metal surface, thereby creating a protective barrier against corrosion.[10]

References

A Comparative Guide to Covalent and Non-Covalent Functionalization of Carbon Nanotubes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exceptional properties of carbon nanotubes (CNTs), including their high surface area and ability to penetrate cell membranes, make them promising candidates for advanced drug delivery systems.[1][2] However, pristine CNTs are inherently hydrophobic and tend to agglomerate, limiting their application in biological systems.[3][4] Functionalization, the process of modifying the surface of CNTs, is crucial to overcome these limitations, enhancing their solubility, biocompatibility, and drug-carrying capacity.[1][5] This guide provides a comparative analysis of the two primary methods of CNT functionalization: covalent and non-covalent modification, supported by experimental data and detailed protocols.

At a Glance: Covalent vs. Non-Covalent Functionalization

FeatureCovalent FunctionalizationNon-Covalent Functionalization
Mechanism Formation of a stable, chemical bond between the functional group and the CNT.[6]Adsorption of molecules onto the CNT surface via weaker, non-permanent interactions (e.g., π-π stacking, van der Waals forces, hydrophobic interactions).[7][8]
Stability High, due to the strength of the covalent bond.[9]Lower, as the interactions are reversible and can be influenced by environmental factors like pH.[10][11]
Impact on CNT Structure Can disrupt the sp² hybridization of the carbon atoms, potentially altering the intrinsic electronic and mechanical properties of the CNTs.[4][12]Preserves the native structure and electronic properties of the CNTs.[7][8]
Drug Loading Generally involves linking drug molecules through cleavable bonds.[7]Typically relies on physical adsorption, such as hydrophobic interactions or π-π stacking.[13]
Biocompatibility Can be tailored by the choice of functional group to enhance biocompatibility and reduce cytotoxicity.Often employs biocompatible polymers or surfactants to improve dispersibility and reduce toxicity.[5]

Quantitative Performance Comparison

The choice between covalent and non-covalent functionalization significantly impacts the performance of CNT-based drug delivery systems. The following table summarizes key quantitative data from various studies.

ParameterCovalent FunctionalizationNon-Covalent FunctionalizationSource
Drug Loading Capacity (Doxorubicin) ~15-20% (for polymeric micelle-based carriers)Up to 84.56% (Cisplatin)[7][13]
Cell Viability (HeLa cells, CNTs without drug) -94% (NPCS-SWNT)[14]
Cytotoxicity (A549 cells, 48h exposure) Functionalized MWCNTs showed a greater dose-dependent apoptotic response compared to pristine MWCNTs.Pristine MWCNTs induced more cell death than functionalized MWCNTs.[15]
Stability High, stable bonds.Susceptible to environmental changes (e.g., pH).[10]

Cellular Uptake and Intracellular Trafficking

The method of functionalization influences how CNTs interact with and enter cells. Understanding these pathways is critical for designing effective drug delivery vehicles.

CellularUptake cluster_covalent Covalent Functionalization cluster_noncovalent Non-Covalent Functionalization covalent_CNT Covalently Functionalized CNT endocytosis Endocytosis covalent_CNT->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome drug_release_c Drug Release (e.g., pH change) endosome->drug_release_c nucleus_c Nucleus drug_release_c->nucleus_c Targeting noncovalent_CNT Non-Covalently Functionalized CNT direct_penetration Direct Membrane Penetration noncovalent_CNT->direct_penetration Cellular Uptake cytoplasm Cytoplasm direct_penetration->cytoplasm drug_release_nc Drug Release cytoplasm->drug_release_nc nucleus_nc Nucleus drug_release_nc->nucleus_nc Targeting Covalent_Protocol start Pristine CNTs oxidation Oxidation (e.g., HNO3/H2SO4) start->oxidation carboxylation Carboxylated CNTs (-COOH) oxidation->carboxylation activation Activation (e.g., SOCl2 or EDC/NHS) carboxylation->activation acylated_cnt Acyl-chlorinated CNTs (-COCl) activation->acylated_cnt amination Amidation (e.g., with ethylenediamine) acylated_cnt->amination amino_cnt Amino-functionalized CNTs (-NH2) amination->amino_cnt characterization Characterization (FTIR, XPS, Raman) amino_cnt->characterization NonCovalent_Protocol start Pristine CNTs dispersion Dispersion in Surfactant Solution (e.g., SDS) start->dispersion sonication Sonication dispersion->sonication centrifugation Centrifugation sonication->centrifugation supernatant Stable Dispersion of Functionalized CNTs centrifugation->supernatant characterization Characterization (UV-Vis, TEM) supernatant->characterization

References

Safety Operating Guide

Proper Disposal of Thiophene-2-ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of thiophene-2-ethylamine (B45403) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[2] Therefore, proper handling and disposal are paramount. This guide outlines the necessary steps for the safe management of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or chemical safety goggles are essential to prevent eye contact.[3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection A laboratory coat or other impervious clothing should be worn to protect the skin.[3]
Respiratory Protection In case of inadequate ventilation or potential for aerosol formation, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

II. Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware, absorbent materials from spills, and expired or unused product, must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent potentially hazardous reactions.[5] Do not mix with incompatible materials such as strong oxidizing agents or acids.[6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[3]

  • Do not overfill the waste container; allow for adequate headspace to accommodate vapor expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the associated hazards (e.g., "Harmful," "Irritant").[5]

  • Indicate the accumulation start date on the label.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[3][5]

  • The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.[5]

5. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Never dispose of this compound down the drain or in the regular trash.[4][5] This can cause significant harm to aquatic life and ecosystems.[5]

III. Accidental Spill Response

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Spill Response StepAction
1. Evacuate Evacuate non-essential personnel from the immediate spill area.
2. Ventilate Ensure adequate ventilation to disperse vapors.
3. Control Ignition Sources Remove all sources of ignition from the area.
4. Contain Spill Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[7]
5. Collect Waste Carefully collect the absorbed material and place it into a designated hazardous waste container.
6. Decontaminate Decontaminate the spill area with a suitable cleaning agent.
7. Report Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds spill Accidental Spill Occurs start->spill is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes containerize Use a Labeled, Sealed, Chemically Compatible Container segregate->containerize store Store in a Designated, Ventilated, Secondary Containment Area containerize->store dispose Arrange for Pickup by EHS or Licensed Waste Contractor store->dispose end Proper Disposal Complete dispose->end spill_response Follow Spill Response Protocol: Evacuate, Ventilate, Contain, Collect spill->spill_response Yes spill_response->segregate

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guidance for Handling Thiophene-2-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Thiophene-2-ethylamine, including personal protective equipment (PPE) recommendations, a step-by-step operational plan, and disposal guidelines.

Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or a face shield.[1][2]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (inspect before use).[1][2][3] Protective clothing and boots where necessary.[3]To avoid skin contact, which is a route of exposure and can cause skin irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied air respirator is recommended.[1]To prevent inhalation of vapors or mists, which is harmful.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work within a properly functioning chemical fume hood or a well-ventilated area.[1][4]

    • Inspect all required PPE for integrity before use.[1][2]

    • Keep away from ignition sources as vapors may form explosive concentrations.[1]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Do not inhale vapor or mist.[1]

    • Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1][2]

    • After handling, wash hands and any exposed skin thoroughly.[1][5]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][4]

    • Keep the container tightly closed and upright to prevent leakage.[1][4]

    • Store in a corrosives area, and refrigeration is recommended.[5]

    • Incompatible with acids and strong oxidizing agents.[5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect surplus and non-recyclable solutions in a suitable, closed container labeled for hazardous waste.[2]

  • Disposal Procedure :

    • Dispose of this material and its container as hazardous waste.[5][6]

    • Contact a licensed professional waste disposal service for disposal.[2]

    • Do not allow the product to enter drains.[1][2]

    • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound A Preparation - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash B Don PPE - Safety glasses/face shield - Chemical-resistant gloves - Lab coat A->B C Handling in Fume Hood - Avoid skin/eye contact - Avoid inhalation of vapors - Keep away from ignition sources B->C D Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store upright C->D After Use E Decontamination - Clean work area - Proper glove removal C->E Post-Handling F Waste Disposal - Collect in labeled hazardous waste container - Contact licensed disposal service E->F G Doff PPE & Personal Hygiene - Remove protective clothing - Wash hands thoroughly F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.